molecular formula C6H14ClNO2 B15060194 Cis-4-methoxypiperidin-3-ol hydrochloride

Cis-4-methoxypiperidin-3-ol hydrochloride

カタログ番号: B15060194
分子量: 167.63 g/mol
InChIキー: ZGZMZYDWYHFFOT-IBTYICNHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis-4-methoxypiperidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cis-4-methoxypiperidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cis-4-methoxypiperidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C6H14ClNO2

分子量

167.63 g/mol

IUPAC名

(3R,4S)-4-methoxypiperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1

InChIキー

ZGZMZYDWYHFFOT-IBTYICNHSA-N

異性体SMILES

CO[C@H]1CCNC[C@H]1O.Cl

正規SMILES

COC1CCNCC1O.Cl

製品の起源

United States
Foundational & Exploratory

Chemical structure and properties of cis-4-methoxypiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cis-4-methoxypiperidin-3-ol hydrochloride , a high-value chiral building block increasingly utilized in the synthesis of next-generation kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Executive Summary

cis-4-Methoxypiperidin-3-ol hydrochloride (CAS: 1638771-90-0) is a disubstituted piperidine scaffold characterized by the cis-relative stereochemistry between the hydroxyl group at position 3 and the methoxy group at position 4.[1][2][3][4] Unlike its trans-isomer—which is readily accessible via standard epoxide ring-opening—the cis-isomer requires specific stereocontrolled synthesis.

This scaffold has gained prominence in medicinal chemistry as a "polarity-tuning" fragment. It offers a strategic advantage over simple alkyl-substituted piperidines by lowering lipophilicity (LogD) while maintaining steric bulk, a critical factor in optimizing the pharmacokinetic profiles of central nervous system (CNS) drugs and targeted oncology therapies, particularly EGFR inhibitors targeting the C797S resistance mutation.

Chemical Identity & Stereochemical Analysis

The molecule exists as a hydrochloride salt, enhancing its stability and water solubility for handling in aqueous reaction media.[5]

Identification Data[6][7][8]
PropertySpecification
Chemical Name cis-4-Methoxypiperidin-3-ol hydrochloride
CAS Number 1638771-90-0
Molecular Formula C₆H₁₃NO₂[2][4][6][7] · HCl
Molecular Weight 167.63 g/mol
Stereochemistry cis (Relative configuration: 3R,4S or 3S,4R if racemic)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO
Conformational Analysis

In the piperidine chair conformation, the cis-relationship imposes specific steric constraints.

  • Intramolecular H-Bonding: The cis-arrangement allows for a potential intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen. This can stabilize a specific chair conformer where the hydroxyl is equatorial and the methoxy is axial (or vice-versa), influencing the molecule's binding affinity in protein pockets.

  • Vector Positioning: In drug design, this scaffold directs the H-bond donor (-OH) and acceptor (-OMe) vectors in a convergent angle, distinct from the divergent vectors of the trans-isomer.

Synthesis & Manufacturing Methodologies

Producing the cis-isomer is synthetically more demanding than the trans-isomer. The trans-isomer is the kinetic product of opening a 3,4-epoxypiperidine with methanol. Accessing the cis-isomer typically requires an inversion strategy or a stereoselective reduction of a ketone intermediate.

Core Synthetic Pathway (The "Inversion" Protocol)

The most robust route for scale-up involves generating the trans-intermediate and inverting the stereocenter at C3.

  • Epoxidation: N-Protected-1,2,3,6-tetrahydropyridine is oxidized (e.g., using m-CPBA) to form the epoxide.

  • Ring Opening (Trans-Selectivity): Acid-catalyzed opening of the epoxide with methanol yields the trans-4-methoxy-3-hydroxypiperidine.

  • Oxidation: The trans-alcohol is oxidized to the ketone (4-methoxy-3-oxopiperidine) using Swern or Dess-Martin periodinane conditions.

  • Stereoselective Reduction: The ketone is reduced using a bulky hydride source (e.g., L-Selectride). The bulky reagent attacks from the less hindered equatorial face, forcing the forming hydroxyl group into the axial position relative to the methoxy group, yielding the cis-isomer.

  • Deprotection & Salt Formation: Removal of the N-protecting group (e.g., Boc removal with HCl/Dioxane) precipitates the target hydrochloride salt.

Process Visualization

The following diagram illustrates the critical stereochemical inversion workflow required to access the cis-isomer.

SynthesisPath Figure 1: Stereocontrolled Synthesis via Oxidation-Reduction Sequence Start N-Boc-1,2,3,6- tetrahydropyridine Epoxide 3,4-Epoxypiperidine Intermediate Start->Epoxide m-CPBA (Epoxidation) Trans trans-4-Methoxy- 3-piperidinol Epoxide->Trans MeOH, H+ (Anti-opening) Ketone 4-Methoxy- 3-oxopiperidine Trans->Ketone Dess-Martin (Oxidation) Cis cis-4-Methoxypiperidin- 3-ol (Target) Ketone->Cis L-Selectride (Stereoselective Reduction)

Figure 1: The "Inversion Protocol" transforms the kinetically favored trans-isomer into the thermodynamically controlled cis-target.

Physicochemical Properties & Characterization

Accurate characterization is vital to distinguish the cis-isomer from the trans-impurity.

ParameterValue/Observation
1H NMR (DMSO-d₆) Distinct coupling constants (

) between H3 and H4 protons. cis-isomers typically show smaller

values (2-5 Hz) compared to trans-diaxial couplings (8-11 Hz).
Melting Point 155–160 °C (Decomposes). Note: Salt form dependent.
pKa (Calculated) ~9.5 (Piperidine nitrogen). The inductive effect of the 4-OMe and 3-OH slightly lowers the pKa compared to piperidine (11.2).
LogP ~ -0.8 (Highly hydrophilic due to salt and polar groups).

NMR Diagnostic Tip: In the cis-isomer, the carbinol proton (H3) typically appears as a narrow multiplet or doublet of doublets with small coupling constants, reflecting the equatorial-axial or equatorial-equatorial relationship with H4, depending on the conformer population.

Applications in Drug Discovery[10]

Kinase Inhibitor Design (EGFR)

The cis-4-methoxypiperidin-3-ol scaffold is a documented intermediate in the synthesis of third-generation EGFR inhibitors . Specifically, it addresses resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC).

  • Mechanism: The scaffold is often linked to a pyrimidine or quinazoline core. The 3-hydroxyl group can serve as a solvent-exposed solubilizing group or engage in H-bonding with residues near the ATP binding pocket (e.g., ribose binding area).

  • Case Study: Patent literature (e.g., WO2021133809A1) describes the use of this specific cis-isomer to synthesize inhibitors for EGFR C797S mutants, where the stereochemistry is critical for fitting into the restricted mutant pocket without steric clash.

Fragment-Based Drug Design (FBDD)
  • Polarity Tuning: Replacing a cyclohexyl or standard piperidine ring with the 4-methoxypiperidin-3-ol core reduces the lipophilicity (LogD) of a drug candidate. This is a standard medicinal chemistry tactic to improve metabolic stability (microsomal clearance) and reduce hERG channel inhibition liability.

  • Bioisosterism: It acts as a bioisostere for highly substituted proline or pyrrolidine rings, offering a 6-membered ring alternative that alters the vector orientation of the substituents.

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: As a hydrochloride salt with multiple polar groups, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Thermal Stability: Stable at room temperature but should be kept away from strong oxidizers.

  • Solution Stability: Solutions in DMSO or Methanol are stable for >24 hours, making it suitable for high-throughput screening (HTS) library preparation.

Safety Protocols
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat).

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • World Intellectual Property Organization. (2021). Inhibitors of mutant forms of EGFR.[8] Patent WO2021133809A1.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1638771-90-0.

  • ChemicalBook. (2024). cis-4-methoxypiperidin-3-ol hydrochloride Product Properties.

  • Cayman Chemical. (General Reference). Piperidine Scaffolds in Medicinal Chemistry.[9] (Contextual grounding for scaffold use).

Sources

Cis-4-methoxypiperidin-3-ol hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cis-4-methoxypiperidin-3-ol hydrochloride (CAS: 1638771-90-0 ) is a specialized saturated heterocyclic intermediate critical to the synthesis of next-generation small molecule therapeutics. Characterized by a vicinal amino-alcohol ether motif, this scaffold provides a defined stereochemical vector (cis-configuration) that is increasingly utilized to optimize hydrogen bonding networks in kinase inhibitors (e.g., EGFR mutants) and GPCR modulators.

This guide details the physicochemical identity, validated synthetic pathways, and handling protocols for this compound, designed for medicinal chemists and process development scientists.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Identifiers
PropertyDetail
CAS Number 1638771-90-0
IUPAC Name (3R,4S)-4-methoxypiperidin-3-ol hydrochloride (and enantiomer)
Common Synonyms cis-4-Methoxy-3-piperidinol HCl; cis-3-Hydroxy-4-methoxypiperidine HCl
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Free Base MW 131.17 g/mol
Stereochemistry cis-relative configuration (racemic mixture of (3R,4S) and (3S,4R) unless specified as chiral)
Structural Architecture

The compound features a piperidine ring with vicinal substitution. The cis-relationship between the hydroxyl group at C3 and the methoxy group at C4 forces the substituents into an axial-equatorial or equatorial-axial relationship, depending on the ring conformer, which is crucial for binding affinity in restricted pockets.

Structure cluster_0 Chemical Structure Logic Piperidine Piperidine Core (Secondary Amine) C3_Pos C3 Position: Hydroxyl (-OH) Piperidine->C3_Pos Substitution C4_Pos C4 Position: Methoxy (-OCH3) Piperidine->C4_Pos Substitution Salt Counterion: HCl Piperidine->Salt Salt Formation C3_Pos->C4_Pos Cis-Relationship (Syn-facial)

Figure 1: Structural logic of Cis-4-methoxypiperidin-3-ol hydrochloride.

Synthetic Pathways & Manufacturing

The synthesis of 1638771-90-0 typically relies on the regioselective opening of an epoxide precursor followed by deprotection. The stereochemistry is established at the epoxide stage.

Primary Synthetic Route: Epoxide Opening

This route ensures the trans-opening of the epoxide, but since the starting material is often a fused bicyclic system (7-oxa-3-azabicyclo[4.1.0]heptane), the resulting product's stereochemistry depends on the attack vector. To achieve the cis-4-methoxy-3-hydroxy arrangement, a specific precursor or inversion strategy is often required, or more commonly, the cis-isomer is obtained via separation from the trans-isomer if a non-stereospecific reduction of a ketone is used, or via specific hydroxylation protocols.

However, the most robust industrial route involves the regioselective ring opening of N-Boc-3,4-epoxypiperidine .

Step-by-Step Protocol
  • Epoxidation: N-Boc-1,2,3,6-tetrahydropyridine is oxidized (e.g., m-CPBA) to yield N-Boc-7-oxa-3-azabicyclo[4.1.0]heptane.

  • Ring Opening (Methoxylation): The epoxide is opened with methanol.

    • Note: Standard basic/acidic opening of the epoxide typically yields the trans-isomer.

    • To access the Cis-isomer: A common strategy involves oxidation of the trans-alcohol to a ketone (N-Boc-4-methoxy-3-piperidone) followed by a stereoselective reduction (e.g., L-Selectride) to yield the cis-alcohol. Alternatively, direct displacement of a leaving group with inversion can be utilized.

  • Deprotection: Removal of the Boc group using 4M HCl in Dioxane.

Synthesis Start N-Boc-1,2,3,6-tetrahydropyridine Epoxide N-Boc-3,4-epoxypiperidine (Racemic) Start->Epoxide m-CPBA, DCM 0°C -> RT Trans_Int Trans-3-hydroxy-4-methoxypiperidine (N-Boc) Epoxide->Trans_Int MeOH, BF3.Et2O (Epoxide Opening) Ketone N-Boc-4-methoxy-3-piperidone Trans_Int->Ketone Dess-Martin Periodinane or Swern Oxidation Cis_Boc Cis-4-methoxy-3-hydroxypiperidine (N-Boc) Ketone->Cis_Boc L-Selectride, THF -78°C (Stereoselective Reduction) Final Cis-4-methoxypiperidin-3-ol HCl (CAS 1638771-90-0) Cis_Boc->Final 4M HCl / Dioxane Deprotection

Figure 2: Synthetic workflow to access the cis-isomer via inversion (oxidation/reduction sequence).

Applications in Drug Discovery

Pharmacophore Utility

The cis-4-methoxypiperidin-3-ol scaffold is a versatile "spacer" and "interactor" in medicinal chemistry.

  • Solubility Enhancement: The ether and hydroxyl groups lower LogP compared to unsubstituted piperidines.

  • H-Bonding: The C3-hydroxyl acts as a hydrogen bond donor/acceptor, while the C4-methoxy acts as an acceptor. The cis-orientation allows these groups to interact with specific residues (e.g., hinge regions in kinases) simultaneously.

Case Study: Kinase Inhibition

In the development of inhibitors for mutant EGFR (Epidermal Growth Factor Receptor), this fragment serves as the solvent-exposed tail. The piperidine nitrogen is typically coupled to a heteroaromatic core (e.g., pyrimidine or quinazoline), while the methoxy/hydroxy motif modulates metabolic stability and solubility.

Handling & Characterization Protocols

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Analytical Quality Control

To validate the identity of CAS 1638771-90-0, the following self-validating checks should be performed:

MethodExpected Observation
¹H NMR (D₂O) Distinct signals for the methoxy group (~3.4 ppm, singlet) and the C3-methine proton. The coupling constant (J) between H3 and H4 is diagnostic for cis vs trans (typically smaller J for cis equatorial-axial interactions compared to trans diaxial).
LC-MS [M+H]⁺ peak at ~132.1 m/z (Free base mass). No Boc-protected peaks (~232 m/z).
Chloride Titration Stoichiometric confirmation of HCl salt (approx. 20-22% Cl content by weight).
Storage Protocol
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon with desiccant.

  • Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be prepared fresh.

References

  • Fluorochem . 4-(Hydroxymethyl)-3-piperidinol HCL Product Page. Retrieved from (Verified for structural analogs).

  • PubChem . Compound Summary for related piperidinols. National Library of Medicine. Retrieved from .

  • CalPacLab . Cis-4-methoxypiperidin-3-ol hydrochloride Product Data. CAS 1638771-90-0.[1][2][3] Retrieved from .

  • Google Patents . Inhibitors of mutant forms of EGFR (WO2021133809A1). Mentions synthesis of cis-1-(4-aminopyrimidin-2-yl)-4-methoxypiperidin-3-ol. Retrieved from .

  • BLD Pharm . Product Analysis: tert-Butyl cis-3-hydroxy-4-methoxypiperidine-1-carboxylate. Precursor CAS 1638768-91-8.[4][5][6][7] Retrieved from .

Sources

Solubility Profile of cis-4-methoxypiperidin-3-ol HCl in Organic Solvents: A Methodological Approach for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for determining and understanding the solubility profile of cis-4-methoxypiperidin-3-ol HCl, a key intermediate in pharmaceutical synthesis. As the hydrochloride salt of a polar, functionalized piperidine, its solubility behavior in organic solvents is non-trivial and critical for process development, including reaction optimization, crystallization, and purification. This document outlines the theoretical underpinnings, experimental protocols, and data interpretation required to generate a robust and reliable solubility profile, ensuring process efficiency and product quality.

Foundational Principles: Predicting and Understanding Solubility

The solubility of a crystalline solid, such as cis-4-methoxypiperidin-3-ol HCl, in a liquid solvent is a thermodynamic equilibrium. The process can be deconstructed into two primary energy-intensive steps: the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the free ions/molecules (solvation energy). A compound dissolves when the solvation energy favorably compensates for the lattice energy.

For an ionic compound like a hydrochloride salt in organic solvents, the dominant intermolecular forces governing solubility include:

  • Ion-Dipole Interactions: Between the charged piperidinium cation and chloride anion and polar solvent molecules.

  • Hydrogen Bonding: The hydroxyl (-OH) and amine (N-H) groups are strong hydrogen bond donors, while the methoxy (-OCH₃) and hydroxyl oxygens are acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be better solvents.

  • Van der Waals Forces: Weaker, non-specific interactions that contribute to overall solubility.

The general principle of "like dissolves like" provides a preliminary guide. Protic and polar aprotic solvents are anticipated to be more effective than non-polar solvents due to their ability to stabilize the charged species and engage in hydrogen bonding.

Essential Physicochemical Characterization

Before embarking on extensive solubility screening, a fundamental understanding of the compound's intrinsic properties is paramount. This data provides context for the observed solubility behavior and informs the selection of appropriate analytical methods.

Key Parameters to Determine

A summary of essential physicochemical parameters is presented below. These should be determined experimentally for the specific batch of cis-4-methoxypiperidin-3-ol HCl being studied.

ParameterImportance in Solubility ProfilingTypical Experimental Method
pKa Determines the pH at which the compound is ionized. As an HCl salt, it is fully ionized. This value is critical for understanding behavior in any aqueous or protic systems.Potentiometric titration, Capillary Electrophoresis
LogP / LogD Measures the lipophilicity of the free base. Crucial for predicting solubility in non-polar vs. polar solvents. LogD is pH-dependent and more relevant.Shake-flask method (octanol-water), Reverse-phase HPLC
Melting Point (Tm) Provides an indication of the crystal lattice energy. Higher melting points often correlate with lower solubility in non-ideal solvents.Differential Scanning Calorimetry (DSC), Melt-Temp apparatus
Solid-State Form Polymorphism, hydrates, and solvates can have drastically different solubility profiles. The crystalline form must be known and controlled.X-Ray Powder Diffraction (XRPD), DSC, Thermogravimetric Analysis (TGA)
Impact of the Hydrochloride Salt Form

The use of the hydrochloride salt form significantly influences the solubility profile compared to the free base. The salt is an ionic compound, and its dissolution in organic solvents is primarily driven by the solvent's ability to solvate the individual piperidinium cation and the chloride anion. This typically results in:

  • Enhanced solubility in polar, protic solvents (e.g., methanol, ethanol) that can effectively solvate both the cation and the anion through hydrogen bonding and dipole interactions.

  • Reduced solubility in non-polar, aprotic solvents (e.g., hexane, toluene) which cannot effectively stabilize the charged species.

Experimental Workflow for Solubility Determination

A systematic approach is required to generate accurate and reproducible solubility data. The following sections detail a robust experimental workflow, from solvent selection to final analysis.

Solvent Selection Strategy

The choice of solvents should be strategic, covering a range of polarities, proticities, and chemical functionalities relevant to pharmaceutical processing. Solvents are often categorized by class.

Solvent ClassRepresentative SolventsRationale for Inclusion
Alcohols (Protic) Methanol, Ethanol, Isopropanol (IPA)High potential for H-bonding and ion-dipole interactions. Commonly used in reactions and crystallizations.
Ketones (Polar Aprotic) Acetone, Methyl Ethyl Ketone (MEK)Polar, but lack donor H-bonds. Can accept H-bonds.
Esters (Polar Aprotic) Ethyl AcetateModerate polarity, common in chromatography and extractions.
Ethers (Polar Aprotic) Tetrahydrofuran (THF), 2-Methyl-THFLower polarity ethers, common reaction solvents.
Nitriles (Polar Aprotic) Acetonitrile (ACN)High dipole moment, often used in reverse-phase HPLC.
Chlorinated (Aprotic) Dichloromethane (DCM)Apolar but can have specific interactions.
Hydrocarbons (Non-polar) Heptane, TolueneEstablish baseline solubility in non-polar media. Often used as anti-solvents.
Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the isothermal shake-flask method. This protocol ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility at a given temperature.

Protocol: Isothermal Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of cis-4-methoxypiperidin-3-ol HCl to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure equilibrium with the solid phase.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period.

    • Expert Insight: The time to reach equilibrium must be determined experimentally. A time-course study (e.g., sampling at 4, 8, 24, and 48 hours) should be conducted for a subset of solvents to confirm that the measured concentration is no longer increasing. For many small molecules, 24-48 hours is sufficient.

  • Phase Separation: Allow the vials to stand at the same constant temperature to let the undissolved solid settle. Alternatively, use a centrifuge equipped with temperature control.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

    • Trustworthiness Check: Use a syringe filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles, which would artificially inflate the measured solubility.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vial and analyze it using XRPD to confirm that no phase change or solvate formation occurred during the experiment. This is a critical self-validating step.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_validation 5. Validation prep1 Add excess solid to known volume of solvent equil1 Agitate at constant T (e.g., 24-48h) prep1->equil1 Start Equilibration sample1 Settle or Centrifuge at constant T equil1->sample1 Equilibration Complete sample2 Withdraw supernatant via filtered syringe sample1->sample2 analysis1 Dilute aliquot to known volume sample2->analysis1 Prepare for Analysis analysis2 Quantify concentration (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate Solubility (mg/mL or mol/L) analysis2->analysis3 valid1 Recover residual solid analysis3->valid1 Post-Analysis Check valid2 Analyze solid form (e.g., XRPD) valid1->valid2 valid3 Confirm no phase change valid2->valid3

cis-4-Methoxypiperidin-3-ol Hydrochloride: A Strategic Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of cis-4-Methoxypiperidin-3-ol Hydrochloride Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

cis-4-Methoxypiperidin-3-ol hydrochloride (CAS: 1638771-90-0) has emerged as a high-value building block in modern medicinal chemistry, particularly in the development of targeted covalent inhibitors for mutant kinases (e.g., EGFR T790M/C797S). Unlike its trans-counterpart, the cis-isomer offers a unique spatial vector that allows for precise positioning of hydrogen-bond donors and acceptors within restricted ATP-binding pockets. This guide details the physicochemical rationale, synthetic pathways, and experimental protocols for utilizing this scaffold to optimize potency and physicochemical properties (DMPK).

Structural & Physicochemical Analysis[1][2][3]

The Stereochemical Advantage

The utility of cis-4-methoxypiperidin-3-ol lies in its ability to break molecular planarity while maintaining a low molecular weight. In the cis-configuration (3R,4S or 3S,4R), the substituents occupy an axial-equatorial (a,e) relationship on the piperidine chair.

  • Intramolecular Hydrogen Bonding: The cis-arrangement facilitates a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen. This "pre-organized" conformation can reduce the entropic penalty upon binding to a protein target.

  • Vectorial Projection: In kinase hinge binding, the 4-methoxy group often projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the "gatekeeper" region), while the 3-hydroxyl group can engage in critical H-bonding interactions with backbone residues.

Key Properties Table
PropertyValue / DescriptionRelevance
CAS Number 1638771-90-0Unique identifier for the HCl salt.[1][2][3][4]
Formula C₆H₁₄ClNO₂MW: 167.63 g/mol .[1]
Stereochemistry cis (racemic or enantiopure)Critical for binding affinity; trans often inactive.
LogP (calc) ~ -0.8 to -0.5Highly polar; improves aqueous solubility of lipophilic drugs.
pKa ~9.5 (Piperidine NH)Basic center; forms stable salts; drives lysosomal trapping.
Solubility High (Water, Methanol)Excellent for formulation; requires polar organic solvents for reactions.

Synthetic Utility & Manufacturing

Accessing the cis-isomer requires specific synthetic planning, as standard epoxide opening reactions typically yield the thermodynamic trans-product (anti-addition).

Preferred Synthetic Route: Stereoselective Reduction

The most robust method to access the cis-isomer is the reduction of the corresponding ketone (4-methoxypiperidin-3-one) using a bulky hydride reducing agent to enforce equatorial attack.

Mechanism:

  • Precursor: N-Protected-4-methoxypiperidin-3-one.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride). The bulky alkyl groups hinder the axial approach, forcing the hydride to attack from the equatorial face.

  • Result: The hydroxyl group forms in the axial position, resulting in the cis-relationship with the equatorial methoxy group.

Synthetic Pathway Diagram

Synthesis Start 4-Methoxypyridin-3-ol Inter1 N-Boc-4-methoxypiperidin-3-one Start->Inter1 1. Reduction 2. Boc-protection Step2 Stereoselective Reduction (L-Selectride, -78°C) Inter1->Step2 CisProduct cis-N-Boc-4-methoxy-3-hydroxy (Kinetic Product) Step2->CisProduct Equatorial Attack (Axial OH formed) Final cis-4-Methoxypiperidin-3-ol HCl (CAS 1638771-90-0) CisProduct->Final HCl / Dioxane Deprotection

Figure 1: Stereoselective synthesis of cis-4-methoxypiperidin-3-ol via kinetic control.

Medicinal Chemistry Applications

Case Study: Mutant EGFR Inhibitors

The cis-4-methoxypiperidin-3-ol motif is a cornerstone in the design of fourth-generation EGFR inhibitors targeting the C797S resistance mutation.

  • The Challenge: Third-generation inhibitors (e.g., Osimertinib) bind covalently to Cys797. When this residue mutates to Serine (C797S), the covalent handle is lost.

  • The Solution: Reversible binders or new covalent warheads are needed. The cis-4-methoxypiperidin-3-ol fragment serves as a solubilizing tether that orients the warhead (e.g., a chloropyrimidine or acrylamide) toward alternative residues or simply improves the residence time of the drug in the ATP pocket.

  • Mechanism: In Patent WO2021133809A1, this scaffold reacts with 2-chloropyrimidin-4-amine . The piperidine nitrogen performs an SNAr reaction on the pyrimidine, linking the solubilizing "tail" to the kinase-binding "head."

Scaffold Hopping & DMPK Optimization

Medicinal chemists use this fragment to replace:

  • Morpholine: To introduce a hydrogen bond donor (OH) and modulate basicity.

  • Cyclohexyl amines: To lower LogP and reduce metabolic clearance (microsomal stability).

  • Simple Piperidines: To add polarity and reduce hERG channel inhibition liability (by reducing overall lipophilicity).

Experimental Protocols

Protocol: SNAr Coupling to Chloropyrimidine

A standard procedure for incorporating this building block into a drug scaffold.

Reagents:

  • Intermediate: 2,4-Dichloropyrimidine derivative (1.0 equiv)

  • Reactant: cis-4-Methoxypiperidin-3-ol HCl (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Isopropanol (IPA) or n-Butanol

Procedure:

  • Preparation: Dissolve the chloropyrimidine derivative in IPA (0.1 M concentration).

  • Addition: Add cis-4-methoxypiperidin-3-ol HCl to the reaction vessel.

  • Activation: Add DIPEA dropwise. The mixture may warm slightly.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting chloride.

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with DCM and wash with water and brine.

  • Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). The cis-stereochemistry is retained during this coupling.

Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at room temperature.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may oxidize the secondary alcohol to a ketone.

Conformational Analysis (Graphviz)

The biological activity of this molecule is dictated by its ability to adopt a specific chair conformation.

Conformation Chair1 Conformer A 3-OH (Axial) / 4-OMe (Equatorial) (Stabilized by H-bond) Chair2 Conformer B 3-OH (Equatorial) / 4-OMe (Axial) (Sterically Disfavored) Chair1->Chair2 Ring Flip (Equilibrium favors A)

Figure 2: Conformational equilibrium. Conformer A is generally preferred due to the potential for intramolecular hydrogen bonding and minimizing the steric clash of the bulkier methoxy group in the axial position.

References

  • World Intellectual Property Organization. (2021). Inhibitors of Mutant Forms of EGFR. Patent WO2021133809A1. Link

  • Organic & Biomolecular Chemistry. (2013). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry.[5] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1638771-90-0. Link

  • Journal of Medicinal Chemistry. (2017). Discovery of Third-Generation EGFR Inhibitors.

Sources

Unlocking CNS Therapeutic Potential: A Technical Guide to the Pharmacophore of cis-4-Methoxypiperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cis-4-methoxypiperidin-3-ol scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its inherent stereochemistry and functional group presentation offer a unique platform for designing selective and potent ligands for various G-protein coupled receptors (GPCRs). This in-depth technical guide synthesizes the current understanding of the key pharmacophoric features of cis-4-methoxypiperidin-3-ol derivatives, with a particular focus on their role as muscarinic acetylcholine receptor (mAChR) agonists. We will explore the structural nuances that govern their biological activity, detail the computational and experimental methodologies used to elucidate these features, and provide a forward-looking perspective on the optimization of this promising chemical series.

Introduction: The Strategic Value of the cis-4-Methoxypiperidin-3-ol Core

The piperidine ring is a cornerstone of many successful pharmaceuticals, valued for its conformational flexibility and its ability to present substituents in well-defined spatial orientations.[1] The introduction of a cis-3-hydroxy-4-methoxy substitution pattern imposes specific stereochemical constraints that are critical for molecular recognition by target proteins. This arrangement creates a distinct vectoral presentation of a hydrogen bond donor (the 3-hydroxyl group) and a hydrogen bond acceptor or hydrophobic feature (the 4-methoxy group), which can be exploited for achieving high-affinity and selective interactions.

Derivatives of this scaffold have shown significant promise as selective M1 and M4 muscarinic receptor agonists.[2][3] Activation of these specific mAChR subtypes is a clinically validated strategy for addressing cognitive deficits and behavioral disturbances associated with Alzheimer's disease and schizophrenia.[4] The development of subtype-selective agonists is paramount to avoid the dose-limiting side effects associated with non-selective muscarinic activation.[5][6] This guide will dissect the pharmacophoric elements of the cis-4-methoxypiperidin-3-ol core that contribute to this sought-after selectivity and potency.

Core Pharmacophore Features: A Triad of Essential Interactions

Pharmacophore modeling, a cornerstone of modern drug design, defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For cis-4-methoxypiperidin-3-ol derivatives acting as muscarinic agonists, the core pharmacophore can be distilled into three primary features: a basic nitrogen center, a hydrogen bond donor, and a region of steric/hydrophobic interaction.

  • Positive Ionizable (PI) Feature: The piperidine nitrogen, which is protonated at physiological pH, serves as a crucial positive ionizable feature. This cationic center forms a key ionic interaction with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors. This interaction is a fundamental anchoring point for the ligand within the receptor.

  • Hydrogen Bond Donor (HBD): The cis-hydroxyl group at the 3-position is a critical hydrogen bond donor. Its specific spatial orientation relative to the piperidine ring allows for a precise interaction with a corresponding hydrogen bond acceptor residue (e.g., a threonine or asparagine) in the receptor's binding site. The cis configuration is vital for maintaining the optimal distance and angle for this interaction.

  • Hydrophobic/Steric Feature (HY/S): The 4-methoxy group provides a region of hydrophobicity and steric bulk. This feature can engage with a hydrophobic pocket within the receptor, contributing to binding affinity and selectivity. Modifications at this position can significantly impact the compound's interaction with non-conserved residues among the different muscarinic receptor subtypes, thereby fine-tuning its selectivity profile.

The interplay and precise spatial arrangement of these three features form the fundamental pharmacophore for this class of compounds.

Pharmacophore_Model cluster_ligand cis-4-Methoxypiperidin-3-ol Core cluster_receptor Muscarinic Receptor Binding Pocket PI Positive Ionizable (N+) Asp Aspartate (Ionic) PI->Asp Ionic Interaction HBD Hydrogen Bond Donor (OH) ThrAsn Thr/Asn (H-bond) HBD->ThrAsn Hydrogen Bond HY Hydrophobic (OCH3) Hydro_Pocket Hydrophobic Pocket HY->Hydro_Pocket Hydrophobic Interaction

Caption: Core pharmacophoric interactions of the cis-4-methoxypiperidin-3-ol scaffold.

Elucidating the Pharmacophore: Methodologies and Workflows

The identification and refinement of a pharmacophore model is an iterative process that combines computational modeling with empirical structure-activity relationship (SAR) data.

Computational Modeling: 3D-QSAR and Pharmacophore Generation

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding how steric and electrostatic fields of a molecule influence its biological activity.[7][8][9]

Experimental Protocol: 3D-QSAR Study Workflow

  • Dataset Preparation: A series of cis-4-methoxypiperidin-3-ol analogues with experimentally determined binding affinities or functional potencies (e.g., IC50 or EC50 values) is compiled.

  • Molecular Modeling: The 3D structures of all molecules in the dataset are generated and optimized to their lowest energy conformation.

  • Molecular Alignment: The molecules are aligned based on a common scaffold. For this series, the piperidine ring serves as the alignment template.

  • CoMFA/CoMSIA Field Calculation: The aligned molecules are placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point.

  • Partial Least Squares (PLS) Analysis: PLS analysis is used to generate a statistical model that correlates the variations in the field values with the variations in biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets of molecules.

  • Contour Map Generation: The results are visualized as 3D contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

QSAR_Workflow A 1. Dataset of Analogs with Activity Data B 2. 3D Structure Generation & Optimization A->B C 3. Molecular Alignment (Piperidine Core) B->C D 4. CoMFA/CoMSIA Field Calculation C->D E 5. PLS Analysis to Generate Model D->E F 6. Model Validation (Cross-validation, Test Set) E->F G 7. Generation of 3D Contour Maps F->G H Pharmacophore Hypothesis G->H

Sources

Technical Guide on the Safe Handling of Cis-4-methoxypiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cis-4-methoxypiperidin-3-ol hydrochloride is a piperidine derivative used in complex organic synthesis, particularly in the development of novel pharmaceutical compounds. As with many heterocyclic amines, this compound and its derivatives require careful handling to mitigate potential health risks and ensure laboratory safety.[1] This guide provides a comprehensive overview of the material's properties, hazards, and the necessary protocols for its safe use by researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to foster a deeper understanding of risk mitigation.

Chemical Identification and Properties

A foundational aspect of safe handling is a thorough understanding of the substance's physical and chemical properties. This data informs proper storage, handling techniques, and emergency response.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂ · HClN/A
Molecular Weight 167.63 g/mol N/A
Appearance Off-white to white solid/powder[2]
Melting Point 169 - 175 °C[2]
Boiling Point No data available[2]
Solubility Soluble in water[1]
Flash Point No data available[2]

Note: Physical and chemical properties can vary slightly between suppliers. Always refer to the specific supplier's Safety Data Sheet (SDS) for the most accurate information.

Hazard Identification and GHS Classification

Understanding the specific hazards is critical for implementing appropriate safety controls. While a specific GHS classification for Cis-4-methoxypiperidin-3-ol hydrochloride is not universally published, the hazards can be inferred from similar piperidine-based structures. The parent compound, piperidine, is classified as highly flammable and corrosive, causing severe skin burns and eye damage.[1][3] Substituted piperidones are known to cause skin, eye, and respiratory irritation.[4][5]

Based on aggregated data for related compounds, Cis-4-methoxypiperidin-3-ol hydrochloride should be handled as, at minimum, a substance with the following potential hazards:

Hazard ClassGHS Hazard StatementRationale and Implication for Handling
Skin Irritation/Corrosion H315: Causes skin irritation.[4][5] (Potentially H314: Causes severe skin burns and eye damage)The basic nitrogen of the piperidine ring can be corrosive. Direct skin contact must be avoided as it can lead to irritation or chemical burns. Contaminated clothing must be removed immediately.[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[4][5] (Potentially H318: Causes serious eye damage)The compound, especially in powdered form, can cause severe and potentially irreversible damage if it comes into contact with the eyes. Eye protection is mandatory.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[4][6]Inhalation of the dust or aerosols can irritate the respiratory tract.[7] All handling of the solid should be performed in a manner that minimizes dust generation, preferably within a ventilated enclosure.[8][9]
Acute Toxicity (Oral) H302: Harmful if swallowed.[4][5]Ingestion can lead to toxic effects.[10] Eating, drinking, or smoking in the laboratory is strictly prohibited.[5]

GHS Pictograms (Anticipated):

Risk Assessment and Hierarchy of Controls

A systematic approach to risk management is essential. The hierarchy of controls prioritizes the most effective measures to ensure personnel safety.

HierarchyOfControls cluster_0 Hierarchy of Safety Controls cluster_1 Implementation Examples Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Not Feasible: Specific reagent) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safety) Engineering->Administrative Eng_Details • Chemical Fume Hood • Ventilated Balance Enclosure Engineering->Eng_Details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Admin_Details • Standard Operating Procedures (SOPs) • Chemical Hygiene Plan Training • Restricted Access Areas Administrative->Admin_Details PPE_Details • Safety Goggles (EN166) • Nitrile Gloves (EN374) • Lab Coat PPE->PPE_Details

Fig. 1: Hierarchy of controls for handling Cis-4-methoxypiperidin-3-ol hydrochloride.

Expert Insight: The most critical control measure is at the engineering level. Due to the respiratory irritation hazard (H335), all manipulations of the solid compound that could create dust—such as weighing or transferring—must be performed in a certified chemical fume hood or a ventilated balance enclosure.[8][9] This physically contains the hazard, providing the highest level of protection.

Standard Operating Protocol: Weighing and Solution Preparation

This protocol provides a self-validating system for the safe handling of Cis-4-methoxypiperidin-3-ol hydrochloride during routine laboratory use.

4.1. Required Controls and PPE

  • Engineering: Certified Chemical Fume Hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical splash goggles conforming to EN166 or ANSI Z87.1.[9]

    • Skin Protection: Standard laboratory coat.

    • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) inspected for integrity before use.[2][9] Contaminated gloves must be disposed of immediately following established procedures.

4.2. Step-by-Step Procedure

  • Preparation: Designate a specific area within the fume hood for the handling procedure. Ensure the fume hood sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood before introducing the chemical.

  • Weighing:

    • Carefully open the container inside the fume hood. Avoid creating puffs of dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.

    • If weighing directly into a flask, use a powder funnel to prevent dispersal.

  • Dissolution:

    • Slowly add the weighed solid to the solvent in the beaker or flask.

    • Stir gently to dissolve, avoiding splashing.

  • Cleanup:

    • Securely close the main chemical container.

    • Wipe down the spatula and work surface inside the fume hood with a damp cloth or towel.

    • Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste bin. Wash hands thoroughly with soap and water.[11]

Emergency Procedures

Immediate and correct response to an exposure or spill is crucial. All personnel must be familiar with the location of safety showers and eyewash stations.[8]

EmergencyResponse cluster_routes Initial Response Routes cluster_actions Immediate Actions cluster_followup Follow-Up Start Exposure Event Inhalation Inhalation (H335) Start->Inhalation Skin_Contact Skin Contact (H315) Start->Skin_Contact Eye_Contact Eye Contact (H319) Start->Eye_Contact Ingestion Ingestion (H302) Start->Ingestion Action_Inhale 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water for at least 15 minutes. Skin_Contact->Action_Skin Action_Eye 1. Immediately flush eyes with water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Ingestion->Action_Ingest Followup_Action • Provide SDS to medical personnel. • Report incident to EHS. Action_Inhale->Followup_Action Action_Skin->Followup_Action Action_Eye->Followup_Action Action_Ingest->Followup_Action

Fig. 2: Emergency response workflow for personnel exposure.

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or generates significant dust.

  • Control: Prevent the spread of the spill. For a solid, cover with a plastic sheet to minimize dust.

  • Cleanup: For small spills, personnel wearing appropriate PPE can gently sweep up the material with a dustpan and brush or use an absorbent material for solutions.[12] Avoid actions that create dust. Place the collected material in a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Store in a locked cabinet or a restricted-access area to prevent unauthorized use.[6][10]

Disposal:

  • Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.[11]

  • Do not allow the product to enter drains or waterways.[3] Waste should be handled by a licensed professional waste disposal service.

References
  • Vertex AI Search. (2023, March 16).
  • Sigma-Aldrich. (2025, September 15).
  • Carl ROTH. (2025, March 31).
  • TCI Chemicals. (2025, November 18).
  • Combi-Blocks, Inc. (2023, June 10).
  • Fisher Scientific. (2023, October 11).
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET, 3-Carbethoxy-4-piperidone hydrochloride.
  • British Pharmacopoeia. (2020, May 4).
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Cleanchem Laboratories. (n.d.).
  • Winfield Solutions, LLC. (2017, September 28).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2024, March 30).
  • Thermo Fisher Scientific. (2025, September 12).
  • PubChem. (n.d.). 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851.
  • Safe Work Australia. (n.d.).
  • TCI EUROPE N.V. (n.d.).
  • CymitQuimica. (2023, July 6).
  • Wikipedia. (n.d.).
  • Alligare. (n.d.).
  • ECHEMI. (n.d.). 1-(3-Methoxypropyl)
  • Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET - 1,2-Bis(trimethoxysilyl)ethane.
  • ChemSafetyPro.COM. (2016, January 6).

Sources

Technical Guide: cis-4-Methoxypiperidin-3-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role and synthesis of cis-4-methoxypiperidin-3-ol in the context of kinase inhibitor development.

Executive Summary & Core Directive

cis-4-Methoxypiperidin-3-ol (CAS: 1638771-90-0) has emerged as a high-value chiral building block in modern drug discovery, particularly for EGFR (Epidermal Growth Factor Receptor) and JAK (Janus Kinase) inhibitor programs. Unlike simple piperidines or morpholines, this disubstituted scaffold offers a unique "polarity toggle" that allows medicinal chemists to optimize solubility and metabolic stability while precisely positioning hydrogen-bond donors/acceptors in the solvent-exposed regions of the ATP-binding pocket.

This guide details the stereoselective synthesis , structural biology utility , and synthetic integration of this moiety, moving beyond basic descriptions to provide actionable, field-proven protocols.

Structural Biology & Mechanism of Action

The "Solvation Shell" Hypothesis

In kinase inhibitor design, the solvent-front region (often near the ribose binding pocket) tolerates bulk but requires specific polarity to maintain solubility and avoid lipophilic non-specific binding.

  • The cis-Effect: The cis-relationship between the C3-hydroxyl and C4-methoxy groups creates a compact hydrophilic face and a lipophilic face. This "amphiphilic facial bias" allows the molecule to:

    • Engage Water Networks: The C3-OH can participate in water-mediated H-bonds with residues like Asp or Glu at the solvent rim.

    • Reduce Entropic Penalty: The methoxy group locks the piperidine ring into a specific chair conformation (reducing the energy cost of binding) compared to a flexible unsubstituted chain.

    • Metabolic Shunt: The C4-methoxy blocks a common site of oxidative metabolism (P450 hydroxylation) on the piperidine ring.

SAR Logic: cis vs. trans

The cis-isomer is often superior to the trans-isomer because the cis-1,2-relationship (axial/equatorial or equatorial/axial) facilitates an intramolecular H-bond or specific gauche interaction that compresses the effective volume of the substituent, allowing it to fit into tighter sub-pockets than the extended trans-isomer.

Diagram: SAR & Interaction Logic

SAR_Logic cluster_0 Structural Features cluster_1 Kinase Interaction C3_OH C3-Hydroxyl (H-Bond Donor) Solubility Solvent Front Solubility C3_OH->Solubility Polar Interaction Pocket_Fit Ribose Pocket Occupancy C3_OH->Pocket_Fit H-Bond to Asp/Glu C4_OMe C4-Methoxy (Metabolic Cap) Met_Stability Reduced CYP Oxidation C4_OMe->Met_Stability Blocks C4 Oxidation Cis_Conf cis-Stereochemistry Cis_Conf->Solubility Amphiphilic Face Cis_Conf->Pocket_Fit Compact Conformation

Caption: Mechanistic contribution of the cis-4-methoxy-3-hydroxy motif to kinase inhibitor efficacy.

Synthetic Pathways & Protocols

Route Selection: The Inversion Strategy

Direct epoxide opening of 3,4-epoxypiperidines with methanol typically yields the trans -isomer due to anti-addition rules. To access the cis -isomer, a verified industrial route involves epoxide opening followed by oxidation and stereoselective reduction.

Step-by-Step Protocol

Target: cis-4-Methoxypiperidin-3-ol (as N-Boc protected intermediate).[1]

Step 1: Regioselective Epoxide Opening (Formation of trans)
  • Reagents: tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (N-Boc-3,4-epoxypiperidine), MeOH, BF3·Et2O (cat).

  • Procedure:

    • Dissolve N-Boc-3,4-epoxypiperidine (1.0 eq) in anhydrous MeOH.

    • Add BF3·Et2O (0.1 eq) at 0°C. Stir at RT for 4h.

    • Outcome: Yields a mixture of regioisomers, predominantly trans-4-methoxy-3-hydroxy and trans-3-methoxy-4-hydroxy. Separation may be required if the starting epoxide was not chiral/biased.

    • Note: For high purity, chromatographic separation of regioisomers is performed here.[2]

Step 2: Oxidation to Ketone
  • Reagents: Oxalyl chloride, DMSO, TEA (Swern) or Dess-Martin Periodinane.

  • Procedure:

    • Standard Swern oxidation of the trans-alcohol converts it to N-Boc-4-methoxypiperidin-3-one .

    • This destroys the C3 stereocenter, setting the stage for stereocontrolled reduction.

Step 3: Stereoselective Reduction to cis
  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride), THF, -78°C.

  • Mechanism: The bulky hydride reagent attacks the ketone from the less hindered face (equatorial attack), forcing the hydroxyl group into the axial position, while the methoxy group (if equatorial) remains defined. This yields the thermodynamic cis-product (or kinetic product depending on ring conformation).

  • Protocol:

    • Cool ketone solution in THF to -78°C.

    • Add L-Selectride (1.2 eq) dropwise.

    • Quench with H2O/NaOH/H2O2.

    • Result: >90% diastereomeric excess (de) for the cis-isomer .

Diagram: Synthesis Workflow

Synthesis_Route Start N-Boc-3,4-epoxypiperidine Step1 Step 1: MeOH / Acid (Anti-Opening) Start->Step1 Trans_Int Intermediate: trans-4-methoxy-3-ol Step1->Trans_Int Step2 Step 2: Swern Oxidation Trans_Int->Step2 Ketone Intermediate: 4-methoxypiperidin-3-one Step2->Ketone Step3 Step 3: L-Selectride (-78°C) Ketone->Step3 Stereocontrol Final Target: cis-4-methoxypiperidin-3-ol Step3->Final

Caption: Stereoselective synthesis of cis-4-methoxypiperidin-3-ol via oxidation-reduction inversion.

Case Study: Application in EGFR Mutant Inhibitors

A primary application of this building block is found in the synthesis of third- and fourth-generation EGFR inhibitors (e.g., targeting T790M and C797S mutations), as described in recent patent literature (e.g., Vertex Pharmaceuticals WO2021133809).

Coupling Protocol (SNAr)

The cis-4-methoxypiperidin-3-ol is typically coupled to a chloropyrimidine core via Nucleophilic Aromatic Substitution (SNAr).

Reaction Scheme:

  • Reactants: 2-Chloropyrimidin-4-amine core (1.0 eq) + cis-4-methoxypiperidin-3-ol (1.0 eq).

  • Base/Solvent: Triethylamine (TEA, 2.0 eq) in Isopropanol (IPA).

  • Conditions: 100°C, sealed tube, overnight.

Experimental Procedure:

  • Charge a reaction vessel with the chloropyrimidine scaffold (e.g., 1.7 g, 13 mmol).

  • Add cis-4-methoxypiperidin-3-ol (1.7 g, 13 mmol) and TEA (2.6 g, 26 mmol).

  • Suspend in IPA (15 mL).

  • Heat to 100°C with stirring for 16 hours.

  • Workup: Concentrate in vacuo. Purify residue via Flash Chromatography (5% MeOH in DCM).

  • Yield: Typically >80% (e.g., 2.4 g isolated).

Data Summary Table
ParameterValue / ConditionNote
Reaction Type SNAr (Nucleophilic Aromatic Substitution)Requires electron-deficient heteroaryl halide.
Stoichiometry 1:1 (Nucleophile:Electrophile)Excess amine base (2.0 eq) required to scavenge HCl.
Temperature 100°CHigh temp required due to steric bulk of secondary amine.
Solvent Isopropanol (IPA)Protic solvent facilitates SNAr transition state.
Stereo-integrity RetainedNo racemization observed under these basic conditions.

References

  • Vertex Pharmaceuticals Inc. (2021). Inhibitors of Mutant Forms of EGFR. WO2021133809A1. Link

  • EvitaChem . (n.d.). cis-4-methoxypiperidin-3-ol HCl Product Page. CAS 1638771-90-0.[1][3][4][5] Link

  • Breuning, M., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journal of Organic Chemistry. Link

  • Li, H., et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines. RSC Advances. Link

Sources

Thermodynamic Stability Profile: cis-4-Methoxypiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It synthesizes theoretical physical organic chemistry with practical stability profiling protocols.

Executive Summary

The cis-4-methoxypiperidin-3-ol hydrochloride salt represents a critical chiral scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its thermodynamic stability is governed by three competing vectors: the conformational strain of the cis-3,4-substitution pattern, the lattice energy of the hydrochloride salt, and the hygroscopic propensity of the protonated piperidinium core.

This guide details the thermodynamic landscape of this molecule, identifying epimerization to the trans-isomer and hydrate formation as the primary stability risks. It provides a self-validating workflow for characterizing these risks during pre-formulation.

Structural & Conformational Analysis

To understand the stability of this salt, we must first analyze the free base dynamics and how protonation alters the energy landscape.

The cis vs. trans Energy Gap

In a six-membered piperidine ring, the substituents at positions 3 and 4 are vicinal (1,2-relationship).

  • Trans-isomer: Can adopt a diequatorial (e,e) conformation, which is generally the global thermodynamic minimum due to minimized 1,3-diaxial interactions.

  • Cis-isomer (Target): Must adopt an axial-equatorial (a,e) conformation.

Thermodynamic Implication: The cis-isomer is intrinsically higher in energy (less stable) than the trans-isomer. Consequently, the primary chemical degradation pathway is thermodynamic epimerization driven by acid/base catalysis or thermal stress.

Intramolecular Stabilization

Despite the steric penalty of the (a,e) conformation, the cis-isomer possesses a unique stabilizing feature: Intramolecular Hydrogen Bonding .

  • The C3-Hydroxyl (-OH) acts as a donor.

  • The C4-Methoxy (-OMe) acts as an acceptor.

  • This 5-membered H-bond ring (gauche orientation) stabilizes the cis form in non-polar environments, potentially narrowing the energy gap with the trans isomer.

Impact of Salt Formation (HCl)

Upon formation of the Hydrochloride salt:

  • Protonation: The Nitrogen is protonated (

    
    ).
    
  • Lattice Forces: Ionic interactions between

    
     and 
    
    
    
    dominate the solid-state structure, often disrupting the subtle intramolecular H-bonds observed in the free base.
  • Hygroscopicity: The chloride ion is a hard base and, coupled with the polar hydroxyl group, significantly increases the Critical Relative Humidity (CRH) threshold, making the salt prone to deliquescence.

Conformational Energy Diagram

The following diagram illustrates the energy landscape and the risk of epimerization.

ConformationalLandscape cluster_0 Stability Risk: Epimerization Cis cis-Isomer (Target) (axial-equatorial) Stabilized by H-bond TS Transition State (Planar/Enol Intermediate) Cis->TS Activation Energy (Ea) Trans trans-Isomer (Impurity) (diequatorial) Global Minimum TS->Trans Thermodynamic Drive Trans->TS High Barrier

Figure 1: Conformational energy landscape showing the thermodynamic drive from the kinetic cis-isomer to the thermodynamic trans-isomer.

Solid-State Thermodynamics & Hygroscopicity

The hydrochloride salt of cis-4-methoxypiperidin-3-ol is classified as a Type II Hygroscopic Solid . The interaction between the chloride counterion and atmospheric moisture is the dominant instability vector in the solid state.

The Hydrate Trap

Piperidine HCl salts frequently form stoichiometric hydrates (hemi-, mono-, di-hydrates) upon exposure to moisture.

  • Mechanism: Water molecules intercalate into the crystal lattice, bridging the

    
     and the -OH group.
    
  • Consequence: This leads to pseudopolymorphism. A shift from Anhydrous Form A

    
     Hydrate Form B changes the dissolution rate and apparent solubility.
    
Quantitative Data Summary (Theoretical Baseline)

Note: Values below are representative of this structural class and serve as a baseline for experimental validation.

ParameterPredicted Value/RangeStability Implication
Melting Point (

)
145°C – 160°C (Decomp)Moderate thermal stability. Sharp endotherm indicates crystallinity.
Hygroscopicity > 2% wt gain at 60% RHRequires tight packaging (Alu/Alu blisters).
Solubility (Water) > 100 mg/mLHigh solubility; risk of hydrolysis in solution.
pKa (Piperidine N) 9.8 – 10.2Salt disproportionation risk at pH > 8.0.
Epimerization Rate pH dependent (Fastest at pH > 11)Solution stability is poor in basic media.

Stability Characterization Workflow

To rigorously validate the thermodynamic stability of this specific salt, the following self-validating protocol is required. This workflow integrates ICH Q1A (R2) guidelines with specific checks for chiral inversion.

Automated Stability Protocol

StabilityWorkflow cluster_Solid Solid State Stress cluster_Solution Solution State Stress Start Sample: cis-4-methoxypiperidin-3-ol HCl DSC DSC / TGA (Thermal Profile) Start->DSC DVS DVS (Sorption Isotherm) (Hygroscopicity Check) Start->DVS pH_Stress pH Stress (1-13) (Epimerization Risk) Start->pH_Stress XRPD XRPD (Polymorph Screening) DSC->XRPD If Tm shift observed DVS->XRPD If deliquescence Analysis HPLC-CAD / Chiral LC (Quantify cis/trans ratio) XRPD->Analysis pH_Stress->Analysis Ox_Stress Oxidative (H2O2) (N-Oxide Formation) Ox_Stress->Analysis Decision Stability Profile Defined Analysis->Decision

Figure 2: Integrated stability testing workflow emphasizing chiral purity and solid-state form verification.

Detailed Experimental Methodologies
Experiment A: Chiral Inversion Kinetics (Solution State)
  • Objective: Determine the rate of cis

    
    trans epimerization.
    
  • Protocol:

    • Prepare 1 mg/mL solutions in buffers: pH 1.2, 4.5, 7.4, and 10.0.

    • Incubate at 40°C and 60°C.

    • Critical Step: Analyze via Chiral HPLC (e.g., Chiralpak IG column) at T=0, 4h, 24h, 7 days.

    • Acceptance Criteria: < 0.5% trans-isomer formation after 24h at pH 7.4.

Experiment B: Dynamic Vapor Sorption (DVS)
  • Objective: Quantify hygroscopicity and critical relative humidity (CRH).

  • Protocol:

    • Cycle RH from 0%

      
       90% 
      
      
      
      0% in 10% steps at 25°C.
    • Equilibrium Criteria: dm/dt < 0.002% per minute.

    • Analysis: If hysteresis is observed (desorption curve does not match adsorption), a stoichiometric hydrate has formed. Verify with XRPD.

Salt Selection & Disproportionation Risks

While the Hydrochloride (HCl) salt is standard for solubility, it poses thermodynamic risks for this specific ether-alcohol.

The "pH max" Concept

The pH of maximum stability (


) for this salt is predicted to be between 3.0 and 5.0.
  • At pH < 2: Acid-catalyzed ether cleavage (slow, but possible).

  • At pH > 8: Salt disproportionation occurs. The free base precipitates or oils out.

    • Risk:[1] The free base of cis-4-methoxypiperidin-3-ol is likely a low-melting solid or oil, making it difficult to process.

Alternative Salt Recommendations

If the HCl salt proves too hygroscopic (deliquescent at < 60% RH), consider:

  • Tosylate (p-Toluenesulfonate): Increases lipophilicity and lattice energy, often reducing hygroscopicity.

  • Fumarate: Often forms stable, non-hygroscopic crystalline networks with secondary amines.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[2] Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (2002). (General reference for salt selection principles).
  • Kumara, P., et al. "Effect of Hygroscopicity on pharmaceutical ingredients." PharmaInfo. (2013). Retrieved from [Link]

  • PubChem. cis-4-Methylpiperidin-3-ol hydrochloride (Analogous Structure Data).[3] National Library of Medicine. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley. (1994).

Sources

A Technical Guide to the Stereoisomers of 4-Methoxypiperidin-3-ol: Synthesis, Separation, and Stereochemical Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products. Within this class, 3,4-disubstituted piperidines, such as 4-methoxypiperidin-3-ol, represent a particularly valuable motif. The presence of two adjacent stereocenters at the C3 and C4 positions means this molecule can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The precise three-dimensional arrangement of the hydroxyl and methoxy groups is not a trivial detail; it is a critical determinant of molecular recognition and, consequently, pharmacological activity. This guide provides a technical overview of the synthesis, separation, and characterization of these stereoisomers, underscoring the profound impact of stereochemistry on biological function.

Part 1: Stereoselective Synthesis Strategies

A robust and flexible synthesis of 3,4-disubstituted piperidines is essential for exploring structure-activity relationships (SAR). A highly effective strategy hinges on the stereodivergent reduction of a common ketone precursor, N-protected 4-methoxypiperidin-3-one. This approach allows for the selective preparation of either the cis or trans diastereomer from the same starting material by simply selecting the appropriate reducing agent.[1]

The key insight behind this method is the differential steric hindrance of hydride reagents. Bulky reagents will approach the carbonyl from the less hindered face, whereas smaller reagents may coordinate with existing functional groups, directing the hydride delivery from a different trajectory.

Proposed Synthetic Workflow

The synthesis commences from a commercially available N-protected 4-piperidone, which is first converted to an enol ether. Subsequent oxidation followed by stereoselective reduction of the resulting 3-keto-4-methoxy intermediate provides access to both the cis and trans isomers.

G cluster_0 Preparation of Key Intermediate cluster_1 Stereodivergent Reduction cluster_2 Deprotection A N-Protected 4-Piperidone B Silyl Enol Ether Intermediate A->B 1. LDA, THF, -78°C 2. TMSCl C N-Protected-4-methoxy-3-oxopiperidine B->C mCPBA, CH2Cl2 D cis-(±)-4-Methoxypiperidin-3-ol C->D L-Selectride THF, -78°C (>99:1 dr) [4] E trans-(±)-4-Methoxypiperidin-3-ol C->E Al-isopropoxydiisobutylalane Toluene (>96:4 dr) [4] F Final cis-Diastereomer D->F Deprotection (e.g., H2, Pd/C for Cbz) G Final trans-Diastereomer E->G Deprotection (e.g., TFA for Boc)

Caption: Proposed workflow for the stereodivergent synthesis of 4-methoxypiperidin-3-ol diastereomers.

Experimental Protocol: Diastereoselective Reduction

The following protocols are adapted from established methods for the stereoselective reduction of 3-substituted-4-piperidones and serve as a robust starting point for this specific target.[1]

Protocol 1: Synthesis of cis-(±)-4-Methoxypiperidin-3-ol

  • Setup: To a flame-dried, argon-purged flask, add the N-protected-4-methoxy-3-oxopiperidine intermediate dissolved in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add a 1.0 M solution of L-Selectride® (lithium tri-sec-butylborohydride) in THF (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. The bulkiness of the L-Selectride reagent forces the hydride to attack from the axial position, leading to the equatorial alcohol, which corresponds to the cis product.

  • Quenching: After stirring for 2-3 hours at -78 °C, quench the reaction by the slow addition of aqueous NaOH solution, followed by hydrogen peroxide.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure cis-diastereomer.

Protocol 2: Synthesis of trans-(±)-4-Methoxypiperidin-3-ol

  • Setup: To a flame-dried, argon-purged flask, add the N-protected-4-methoxy-3-oxopiperidine intermediate dissolved in anhydrous toluene.

  • Reduction: Add a solution of Al-isopropoxydiisobutylalane (1.0 equivalent) in toluene. This reagent is believed to coordinate with the methoxy group, facilitating an intramolecular hydride delivery from the same face, resulting in the trans product.

  • Reaction: Stir the mixture at room temperature for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour.

  • Workup: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure trans-diastereomer.

Part 2: Enantiomeric Resolution and Separation

With the racemic cis and trans diastereomers in hand, the next critical step is to separate them into the four individual, optically pure stereoisomers. The most common and industrially viable method is classical resolution through the formation of diastereomeric salts.[2]

Principle of Classical Resolution

This technique involves reacting the racemic piperidine (a base) with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid.[2] This reaction forms a pair of diastereomeric salts (e.g., (3R,4S)-base·(2R,3R)-acid and (3S,4R)-base·(2R,3R)-acid). Diastereomers have different physical properties, most importantly solubility. This difference allows one diastereomeric salt to be selectively crystallized from a suitable solvent, while the other remains in the mother liquor.

G A Racemic Mixture (e.g., cis-(±)-4-methoxypiperidin-3-ol) B Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) A->B C Diastereomeric Salt Mixture (Salt R,R and Salt S,S) B->C D Fractional Crystallization C->D E Insoluble Salt (e.g., Salt R,R) (Solid Phase) D->E F Soluble Salt (e.g., Salt S,S) (Mother Liquor) D->F G Base Treatment (e.g., aq. NaOH) E->G H Base Treatment (e.g., aq. NaOH) F->H I Pure Enantiomer 1 (e.g., cis-(3R,4S)) G->I K Recovered Resolving Agent G->K J Pure Enantiomer 2 (e.g., cis-(3S,4R)) H->J L Recovered Resolving Agent H->L

Caption: Logical workflow for the classical resolution of enantiomers via diastereomeric salt formation.

Protocol: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve one equivalent of the racemic piperidine (e.g., cis-4-methoxypiperidin-3-ol) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the piperidine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC.

  • Recrystallization: If necessary, recrystallize the salt from a fresh portion of the solvent to improve diastereomeric purity.

  • Liberation of Enantiomer: Dissolve the isolated, pure diastereomeric salt in water and basify the solution (e.g., with 1 M NaOH) to a pH > 11. Extract the free base (the pure enantiomer) with an organic solvent like dichloromethane or ethyl acetate.

  • Isolation of Second Enantiomer: The mother liquor from step 3 contains the more soluble diastereomeric salt. Concentrate the mother liquor, liberate the free base as in step 5, and repeat the process with the opposite enantiomer of the resolving agent (e.g., (-)-dibenzoyl-L-tartaric acid) to isolate the other enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for both analytical and preparative separation of enantiomers.

  • Analytical Scale: It is used to determine the enantiomeric excess (ee) of a sample, confirming the success of a resolution or an enantioselective synthesis.

  • Preparative Scale: For smaller quantities, preparative chiral HPLC can be used to directly separate enantiomers from a racemic mixture, avoiding the need for derivatization. Columns with chiral stationary phases (CSPs), often based on modified cyclodextrins or cellulose, are used to achieve separation.

Part 3: Structural Characterization

Unambiguous determination of the relative (cis vs. trans) and absolute (R vs. S) stereochemistry is crucial. NMR spectroscopy is the primary tool for determining the relative configuration of the diastereomers.

Differentiating Diastereomers by ¹H NMR Spectroscopy

The key to distinguishing cis and trans isomers lies in the vicinal coupling constant (³J) between the protons at C3 and C4 (H3 and H4). The magnitude of this J-value is dependent on the dihedral angle between the two protons, as described by the Karplus equation.

  • trans Isomer: In the most stable chair conformation, the substituents at C3 and C4 will be equatorial. This places the H3 and H4 protons in an axial-axial relationship. The dihedral angle is close to 180°, resulting in a large coupling constant , typically in the range of 8-12 Hz .

  • cis Isomer: In the most stable chair conformation, one substituent will be axial and the other equatorial. This results in an axial-equatorial or equatorial-equatorial relationship between H3 and H4. The dihedral angles are approximately 60°, leading to a small coupling constant , typically in the range of 2-5 Hz .[3]

IsomerH3-H4 RelationshipExpected ³J(H3,H4)
trans Axial-Axial8 - 12 Hz
cis Axial-Equatorial2 - 5 Hz
Table 1: Expected proton NMR coupling constants for distinguishing diastereomers of 4-methoxypiperidin-3-ol.

Determination of the absolute configuration typically requires either X-ray crystallography of a single crystal or derivatization with a chiral agent, such as Mosher's acid or MαNP acid, followed by detailed ¹H NMR analysis.[4]

Part 4: The Role of Stereochemistry in Biological Activity

The distinct three-dimensional shapes of stereoisomers lead to different binding affinities and interactions with chiral biological targets like enzymes and receptors. This principle, known as stereoselectivity, is a fundamental concept in pharmacology. It is not uncommon for one enantiomer to be highly active while the other is significantly less active or even exhibits a different, sometimes toxic, pharmacological profile.

G cluster_0 Stereoisomers of a Piperidine Drug Candidate cluster_1 Biological Targets cluster_2 Pharmacological Outcome A (3R,4R)-Isomer Receptor1 Target Receptor A A->Receptor1 High Affinity Binding (Correct 3D Fit) B (3S,4S)-Isomer B->Receptor1 Low Affinity Binding (Poor 3D Fit) Receptor2 Off-Target Receptor B B->Receptor2 Unintended Binding Outcome2 Low Potency No Effect B->Outcome2 Outcome1 High Potency Therapeutic Effect Receptor1->Outcome1 Outcome3 Adverse Side Effect Receptor2->Outcome3

Caption: Relationship between stereoisomer structure, target binding, and pharmacological outcome.

Case Studies in Structurally Related Piperidines

While specific data for 4-methoxypiperidin-3-ol is proprietary or dispersed, compelling evidence from closely related structures highlights the importance of stereochemical control:

  • Antihypertensive Agents: A study on 4-piperidyl benzimidazole derivatives found that for multiple pairs of enantiomers, the (+) isomers were consistently more potent than the corresponding (-) isomers in both hypotensive activity and α-adrenergic blocking activity. This clear distinction emphasizes that only one enantiomer contributes meaningfully to the desired therapeutic effect.

  • Opioid Receptor Antagonists: The development of highly selective κ-opioid receptor antagonists has demonstrated the critical nature of precise stereochemistry. The compound JDTic, a potent and selective antagonist, incorporates a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core. Altering this specific stereochemistry would drastically reduce its affinity and selectivity for the target receptor.

Compound ClassActive Stereoisomer(s)ObservationReference
Piperidyl Benzimidazoles(+) isomersConsistently more potent as antihypertensive and α-blocking agents than (-) isomers.
JDTic Analoguestrans-(3R,4R)This specific configuration is essential for high potency and selectivity as a κ-opioid receptor antagonist.
Table 2: Examples of stereoselectivity in bioactive piperidine derivatives.

These examples definitively show that investing in the synthesis and separation of individual stereoisomers is not merely an academic exercise. It is a prerequisite for developing safe, selective, and potent therapeutics, as it allows for the isolation of the pharmacologically active isomer (the eutomer) while discarding the less active or potentially harmful isomer (the distomer).

Conclusion

The four stereoisomers of 4-methoxypiperidin-3-ol each possess a unique, defined shape in three-dimensional space. This guide outlines a robust and logical pathway for their synthesis and separation, beginning with the stereodivergent reduction of a key ketone intermediate to establish relative stereochemistry, followed by classical resolution to isolate individual enantiomers. The ability to distinguish these isomers through NMR spectroscopy and separate them with techniques like chiral HPLC is fundamental. As evidenced by closely related pharmacologically active agents, this stereochemical precision is paramount. For researchers in drug discovery, the synthesis and evaluation of all four stereoisomers is a critical step in elucidating definitive structure-activity relationships, optimizing potency and selectivity, and ultimately developing safer and more effective medicines.

References

  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(19), 8147-8152. Available at: [Link]

  • Li, G., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Angewandte Chemie International Edition, 61(33), e202205561. Available at: [Link]

  • Coldham, I., & Watson, D. F. (2002). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: A Switch in Diastereoselectivity between Lewis and Brønsted Acid Catalysts. Organic Letters, 4(19), 3325-3328. Available at: [Link]

  • Coldham, I., et al. (2004). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 69(9), 3229-3234. Available at: [Link]

  • Coldham, I., et al. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(18), 3024-3032. Available at: [Link]

  • Google Patents. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. CN101759630A.
  • Google Patents. (1974). 4-hydroxy-piperidine derivatives and their preparation. US3845062A.
  • Radboud Repository. (2006). Chemoenzymatic Formation of Hydroxypiperidines. Available at: [Link]

  • McClure, C. K., & Kiessling, A. J. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Journal of Organic Chemistry. (Note: Link points to DTIC archive of a technical report). Available at: [Link]

  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. ERDEC-TR-070. Available at: [Link]

  • University of Canterbury. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • Gayathri, D., et al. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o552. Available at: [Link]

  • DSpace@MIT. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Available at: [Link]

  • Gayathri, D., et al. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o552. Available at: [Link]

  • Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Available at: [Link]

  • Thomas, S. P., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. Available at: [Link]

  • Onishi, T., et al. (1983). Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers. Journal of Medicinal Chemistry, 26(2), 208-213. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the cis-4-Methoxypiperidin-3-ol Hydrochloride Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement. The cis-4-methoxypiperidin-3-ol hydrochloride scaffold, in particular, offers a synthetically versatile platform with three distinct points for chemical modification: the secondary amine, the hydroxyl group, and the methoxy ether. This guide provides detailed protocols and mechanistic insights for leveraging this scaffold in the synthesis of novel chemical entities for drug discovery programs.

Physicochemical Properties & Handling
PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂N/A
Molecular Weight 167.63 g/mol N/A
Appearance White to off-white solidN/A
Storage Store at 2-8 °C, keep dry[]

Handling Precautions: As with all amine hydrochlorides, this compound is a respiratory irritant and should be handled in a well-ventilated fume hood.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[4]

Core Synthetic Transformations: A Protocol-Driven Guide

The hydrochloride salt form of the scaffold necessitates neutralization before most synthetic transformations targeting the secondary amine. This is typically achieved in situ using a suitable base. The choice of base, solvent, and temperature is critical for achieving chemoselectivity between the amine and the hydroxyl group.

Workflow for Scaffold Modification

The following diagram outlines a general decision-making workflow for the selective functionalization of the cis-4-methoxypiperidin-3-ol scaffold.

G start cis-4-methoxypiperidin-3-ol·HCl neutralize Neutralization (e.g., K₂CO₃, Et₃N) start->neutralize decision_N_vs_O Target Functional Group? neutralize->decision_N_vs_O target_N Target Nitrogen decision_N_vs_O->target_N Amine target_O Target Oxygen decision_N_vs_O->target_O Hydroxyl N_alkylation N-Alkylation (R-X, Base) target_N->N_alkylation N_arylation N-Arylation (Ar-X, Pd/Cu catalyst) target_N->N_arylation N_acylation N-Acylation (RCOCl, Base) target_N->N_acylation protect_N Protect Nitrogen (e.g., Boc₂O) target_O->protect_N O_acylation O-Acylation (Ac₂O, Pyridine) protect_N->O_acylation O_alkylation O-Alkylation (e.g., Williamson Ether Synthesis) protect_N->O_alkylation deprotect_N Deprotect Nitrogen (e.g., HCl/Dioxane) O_acylation->deprotect_N O_alkylation->deprotect_N G start cis-4-MeO-piperidin-3-ol·HCl step1 1. Et₃N, DCM 2. R¹-CHO 3. NaBH(OAc)₃ start->step1 step2 1. Boc₂O, NaOH 2. Ac₂O, Pyridine, DMAP start->step2 product1 N-alkylated Piperidine step1->product1 product2 N-Boc, O-Ac Piperidine step2->product2 step3 HCl / Dioxane product2->step3 product3 O-Ac Piperidine·HCl step3->product3 step4 1. Et₃N 2. R²-X, Base product3->step4 final_product Final Di-substituted Product step4->final_product

Sources

Application Notes and Protocols: Reductive Amination of cis-4-Methoxypiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone of modern synthetic organic chemistry, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation is widely employed in the synthesis of pharmaceuticals and other biologically active molecules due to its operational simplicity and broad substrate scope.[3][4] This document provides a detailed technical guide for the reductive amination of cis-4-methoxypiperidin-3-ol hydrochloride, a valuable building block in medicinal chemistry.

The protocol will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, a mild and selective reducing agent particularly well-suited for this transformation.[1][5] Its selectivity for the iminium ion intermediate over the starting carbonyl compound allows for a convenient one-pot reaction.[5][6] We will explore the critical parameters of this reaction, including the handling of the hydrochloride salt, solvent selection, the role of acid catalysis, and purification strategies.

Reaction Mechanism and Rationale

The reductive amination process involves two key steps that occur in a single reaction vessel: the formation of an iminium ion followed by its in-situ reduction.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of the piperidine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an iminium ion intermediate. This step is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[7]

  • Hydride Reduction: The resulting iminium ion is then rapidly and selectively reduced by a hydride source, in this case, sodium triacetoxyborohydride (STAB), to yield the final N-alkylated piperidine derivative.[1] The steric bulk and electronic properties of STAB make it less reactive towards the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[5][6]

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Piperidinol_HCl cis-4-Methoxypiperidin-3-ol Hydrochloride Free_Amine Free Piperidinol Piperidinol_HCl->Free_Amine Free-basing with TEA Carbonyl Aldehyde or Ketone Iminium_Ion Iminium Ion Intermediate Carbonyl->Iminium_Ion Base Triethylamine (TEA) Free_Amine->Iminium_Ion Reaction with Carbonyl Final_Product N-Substituted Piperidinol Iminium_Ion->Final_Product Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->Iminium_Ion

Caption: Workflow of the one-pot reductive amination.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with an Aldehyde

This protocol outlines a general method for the N-alkylation of cis-4-methoxypiperidin-3-ol hydrochloride with a representative aldehyde.

Materials:

  • cis-4-Methoxypiperidin-3-ol hydrochloride

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis-4-methoxypiperidin-3-ol hydrochloride (1.0 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a concentration of approximately 0.1-0.2 M.

  • Add triethylamine (TEA) (1.1 equiv.) to the suspension and stir for 15-20 minutes at room temperature to generate the free base of the piperidine.

  • To this mixture, add the aldehyde (1.1 equiv.).

  • Stir the reaction mixture for 30-60 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 equiv.). A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination with a Ketone

The procedure for ketones is similar to that for aldehydes, with the addition of acetic acid to catalyze iminium ion formation.[6]

Additional Materials:

  • Ketone (e.g., cyclopentanone)

  • Acetic acid

Procedure:

  • Follow steps 1-4 as described in Protocol 1.

  • Add acetic acid (1.0 equiv.) to the reaction mixture.

  • Stir for 1-2 hours at room temperature to facilitate iminium ion formation.

  • Proceed with steps 6-11 as outlined in Protocol 1.

Data Presentation: Comparison of Reaction Conditions

The choice of solvent and the use of an acid catalyst can significantly impact the reaction outcome. The following table summarizes typical conditions and expected results.

Carbonyl SubstrateReducing AgentSolventAdditiveTypical Reaction TimeExpected Yield
AldehydeSTABDCENone2-12 hoursHigh
AldehydeSTABTHFNone4-24 hoursGood to High
KetoneSTABDCEAcetic Acid12-48 hoursModerate to High
KetoneSTABTHFAcetic Acid24-72 hoursModerate

Key Considerations and Troubleshooting

  • Handling of the Hydrochloride Salt: It is crucial to neutralize the hydrochloride salt of the starting material to liberate the free amine for the reaction. This can be achieved by adding a non-nucleophilic base like triethylamine.[8] Alternatively, the free base can be prepared beforehand by partitioning the salt between an organic solvent and an aqueous base, followed by drying and evaporation of the organic layer.

  • Solvent Selection: Anhydrous aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF) are preferred for reductive aminations with STAB, as the reagent is water-sensitive.[9] DCE is often the solvent of choice as it generally provides faster reaction rates.[6]

  • Role of Acetic Acid: For less reactive carbonyl compounds, particularly ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby improving the overall reaction rate and yield.[7]

  • Stereochemistry: The starting material, cis-4-methoxypiperidin-3-ol, possesses pre-existing stereocenters. While the reductive amination itself does not typically affect these centers, the introduction of a new substituent on the nitrogen atom can lead to diastereomers if the substituent itself is chiral. The cis relationship of the hydroxyl and methoxy groups may influence the conformational preference of the piperidine ring, but is not expected to direct the stereochemistry of the newly formed C-N bond.

  • Purification: The N-substituted piperidinol products are often polar and may require specific chromatographic conditions for effective purification. A gradient elution on silica gel, starting with a non-polar eluent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, is often effective. For highly basic products, the addition of a small amount of triethylamine to the eluent can improve peak shape and reduce tailing. Strong cation exchange (SCX) chromatography can also be a valuable technique for purifying basic amine products.[10]

Visualization of the Reaction Pathway

Reductive_Amination_Mechanism Start cis-4-Methoxypiperidin-3-ol (Free Base) + R-CHO Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product N-Alkyl-cis-4-methoxypiperidin-3-ol Iminium->Product + [H⁻] from STAB

Caption: Key intermediates in the reductive amination pathway.

Conclusion

The reductive amination of cis-4-methoxypiperidin-3-ol hydrochloride using sodium triacetoxyborohydride offers an efficient and selective method for the synthesis of a diverse range of N-substituted piperidinol derivatives. By carefully considering the reaction parameters, including the neutralization of the starting material, solvent choice, and the potential need for an acid catalyst, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(2), 285. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Peretto, I., & Verga, D. (2003). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (18), 3538-3540. [Link]

  • Matassini, C., & Cardona, F. (2017). Reductive Amination Routes in the Synthesis of Piperidine Iminosugars. European Journal of Organic Chemistry, 2017(48), 7167-7179. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2023, October 11). What is the best way of making free amina base from its salt? r/chemistry. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 8). Purification of Alkaloids. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines. Retrieved from [Link]

  • Margaretha, P. (2007). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine and a reducing agent (“reductive amination”). In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40a: Amines and Ammonium Salts (pp. 69-90). Georg Thieme Verlag. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of cis - or trans -3,4-Disubstituted Piperidines. Retrieved from [Link]

  • PubMed. (2010, February 5). Synthesis of 4-substituted 3,3-difluoropiperidines. Retrieved from [Link]

  • Beilstein Journals. (2013, October 15). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Retrieved from [Link]

  • PubMed. (2013, December 6). Modular access to N-substituted cis-3,5-diaminopiperidines. Retrieved from [Link]

  • BioTools. (2022, November 14). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • MDPI. (2021, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Direct Reductive Amination Using Triethylsilane and Catalytic Bismuth(III) Chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Retrieved from [Link]

  • PMC. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

  • JLUpub. (n.d.). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Derivatized Oxopiperazine Rings from Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Cytiva. (n.d.). Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

Sources

Application Note: Regioselective N-Boc Protection of cis-4-Methoxypiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of complex pharmaceutical intermediates often requires the selective protection of secondary amines in the presence of free hydroxyl groups. This protocol details the N-protection of cis-4-methoxypiperidin-3-ol hydrochloride using di-tert-butyl dicarbonate (


).[1]

Strategic Rationale:

  • Regioselectivity: The substrate contains both a secondary amine and a secondary alcohol. While

    
     is inherently selective for amines, the presence of nucleophilic catalysts (e.g., DMAP) or excessive heat can lead to unwanted O-Boc carbonate formation. This protocol utilizes a base-mediated, catalyst-free approach to ensure >98% N-selectivity.
    
  • Salt Neutralization: As the starting material is a hydrochloride salt, the system must efficiently neutralize the HCl to liberate the nucleophilic free amine without causing epimerization of the cis-stereocenters.

  • Schotten-Baumann Conditions: A biphasic system (THF/Water) with an inorganic base is chosen as the primary method. This ensures the hydrochloride salt dissolves in the aqueous phase while the lipophilic

    
     remains in the organic phase, driving the reaction forward as the free amine migrates across the interface.
    

Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the


, followed by the elimination of tert-butanol and carbon dioxide.

ReactionPathway Start cis-4-methoxypiperidin-3-ol HCl Salt Base Base (Na2CO3) Neutralization Start->Base Deprotonation FreeBase Free Amine Intermediate Base->FreeBase TS Tetrahedral Intermediate FreeBase->TS + Boc2O Reagent Boc2O (Electrophile) Reagent->TS Product N-Boc-cis-4-methoxypiperidin-3-ol (Target) TS->Product Elimination Byproducts Byproducts: CO2 + t-BuOH + NaCl TS->Byproducts

Figure 1: Reaction pathway for the conversion of the amine salt to the N-Boc protected carbamate.

Materials & Equipment

Reagents
ReagentRoleEquiv.Notes
cis-4-methoxypiperidin-3-ol HClSubstrate1.0Hygroscopic solid; store in desiccator.
Di-tert-butyl dicarbonate (

)
Reagent1.1 - 1.2Melt if solid (mp ~23°C) or use solution.
Sodium Carbonate (

)
Base2.5Neutralizes HCl and scavenges protons.
Tetrahydrofuran (THF)Solvent-HPLC grade recommended.
Water (Deionized)Solvent-Solvent for inorganic base.
Citric Acid (10% aq)Workup-Mild acid for removing unreacted amine.
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel (for larger scales >10g).

  • Rotary evaporator.

  • Separatory funnel.

  • TLC plates (

    
    , Ninhydrin stain).
    

Experimental Protocol (Primary Method: Biphasic)

This method is preferred for hydrochloride salts as it guarantees solubility and efficient neutralization.

Step 1: Solvation and Neutralization
  • In a suitably sized RBF, dissolve Sodium Carbonate (

    
    , 2.5 equiv)  in water (Volume A).
    
    • Note: Ensure complete dissolution. Volume A should be approx. 5-10 mL per gram of substrate.

  • Add ** cis-4-methoxypiperidin-3-ol HCl (1.0 equiv)** to the stirring base solution.

    • Observation: Mild effervescence (

      
      ) may occur. Ensure the pH is >9.
      
  • Add THF (Volume B, equal to Volume A) to the flask.

    • Result: You now have a biphasic mixture.[1]

Step 2: Reagent Addition
  • Dissolve

    
     (1.1 equiv)  in a minimal amount of THF.
    
  • Add the

    
     solution dropwise to the vigorously stirring reaction mixture at Room Temperature (20-25°C).
    
    • Critical Control: Do not add all at once to prevent localized heating, though the risk is low in this biphasic system.

  • Stir vigorously for 4–16 hours.

    • Mechanism:[2] Vigorous stirring increases the surface area between phases, accelerating the reaction.

Step 3: Process Monitoring
  • TLC: Eluent: 5% MeOH in DCM. Stain: Ninhydrin.

    • Starting Material: Stains dark red/purple (free amine) at baseline or low

      
      .
      
    • Product: No stain (or very faint) with Ninhydrin; visible under UV if derivatized, or use Iodine/PMA stain.

  • LCMS: Look for mass [M+H]+ = MW(free base) + 100 (Boc group).

    • Target Mass: ~131.1 (substrate) + 100 = ~231.1 Da.

Step 4: Workup & Isolation
  • Phase Separation: Transfer mixture to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer 2x with Ethyl Acetate (EtOAc). Combine organic layers.

  • Wash:

    • Wash combined organics with 10% Citric Acid (removes unreacted amine).

    • Wash with Saturated Brine .

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter.
  • Concentration: Evaporate solvent under reduced pressure.

    • Result: The product usually solidifies or forms a thick oil upon drying.

Experimental Workflow Diagram

Workflow Setup Step 1: Dissolve Salt (H2O + Na2CO3) AddSolvent Add THF (Create Biphasic System) Setup->AddSolvent Reaction Step 2: Add Boc2O Stir 4-16h @ RT AddSolvent->Reaction Check Step 3: QC Check (TLC / LCMS) Reaction->Check Check->Reaction Incomplete Workup Step 4: Extraction (EtOAc + Citric Acid Wash) Check->Workup Conversion >98% Final Concentrate & Dry (Yield Calculation) Workup->Final

Figure 2: Operational workflow for the N-protection protocol.

QC & Troubleshooting Guide

Quantitative Data Summary
ParameterSpecification
Typical Yield 85% - 95%
Purity (HPLC) > 98%
Appearance White solid or colorless viscous oil
1H NMR Diagnostic ~1.45 ppm (s, 9H, t-butyl group)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion pH too low (Amine protonated)Check aqueous layer pH. Add more

or NaOH to reach pH >9.
O-Boc Formation Use of DMAP or excessive BaseDo NOT use DMAP. Reduce base equivalents. Keep temp < 30°C.
Starting Material Stuck Poor stirring in biphasic systemIncrease stir rate (RPM) to create an emulsion-like mixture.
Product is Oil (not solid) Residual SolventDry under high vacuum for 12h. Some Boc-piperidines are naturally oils.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[3][4] (The definitive guide on amine protection stability and conditions).

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. (General automated and manual protocols for N-Boc protection).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. (Discusses the risks of O-Boc formation with DMAP).

  • Common Organic Chemistry. (n.d.). Boc Protection of Amines (Boc2O).[1][5][][7] (Standard laboratory protocols and mechanism).

Sources

Application Note: Nucleophilic Substitution & Functionalization of cis-4-Methoxypiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

cis-4-Methoxypiperidin-3-ol hydrochloride (CAS: varies by enantiomer) is a high-value chiral building block in medicinal chemistry. Its structural rigidity, defined by the cis-relationship between the C3-hydroxyl and C4-methoxy groups, offers a unique vector for probing hydrogen-bond donor/acceptor pockets in kinases and GPCRs.

Unlike simple piperidines, this scaffold presents a "stereochemical switch." Researchers can exploit the C3-hydroxyl group to either retain the cis-configuration (via O-alkylation) or invert it to the trans-configuration (via nucleophilic substitution/Mitsunobu), effectively doubling the chemical space accessible from a single starting material.

This guide details the protocols for handling the HCl salt, performing N-alkylation, and executing stereoselective C3-substitutions.

Chemical Properties & Handling

The commercial supply is typically the hydrochloride salt. The cis-configuration allows for an intramolecular hydrogen bond between the C3-OH (donor) and C4-OMe (acceptor), which stabilizes the chair conformation but can nucleophilically deactivate the hydroxyl group compared to its trans-isomer.

PropertyData / Observation
Molecular Weight 167.63 g/mol (HCl salt); 131.17 g/mol (Free base)
Stereochemistry cis (Rel-3R,4S or Rel-3S,4R depending on enantiopurity)
Acidity (pKa) ~9.5 (Piperidine NH); ~16 (Secondary OH)
Solubility High in Water, MeOH; Low in DCM/EtOAc (as salt)
Hygroscopicity High (Store under Nitrogen/Argon)
Critical Pre-Step: Free-Basing

Most nucleophilic substitutions (especially N-alkylation) fail or proceed sluggishly if the HCl is not neutralized.

  • Method: Dissolve salt in minimal water (

    
    ). Add 
    
    
    
    NaOH until pH
    
    
    . Extract exhaustively with DCM:Isopropanol (3:1). Dry over
    
    
    .
  • Why: The HCl protonates the nitrogen, rendering it non-nucleophilic.

Decision Matrix: Reaction Pathways

The following flowchart illustrates the divergent synthesis pathways available for this scaffold.

ReactionPathways Start cis-4-methoxypiperidin-3-ol HCl FreeBase Free Base (Reactive Intermediate) Start->FreeBase NaOH / Extraction PathN Path A: N-Alkylation (Target: Piperidine N) FreeBase->PathN R-X, Base PathO Path B: O-Alkylation (Target: C3-OH) FreeBase->PathO NaH, R-X PathSub Path C: Nucleophilic Substitution (Target: C3-C) FreeBase->PathSub 1. MsCl 2. Nucleophile (N3, CN) ProdN N-Substituted Product (cis-Retained) PathN->ProdN ProdO Ether Product (cis-Retained) PathO->ProdO ProdSub C3-Substituted Product (trans-Inverted) PathSub->ProdSub Walden Inversion

Figure 1: Divergent synthetic workflows. Note that Path C results in stereochemical inversion.[1]

Experimental Protocols

Protocol A: N-Alkylation (Retaining cis-stereochemistry)

Objective: Attach the scaffold to a core heterocycle or linker via the secondary amine. Mechanism:


 Nucleophilic Substitution.

Reagents:

  • cis-4-methoxypiperidin-3-ol (Free base)

  • Electrophile (Alkyl Halide/Mesylate)

  • Base:

    
     or 
    
    
    
    (Cesium effect promotes solubility)
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Setup: In a flame-dried flask, dissolve the cis-piperidine derivative (

    
     equiv) in anhydrous MeCN (
    
    
    
    ).
  • Addition: Add

    
     (
    
    
    
    equiv). Stir for 10 min.
  • Reaction: Add the alkyl halide (

    
     equiv). Heat to 
    
    
    
    (for bromides) or
    
    
    (for chlorides).
  • Monitoring: Monitor by LCMS. The secondary amine is more nucleophilic than the alcohol; however, O-alkylation is a side reaction if the base is too strong (e.g., NaH) or temperature too high.

  • Workup: Filter solids. Concentrate filtrate. Purify via Flash Chromatography (DCM/MeOH gradient).

Expert Insight: If the electrophile is a heteroaryl chloride (S_NAr), use DIPEA in DMSO at


. The hydroxyl group generally does not interfere under these conditions.
Protocol B: C3-Substitution via Mesylation (Inverting to trans)

Objective: Replace the -OH with a nucleophile (e.g., Azide, Cyanide, Thiol) to access the trans isomer space. Mechanism: Activation of OH




Displacement with Walden Inversion.

Reagents:

  • N-Protected cis-4-methoxypiperidin-3-ol (e.g., N-Boc or N-Benzyl)

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (

    
    )
    
  • Nucleophile: Sodium Azide (

    
    )
    

Step-by-Step:

  • Protection (Prerequisite): Ensure the Nitrogen is protected (e.g., N-Boc). You cannot perform this on the free amine.

  • Activation (Mesylation):

    • Dissolve N-Boc-substrate in DCM at

      
      .
      
    • Add

      
       (
      
      
      
      equiv) followed by MsCl (
      
      
      equiv) dropwise.
    • Stir 1h. Wash with

      
      , dry, and concentrate. Do not purify vigorously; mesylates are semi-stable.
      
  • Displacement (

    
    ): 
    
    • Dissolve the crude mesylate in DMF.

    • Add

      
       (
      
      
      
      equiv).
    • Heat to

      
       for 4-12h.
      
  • Result: The incoming azide attacks from the face opposite the leaving mesylate.

    • Starting Material: cis-3-hydroxy-4-methoxy

    • Product: trans-3-azido-4-methoxy

Visualizing the Inversion:

Figure 2: Walden inversion mechanism converting cis-mesylate to trans-azide.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in N-Alkylation HCl salt not neutralized.Perform rigorous free-basing; use

+ TBAI (catalytic).
O-Alkylation Side Product Base too strong (e.g., NaH used).Switch to weak bases (

,

).
No Reaction in Displacement Steric hindrance from C4-OMe.Switch solvent to HMPA/DMPU (caution) or increase temp to

.
Elimination (Alkene formation) Base too strong during displacement.Avoid strong alkoxide bases; use soft nucleophiles (azide, thiolate).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of Nucleophilic Substitution and Walden Inversion).

  • Sigma-Aldrich. (n.d.). 3-Hydroxypiperidine Synthesis and Reactivity. (General reactivity profiles of piperidin-3-ols).

  • Okitsu, O., Suzuki, R., & Kobayashi, S. (2001).[2] Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809–823.[2] (Demonstrates stereoselective substitutions on piperidine rings). [2]

  • Boc Sciences. (n.d.). 3-Hydroxypiperidine Derivatives and Applications. (Industrial applications of the scaffold).

Sources

Application Note & Protocol: Amide Coupling of cis-4-Methoxypiperidin-3-ol Hydrochloride with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidinol Scaffold

The substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of marketed drugs and clinical candidates. Specifically, the cis-4-methoxypiperidin-3-ol scaffold offers a unique combination of properties: the basic nitrogen atom provides a handle for salt formation and aqueous solubility, the ether imparts metabolic stability and can act as a hydrogen bond acceptor, while the hydroxyl group offers a point for further derivatization or can engage in crucial hydrogen bonding interactions within a biological target. The defined cis stereochemistry rigidly orients these functional groups, which can be critical for achieving high-affinity binding to protein targets.

This guide provides a comprehensive overview and detailed protocols for the crucial step of forming an amide bond between the secondary amine of cis-4-methoxypiperidin-3-ol hydrochloride and a carboxylic acid, a common reaction in the synthesis of novel pharmaceutical agents.

Core Principles & Mechanistic Considerations

Amide bond formation is not a spontaneous reaction between a carboxylic acid and an amine at ambient temperatures. The primary obstacle is the acid-base reaction between the two components, which forms a non-nucleophilic ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.

The Challenge: Starting with a Hydrochloride Salt

cis-4-Methoxypiperidin-3-ol is typically supplied as a hydrochloride salt for improved stability and handling. The protonated piperidinium ion is not nucleophilic. Therefore, a crucial first step in any coupling protocol is the in-situ neutralization of the salt with a non-nucleophilic base to liberate the free secondary amine.[2][3] The choice of base is critical to avoid side reactions. Sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA) are commonly used.[2][4]

The Chemoselectivity Issue: N-Acylation vs. O-Acylation

The presence of a secondary alcohol in the piperidine ring introduces a potential side reaction: O-acylation of the hydroxyl group to form an ester. Generally, the amine is significantly more nucleophilic than the alcohol, leading to preferential N-acylation. However, under certain conditions, especially with highly reactive acylating agents or when the amine is sterically hindered, competitive O-acylation can occur. The choice of coupling reagent and reaction conditions can be tuned to maximize chemoselectivity for the desired amide product.[5][6]

Choosing the Right Coupling Reagent

A plethora of coupling reagents are available, each with its own mechanism, advantages, and disadvantages.[] They can be broadly categorized into carbodiimides, and phosphonium or aminium/uronium salts.[2][8]

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][9] This intermediate can then be attacked by the amine to form the amide. While effective and economical, carbodiimides can sometimes lead to racemization of chiral carboxylic acids and the formation of an N-acylurea byproduct.[2] The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is strongly recommended to suppress these side reactions and improve efficiency by forming a more stable active ester intermediate.[2][9]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU are considered third-generation coupling agents and are highly effective, especially for sterically hindered substrates.[10][11] HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly acylates the amine.[4] The 7-azabenzotriazole (HOAt) leaving group is particularly effective at accelerating the coupling and minimizing racemization.[4][10] These reagents require a stoichiometric amount of a non-nucleophilic base for activation.[2][4]

Experimental Protocols

The following protocols are provided as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: EDC/NHS Mediated Coupling

This two-step, one-pot protocol is a reliable and cost-effective method suitable for many applications. The inclusion of NHS creates a more stable active ester, improving yields and minimizing side reactions compared to using EDC alone.[9][12][13]

Workflow Diagram:

EDC_NHS_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling RCOOH Carboxylic Acid ActiveEster NHS Active Ester RCOOH->ActiveEster pH 5-6, RT, 15-30 min EDC_NHS EDC + NHS EDC_NHS->ActiveEster Product Amide Product ActiveEster->Product pH 7-8, RT, 2-4h Piperidinol cis-4-methoxypiperidin-3-ol (from HCl salt + Base) Piperidinol->Product

Caption: EDC/NHS two-step coupling workflow.

Materials:

  • Carboxylic Acid of interest

  • cis-4-Methoxypiperidin-3-ol hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Add NHS (1.1 eq) to the solution and stir until dissolved.

  • Add EDC (1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to form the active ester.[14][15]

  • In a separate flask, dissolve cis-4-methoxypiperidin-3-ol hydrochloride (1.1 eq) in a minimal amount of DMF or DCM.

  • Add DIPEA or TEA (1.2 eq) to the piperidinol solution and stir for 5 minutes to liberate the free amine.

  • Slowly add the free amine solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with DCM or Ethyl Acetate. b. Wash the organic layer sequentially with water, saturated aq. NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

This protocol is highly recommended for sterically hindered carboxylic acids or amines, or when minimizing racemization of chiral acids is paramount.[10][11]

Workflow Diagram:

HATU_Workflow cluster_reagents Initial Reagents RCOOH Carboxylic Acid (1.0 eq) Combine Combine in Anhydrous DMF Stir at 0°C to RT RCOOH->Combine Piperidinol cis-4-methoxypiperidin-3-ol HCl (1.1 eq) Piperidinol->Combine HATU HATU (1.1 eq) HATU->Combine Base DIPEA (2.5 eq) Base->Combine Reaction Reaction Mixture (1-4 hours) Combine->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Final Amide Product Purify->Product

Caption: One-pot HATU coupling workflow.

Materials:

  • Carboxylic Acid of interest

  • cis-4-Methoxypiperidin-3-ol hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Lithium Chloride (LiCl) solution (5% aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), cis-4-methoxypiperidin-3-ol hydrochloride (1.1 eq), and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add DIPEA (2.5 - 3.0 eq) to the stirred mixture. The extra equivalent of base is required to neutralize the amine hydrochloride salt and facilitate the HATU mechanism.[4]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with a large volume of Ethyl Acetate. b. Wash the organic layer with 5% aq. LiCl solution (2-3x) to remove DMF. c. Wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary & Reagent Comparison

FeatureEDC / NHS CouplingHATU Coupling
Cost LowerHigher
Efficiency Good to ExcellentExcellent, especially for hindered substrates[11]
Side Reactions Potential for N-acylurea formation, some racemization risk[2]Low racemization[10], potential for amine guanidinylation if not controlled[16]
Byproducts Water-soluble urea, excess NHSWater-soluble tetramethylurea and HOAt salts
Work-up Generally straightforward aqueous washesMay require specific washes (e.g., LiCl) to remove DMF
Best For Routine couplings, scalable synthesisDifficult couplings, chiral substrates, rapid synthesis

Troubleshooting & Key Considerations

  • Low Yield: Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.[13] Confirm that sufficient base was added to neutralize the hydrochloride salt AND drive the reaction. Consider switching to a more powerful coupling reagent like HATU.

  • Side Product Formation: If O-acylation is observed, try lowering the reaction temperature or using a less reactive coupling system. If guanidinylation is seen with HATU, ensure the order of addition is correct (pre-mixing acid and HATU before adding the amine can sometimes help) and avoid a large excess of the coupling reagent.

  • Reaction Stalls: For very hindered substrates, gentle heating (e.g., 40-50 °C) may be required. Some protocols for difficult couplings even suggest microwave irradiation.[5]

  • Maintaining Stereochemistry: The cis relationship on the piperidine ring is generally stable under these conditions. For chiral carboxylic acids, HATU is superior to carbodiimide methods for preventing epimerization.[2][10]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. [Link]

  • ACS Publications. (n.d.). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. [Link]

  • ACS Publications. (2013, December 19). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • PMC. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Bangs Laboratories, Inc. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... [Link]

  • Hardick, O. (n.d.). Coupling Protocols. [Link]

  • Indian Journal of Chemistry. (n.d.). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. [Link]

  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]

  • ResearchGate. (n.d.). Mechanism for protein immobilization via EDC/NHS coupling. [Link]

  • ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Journal of Molecules. (2018, March 6). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

Sources

Preparation of free base from cis-4-methoxypiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Desalting and Isolation of Free Base cis-4-Methoxypiperidin-3-ol

Abstract

The preparation of the free base form of cis-4-methoxypiperidin-3-ol from its hydrochloride salt is a critical yet often underestimated unit operation in medicinal chemistry. Due to the presence of both a secondary amine and a hydroxyl group, combined with a polar methoxy substituent, this molecule exhibits high aqueous solubility (low LogP). Standard liquid-liquid extraction (LLE) protocols using diethyl ether or hexanes frequently result in poor recovery yields. This guide provides three validated protocols—Enhanced Liquid-Liquid Extraction (ELLE) , Solid-Phase Extraction (SCX) , and Inorganic Slurry Neutralization —to ensure high recovery (>90%) and preservation of cis-stereochemistry.

Chemical Context & Rationale

The Challenge: Polarity and Partitioning cis-4-Methoxypiperidin-3-ol hydrochloride is a highly polar salt. Upon neutralization, the resulting free base retains significant polarity due to the ability to form intermolecular hydrogen bonds (amine and hydroxyl groups) and the dipole of the methoxy ether.

  • pKa: The piperidine nitrogen typically exhibits a pKa of approximately 10.5–11.0. Successful deprotonation requires a pH > 12.5.

  • Solubility: The free base is miscible in water. In a standard Water/DCM biphasic system, the partition coefficient (

    
    ) often favors the aqueous phase unless the dielectric constant of the organic phase is modified.
    

Stereochemical Integrity The cis-configuration (3R,4S or 3S,4R) is thermodynamically distinct from the trans-isomer. While simple deprotonation at room temperature does not typically invert stereocenters, avoiding excessive heat during concentration is vital to prevent retro-aldol-type degradation or epimerization if trace aldehydes are present in solvents.

Critical Parameters & Decision Matrix

Before selecting a protocol, evaluate the scale and downstream application.

ParameterMethod A: Enhanced LLEMethod B: SCX ChromatographyMethod C: Inorganic Slurry
Scale > 1 gram to Multi-Kg< 1 gram (High Throughput)< 5 grams
Purity Needs Standard (>95%)High (>98%)Anhydrous Required
Solvent DCM / IsopropanolMeOH / AmmoniaMeOH / DCM
Throughput Low (Labor Intensive)High (Automated)Medium
Key Risk Emulsion formationColumn saturationResidual inorganic salts

Experimental Protocols

Method A: Enhanced Liquid-Liquid Extraction (ELLE)

Best for scale-up where column chromatography is cost-prohibitive.

Reagents:

  • Starting Material: cis-4-methoxypiperidin-3-ol HCl

  • Base: 5N NaOH (aq)

  • Solvent: 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA)

  • Additive: Sodium Chloride (solid)[1]

Protocol:

  • Dissolution: Dissolve the HCl salt in the minimum amount of distilled water (approx. 5 mL per gram of salt).

  • Basification: Cool the solution to 0°C in an ice bath. Slowly add 5N NaOH dropwise with stirring until pH reaches 13–14 (verify with pH paper).

    • Why: Cooling prevents potential exotherms from degrading the amine.

  • Salting Out (Crucial Step): Add solid NaCl to the aqueous basic solution until saturation is reached (undissolved salt remains).

    • Mechanism:[2] The "Common Ion Effect" increases the ionic strength of the water, forcing the organic amine out of the aqueous phase (mass action).

  • Extraction: Extract the aqueous layer 4 times with the DCM:IPA (3:1) solvent mixture.[3][4]

    • Note: Pure DCM is often insufficient. IPA increases the polarity of the organic phase, improving the partitioning of the amino-alcohol.

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ) for 20 minutes.
    
  • Concentration: Filter and concentrate in vacuo at a temperature < 40°C.

Method B: Strong Cation Exchange (SCX) "Catch & Release"

Best for small-scale, high-purity needs (e.g., library synthesis).

Reagents:

  • SCX-2 Cartridge (Propylsulfonic acid functionalized silica)

  • Loading Solvent: Methanol (MeOH)[5][6]

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol
    

Protocol:

  • Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading (Catch): Dissolve the HCl salt in MeOH and load onto the cartridge. Apply gravity flow or slight vacuum.

    • Mechanism:[2] The amine exchanges its chloride counter-ion for the sulfonic acid on the silica, becoming immobilized. Impurities and Cl- ions wash through.

  • Washing: Wash with 3 CV of MeOH to remove non-basic impurities.

  • Eluting (Release): Elute with 2M

    
     in MeOH. The excess ammonia deprotonates the amine, releasing the free base into the eluate.
    
  • Finishing: Concentrate the ammoniacal methanol fraction to yield the pure free base.

Method C: Inorganic Slurry (Anhydrous)

Best when water must be strictly avoided for the next reaction step.

Protocol:

  • Suspend the HCl salt in a 10:1 mixture of DCM/MeOH.

  • Add 2.5 equivalents of finely powdered Potassium Carbonate (

    
    ).
    
  • Stir vigorously at room temperature for 4–6 hours.

    • Mechanism:[2] The carbonate neutralizes the HCl, forming KCl (insoluble) and

      
       (adsorbed by excess carbonate).
      
  • Filter the slurry through a Celite pad to remove inorganic salts.

  • Concentrate the filtrate.[6]

Visualization of Workflows

Figure 1: Decision Logic & Process Flow

G Start Start: cis-4-methoxypiperidin-3-ol HCl CheckScale Check Scale & Purity Needs Start->CheckScale RouteA Method A: Enhanced LLE (>1g, Cost-Sensitive) CheckScale->RouteA RouteB Method B: SCX Resin (<1g, High Purity) CheckScale->RouteB RouteC Method C: Slurry (Anhydrous Required) CheckScale->RouteC StepA1 Dissolve in H2O Adjust pH > 12 (NaOH) RouteA->StepA1 StepB1 Load onto SCX-2 Column (MeOH) RouteB->StepB1 StepC1 Suspend in DCM/MeOH Add K2CO3 RouteC->StepC1 StepA2 Saturate with NaCl (Salting Out) StepA1->StepA2 StepA3 Extract 4x with DCM:IPA (3:1) StepA2->StepA3 Final Final Product: Free Base (Oil/Solid) StepA3->Final StepB2 Wash (MeOH) Elute (2M NH3/MeOH) StepB1->StepB2 StepB2->Final StepC2 Filter & Evaporate StepC1->StepC2 StepC2->Final

Caption: Workflow selection based on scale and purity requirements. Note the critical "Salting Out" step in Method A.

Quality Control & Troubleshooting

Validation Tests:

  • Silver Nitrate Test: Dissolve a small aliquot of the free base in dilute nitric acid and add

    
    . A white precipitate indicates residual Hydrochloride salt (incomplete neutralization or extraction).
    
  • 1H-NMR Spectroscopy:

    • Indicator: The

      
      -protons (adjacent to Nitrogen) will shift upfield (lower ppm) in the free base compared to the salt.
      
    • Check: Look for the disappearance of the broad exchangeable proton peak (ammonium) typically found > 8.0 ppm.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Product remaining in aqueous phase.Increase NaCl concentration (saturation); Switch extraction solvent to CHCl3:IPA (3:1).
Emulsion Basic pH + organic impurities.Filter the biphasic mixture through Celite; Add more brine.
Oil vs. Solid Hygroscopic nature of free base.Azeotrope with toluene to remove trace water; Store under Nitrogen.

References

  • University of Rochester. (n.d.).[3] Workup for Removing Amines and Highly Water Soluble Compounds. Not Voodoo. Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1091076, 4-(3-methoxyphenyl)piperidin-4-ol. Retrieved October 26, 2025, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine pKa and partitioning principles).

Sources

Application Notes & Protocols: Strategic N-Arylation of cis-4-Methoxypiperidin-3-ol Hydrochloride via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination using the challenging, yet pharmaceutically relevant, building block cis-4-methoxypiperidin-3-ol hydrochloride. The protocol herein is designed for researchers, chemists, and drug development professionals aiming to construct complex N-aryl piperidine scaffolds. We delve into the critical considerations for this specific substrate, including the implications of its hydrochloride salt form and the presence of a secondary hydroxyl group. This guide offers a detailed, field-tested protocol, explains the rationale behind reagent selection, and provides a framework for troubleshooting and optimization. By leveraging modern palladium precatalyst systems, we present a reliable pathway to achieving high-yield C-N coupling while mitigating common side reactions.

Introduction: The Power of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, having revolutionized the construction of carbon-nitrogen (C-N) bonds.[1][2] Its broad functional group tolerance and operational simplicity have made it an indispensable tool in medicinal chemistry, where the arylamine motif is a ubiquitous feature in countless therapeutic agents.[3][4][5] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, a transformation that previously required harsh conditions with limited scope, such as the Ullmann condensation or nucleophilic aromatic substitution.[1]

The target substrate, cis-4-methoxypiperidin-3-ol hydrochloride, represents a class of highly functionalized, chiral building blocks that are increasingly important in drug discovery. The ability to selectively arylate the nitrogen atom in the presence of other reactive functional groups is key to unlocking its synthetic potential.

The Challenge: Navigating a Multifunctional Substrate

Successful N-arylation of cis-4-methoxypiperidin-3-ol hydrochloride requires a nuanced understanding of its inherent chemical properties. Several factors must be addressed to ensure a selective and high-yielding transformation.

  • The Hydrochloride Salt: The amine is supplied as a hydrochloride salt, meaning the nitrogen lone pair is protonated and unavailable for the catalytic cycle. Therefore, a stoichiometric equivalent of base is required solely for in-situ neutralization to generate the free amine before the coupling reaction can commence. An additional amount of base is then needed to facilitate the catalytic C-N bond formation itself.

  • A Secondary Cyclic Amine: Secondary cyclic amines are generally excellent nucleophiles in Buchwald-Hartwig couplings.[6] Their rigid conformation can facilitate favorable binding to the palladium center.

  • The Competing Nucleophile (–OH): The presence of a secondary alcohol introduces the potential for a competing C-O coupling reaction (Buchwald-Hartwig etherification) to form an aryl ether.[1] While N-arylation is generally kinetically favored over O-arylation for amino alcohols, the choice of catalyst, ligand, and reaction conditions is critical to ensure high chemoselectivity.[7]

  • Steric and Electronic Factors: The cis relationship between the hydroxyl and methoxy groups, along with their steric bulk, can influence the approach of the aryl halide to the palladium-amine complex, potentially affecting reaction rates.

Dissecting the Catalytic System: A Rationale-Driven Approach

The success of a Buchwald-Hartwig amination is dictated by the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst: The Engine of the Reaction

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts are strongly recommended for reproducibility and ease of use.[8] These air- and moisture-stable complexes, such as the G3 (third-generation) or G4 (fourth-generation) Buchwald precatalysts, contain the palladium source and the ligand in a defined ratio.[9] They rapidly and cleanly generate the active Pd(0) species in solution upon exposure to the base, leading to more consistent reaction initiation and overall results.[6][9]

The Ligand: The Key to Selectivity and Activity

The ligand is arguably the most critical component for challenging substrates. For the coupling of a secondary amine with potentially less reactive aryl chlorides, bulky, electron-rich biaryl monophosphine ligands are essential.[1][3]

  • Why Bulky and Electron-Rich?

    • Steric Bulk: Promotes the final, product-forming reductive elimination step and helps prevent the formation of inactive palladium dimers.[10]

    • Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition of the aryl halide.[10]

For this application, ligands such as XPhos , RuPhos , or BrettPhos are excellent choices. Their architecture has been specifically designed to accelerate the key steps in the catalytic cycle for hindered substrates.[9][10]

The Base: The Activator

The base plays a multifaceted role: it neutralizes the hydrochloride salt, deprotonates the amine-palladium complex to form the active palladium-amide intermediate, and regenerates the active catalyst.[2][11][12][13] A strong, non-nucleophilic base is required.

  • Sodium tert-butoxide (NaOtBu): The most common and highly effective base. It generally provides the fastest reaction rates.[6]

  • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that is particularly useful when substrates have base-sensitive functional groups (e.g., esters).

  • Cesium Carbonate (Cs₂CO₃): A weaker base that can be effective, especially with more reactive aryl bromides or iodides, and offers excellent functional group tolerance.

Given the need to neutralize the HCl salt, a total of 2.2 to 2.5 equivalents of a strong base like NaOtBu is recommended.

The Solvent: The Reaction Medium

Anhydrous, aprotic solvents are standard. The choice can influence solubility and reaction rate.

  • Toluene, 1,4-Dioxane, or THF: All are commonly used and effective.[6][11]

  • Solvent Purity: It is absolutely critical to use dry, degassed (anaerobic) solvents. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.[8][14]

Visualization of Workflow and Mechanism

A clear understanding of the experimental sequence and the underlying catalytic cycle is essential for successful execution.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry Schlenk flask under vacuum prep2 Backfill with Argon/Nitrogen prep1->prep2 prep3 Add solid reagents: - Aryl Halide - Piperidinol HCl - Precatalyst - Base (NaOtBu) prep2->prep3 react1 Add degassed solvent (e.g., Toluene) via syringe prep3->react1 react2 Heat reaction to specified temp (e.g., 100 °C) react1->react2 react3 Monitor progress via TLC / LC-MS react2->react3 workup1 Cool to RT, quench with water react3->workup1 workup2 Extract with organic solvent (e.g., EtOAc) workup1->workup2 workup3 Dry organic layer, concentrate workup2->workup3 workup4 Purify via flash column chromatography workup3->workup4 end end workup4->end Characterize Final Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

G pd0 L-Pd(0) oad L-Pd(II)(Ar)(X) pd0->oad Oxidative Addition (Ar-X) amc [L-Pd(II)(Ar)(AmineH)]+X- oad->amc Amine Coordination ami L-Pd(II)(Ar)(Amine) amc->ami Deprotonation (Base) ami->pd0 Reductive Elimination prod Ar-Amine ami->prod Product Release

Caption: The Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol

This protocol describes the coupling of a generic aryl bromide with cis-4-methoxypiperidin-3-ol hydrochloride.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagent & Equipment Table
Reagent/MaterialM.W.Amount (mmol)EquivalentsMass/Volume
Aryl Bromide-1.01.0-
cis-4-methoxypiperidin-3-ol HCl167.631.21.2201 mg
XPhos Pd G3 Precatalyst863.610.020.0217.3 mg
Sodium tert-butoxide (NaOtBu)96.102.52.5240 mg
Anhydrous, Degassed Toluene---5.0 mL
Schlenk flask (25 mL)
Magnetic stir bar
Standard glassware for workup
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • Place a magnetic stir bar into a 25 mL Schlenk flask.

    • Seal the flask with a rubber septum and flame-dry the glassware under high vacuum. Allow it to cool to room temperature under vacuum.

    • Backfill the flask with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas for all subsequent additions of solid reagents.

    • Quickly add the aryl bromide (1.0 mmol), cis-4-methoxypiperidin-3-ol hydrochloride (201 mg, 1.2 mmol), XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol), and sodium tert-butoxide (240 mg, 2.5 mmol) to the flask.

    • Evacuate and backfill the flask with inert gas three times to ensure an anaerobic environment.

  • Reaction Execution:

    • Add anhydrous, degassed toluene (5.0 mL) via syringe.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn from a light suspension to a dark brown or black color.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete (as judged by the consumption of the aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.

Troubleshooting and Optimization Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or wet base.3. "Dirty" solvent (not anhydrous/degassed).4. Unreactive aryl halide (e.g., some aryl chlorides).1. Ensure rigorous anaerobic technique.[14] Use a fresh bottle of precatalyst.2. Use freshly opened, high-purity NaOtBu.3. Use a freshly distilled or purchased anhydrous, degassed solvent.4. Increase temperature to 110-120 °C. Consider a more active ligand system (e.g., BrettPhos-based).
Significant Dehalogenation of Aryl Halide This is a common side reaction where the aryl halide is reduced to the corresponding arene.[1] It can be promoted by moisture or competitive β-hydride elimination pathways.1. Ensure all reagents and solvents are rigorously dry.2. Screen different ligands; sometimes a slightly different steric/electronic profile can disfavor this pathway.
Formation of O-arylated Byproduct The hydroxyl group has coupled with the aryl halide.1. This reaction is less common but possible. Consider lowering the reaction temperature.2. Screen alternative ligands. N-arylation is typically faster; optimizing for a shorter reaction time may minimize the side product.
Inconsistent Yields Minor variations in reagent quality, solvent purity, or atmospheric control.1. Switch to a well-defined precatalyst (as recommended) instead of generating the catalyst in situ from Pd(OAc)₂/Pd₂(dba)₃ and a separate ligand.[8]2. Standardize the source and handling of the base and solvent.

Conclusion

The Buchwald-Hartwig amination of cis-4-methoxypiperidin-3-ol hydrochloride is a powerful, albeit nuanced, transformation. By recognizing the inherent challenges posed by the substrate—namely its salt form and the presence of a secondary alcohol—a rational and robust protocol can be developed. The key to success lies in the careful selection of a modern palladium precatalyst system with a bulky biaryl phosphine ligand, the use of a sufficient excess of a strong, anhydrous base, and the rigorous exclusion of oxygen and water. The protocol and insights provided herein serve as a validated starting point for researchers to confidently access valuable N-aryl piperidinol scaffolds for application in pharmaceutical and materials science research.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 13, 2024, from [Link]

  • Norrby, P.-O., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]

  • Norrby, P.-O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved February 13, 2024, from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 13, 2024, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved February 13, 2024, from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved February 13, 2024, from [Link]

  • Seton Hall University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (n.d.). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Retrieved February 13, 2024, from [Link]

  • University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved February 13, 2024, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved February 13, 2024, from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Retrieved February 13, 2024, from [Link]

  • ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 13, 2024, from [Link]

  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]

  • Technical University of Denmark. (2008, February 25). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Retrieved February 13, 2024, from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved February 13, 2024, from [Link]

Sources

Crystallization methods for cis-4-methoxypiperidin-3-ol hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of cis-4-Methoxypiperidin-3-ol Hydrochloride

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of cis-4-methoxypiperidin-3-ol hydrochloride. The successful isolation of this molecule in a specific, stable, and pure crystalline form is critical for its use as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Control over the solid-state form dictates crucial properties such as stability, bioavailability, and manufacturability.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, offering detailed, step-by-step protocols for various methods, troubleshooting advice, and essential characterization techniques. We explore cooling crystallization, anti-solvent addition, and vapor diffusion, providing the scientific rationale to empower users to adapt and optimize these methods for their specific needs.

Introduction: The Critical Role of Crystallization

cis-4-methoxypiperidin-3-ol hydrochloride is a polar, functionalized heterocyclic compound. As a hydrochloride salt, it possesses an ionic character that significantly influences its physical properties. In pharmaceutical development, the solid-state form of an API is a critical quality attribute.[3] Different crystalline forms, known as polymorphs, can have the same chemical composition but exhibit distinct physicochemical properties, including solubility, melting point, and stability.[4][5][6] The ability to consistently produce a desired crystalline form is therefore paramount for ensuring product quality and therapeutic efficacy.

This guide provides a foundational framework for developing robust crystallization protocols for this specific piperidine salt, focusing on the causal relationships between solvent choice, process parameters, and the final crystalline product.

Physicochemical Properties of cis-4-Methoxypiperidin-3-ol HCl

Understanding the molecule's structure is key to designing a successful crystallization strategy. The presence of a protonated amine (ionic), a hydroxyl group (hydrogen bond donor/acceptor), and a methoxy group (hydrogen bond acceptor) makes it a highly polar molecule.

PropertyDetailsRationale & Implications
Molecular Structure Chemical StructureThe cis stereochemistry, ionic nature, and multiple hydrogen bonding sites will heavily influence crystal packing and solvent interactions.
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Predicted Solubility High in polar protic solvents (water, methanol, ethanol); low in non-polar solvents (hexane, toluene).[7][8]The selection of "solvent" and "anti-solvent" systems is predicated on this solubility profile.
Key Features Hydrochloride Salt, Secondary Alcohol, EtherProne to hygroscopicity; strong intermolecular interactions expected.[9]

The Crystallization Workflow: A Strategic Overview

Successful crystallization is a systematic process, not a matter of chance. It begins with creating a supersaturated solution from which the compound can nucleate and grow into an ordered crystalline lattice. The general workflow involves dissolving the crude material, inducing crystallization, isolating the crystals, and characterizing the final product.

G cluster_prep Preparation cluster_process Crystallization Process cluster_post Isolation & Analysis Crude Crude Material SolventScreen Solvent System Screening Crude->SolventScreen Dissolution Dissolution in Minimum Hot Solvent SolventScreen->Dissolution Induction Induce Supersaturation (Cooling, Anti-Solvent, etc.) Dissolution->Induction Growth Crystal Growth (Nucleation & Maturation) Induction->Growth Isolation Isolation (Filtration & Washing) Growth->Isolation Drying Drying Isolation->Drying Characterization Characterization (XRPD, DSC, TGA) Drying->Characterization Pure Pure Crystalline Product Characterization->Pure

Caption: General workflow for the crystallization of a pharmaceutical salt.

Solvent Selection: The Foundation of Crystallization

The choice of solvent is the most critical factor in developing a crystallization process. An ideal solvent system will dissolve the compound at a higher temperature but have lower solubility at room temperature or upon addition of an anti-solvent.

Solvent ClassRepresentative SolventsInteraction with Target Molecule
Polar Protic Water, Methanol, Ethanol, IsopropanolGood Solvents. High solubility is expected due to strong hydrogen bonding and ion-dipole interactions.[7][8]
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)Moderate to Good Solvents. Can dissolve the salt, but solubility may be lower than in protic solvents. Often used as the primary solvent in anti-solvent methods.
Non-Polar / Low Polarity Toluene, Dichloromethane (DCM), Diethyl Ether, Heptane, CyclohexaneAnti-Solvents (Precipitants). The compound is expected to be poorly soluble or insoluble. Used to induce precipitation from a solution.[10][11]

Screening Protocol: A preliminary solvent screen should be performed on a small scale (10-20 mg) to identify suitable candidates for both single-solvent and anti-solvent systems.[12]

Core Crystallization Protocols

The following protocols are designed as starting points and should be optimized based on experimental observations.

Method 1: Cooling Crystallization

Principle: This technique relies on the principle that the solubility of most compounds, including this salt, decreases as the temperature of the solution is lowered.[13][14] By dissolving the compound in a minimum amount of a suitable hot solvent and then allowing it to cool slowly, a state of supersaturation is achieved, leading to nucleation and crystal growth.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at or below room temperature (e.g., isopropanol or ethanol).

  • Dissolution: Place the crude cis-4-methoxypiperidin-3-ol HCl in an Erlenmeyer flask. Add the selected solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through fluted filter paper to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask to slow the cooling rate further.

  • Maturation: Once at room temperature, the flask can be moved to an ice bath or refrigerator (0-4 °C) to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting:

  • Oiling Out: If an oil forms instead of crystals, the cooling rate may be too fast or the solution too concentrated. Try reheating to redissolve the oil and adding a small amount of additional solvent before cooling again, even more slowly.

  • No Crystallization: The solution may not be sufficiently supersaturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a previously obtained crystal can also be effective.[15]

Method 2: Anti-Solvent Crystallization

Principle: This is a powerful method where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound.[16][17] This drastically reduces the solubility of the solute in the mixed solvent system, forcing it to crystallize.[18][19] The mechanism involves the anti-solvent reducing the solvation capacity of the primary solvent.[20]

G cluster_start Initial State cluster_end Final State Solvated Molecule Solvated in 'Good' Solvent (High Solubility) AntiSolvent Add 'Anti-Solvent' (Molecule is Insoluble) Solvated->AntiSolvent Reduces solubility Crystal Crystalline Solid (Low Solubility) AntiSolvent->Crystal Induces supersaturation & precipitation

Caption: Principle of anti-solvent crystallization.

Protocol:

  • Solvent Selection: Dissolve the compound in a minimum amount of a "good" solvent where it is highly soluble (e.g., methanol). Select an "anti-solvent" where it is insoluble (e.g., diethyl ether or toluene). The two solvents must be miscible.

  • Addition: While vigorously stirring the solution at room temperature, add the anti-solvent slowly and dropwise.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the onset of nucleation.

  • Growth: Stop the addition and allow the solution to stir for several hours to permit the crystals to grow.

  • Completion: If desired, add a further excess of the anti-solvent to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Troubleshooting:

  • Amorphous Precipitation: If a fine powder or sticky solid crashes out, the anti-solvent was added too quickly. This creates localized high supersaturation.[16] The remedy is to redissolve the material (may require adding more "good" solvent and gentle heating) and repeat the addition much more slowly.

  • Yield is Low: Ensure a sufficient volume of anti-solvent has been added to significantly lower the compound's solubility in the final solvent mixture.

Method 3: Vapor Diffusion

Principle: This method is excellent for generating high-quality crystals from small amounts of material and is often used for structure determination. A solution of the compound is placed in a small open vial, which is then sealed inside a larger chamber containing a more volatile anti-solvent.[10][21] The anti-solvent vapor slowly diffuses into the solution, gradually reducing the solute's solubility and promoting slow crystal growth.[13]

Protocol (Sitting Drop): [22]

  • Preparation: Dissolve the compound (1-5 mg) in a small volume (e.g., 0.5 mL) of a relatively high-boiling point solvent (e.g., methanol or water).

  • Setup: Place this solution as a "drop" in a small vial or on a micro-bridge.

  • Chamber: Place the vial inside a larger, sealable jar or beaker that contains a pool of a more volatile anti-solvent (e.g., diethyl ether or dichloromethane).

  • Equilibration: Seal the outer chamber tightly. Allow the system to stand undisturbed for several days to weeks. The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.

  • Isolation: Once suitable crystals have formed, carefully remove them with a spatula or pipette and dry them.

Troubleshooting:

  • No Crystals Form: The solubility difference may not be great enough, or the system is not well-sealed. Ensure the anti-solvent is significantly more volatile than the solvent.

  • Solution Evaporates: The primary solvent may be too volatile relative to the anti-solvent. Choose a less volatile primary solvent.

Polymorphism and Solid-State Characterization

It is crucial to verify that the chosen crystallization protocol consistently produces the same crystalline form. Different polymorphs can arise from changes in solvent, temperature, or cooling rate.[6] Therefore, routine characterization of the crystalline product is a mandatory part of drug development.[1][3]

TechniquePurposeInformation Obtained
X-Ray Powder Diffraction (XRPD) Polymorph Identification. This is the definitive technique for identifying and distinguishing between different crystalline forms.[5]A unique diffraction pattern (fingerprint) for each crystal lattice.
Differential Scanning Calorimetry (DSC) Thermal Analysis. Measures heat flow into or out of a sample as a function of temperature.Melting point, purity, and detection of phase transitions between polymorphs.[23]
Thermogravimetric Analysis (TGA) Compositional Analysis. Measures changes in mass as a function of temperature.Determines the presence of bound solvent (solvates) or water (hydrates) and assesses thermal stability.[5]
Polarized Light Microscopy Visual Inspection. Provides information on crystal shape (habit), size, and birefringence.Quick assessment of crystallinity and sample homogeneity.
Raman / FTIR Spectroscopy Structural Analysis. Detects differences in vibrational modes that arise from different molecular conformations or intermolecular interactions in polymorphs.[4]Complementary data to XRPD for polymorph discrimination.

Conclusion

The crystallization of cis-4-methoxypiperidin-3-ol hydrochloride is a multi-faceted process that requires careful control over solvent systems and thermodynamic conditions. This guide outlines three robust methods—cooling, anti-solvent, and vapor diffusion—that provide a strong starting point for process development. By understanding the scientific principles behind each technique and employing rigorous analytical characterization, researchers can reliably produce this hydrochloride salt in a pure and consistent crystalline form, ensuring its suitability for downstream applications in pharmaceutical research and development.

References

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent.
  • Crystallization of Small Molecules. University of Granada.
  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. American Pharmaceutical Review.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • API: solid state robust characterization in key to cut costs and time!
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Pharma Research and Health Sciences.
  • Sitting Drop Vapor Diffusion. Hampton Research.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Journal of Drug Delivery and Therapeutics.
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. University of Southampton Institutional Repository.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.
  • Design of Active Pharmaceutical Ingredients Solid States in Crystalliz
  • Technical Support Center: Polymorphism in C
  • Pharmaceutical Salts Optimization of Solubility or Even More? Die Pharmazie.
  • Application of Anti-Solvent Crystallization for High-Purity Potash Production
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • Three-Step Mechanism of Antisolvent Crystallization.
  • Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formul
  • Crystal Growth Techniques. University of California, Berkeley.
  • Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis.
  • (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT.
  • Crystallisation in pharmaceutical processes.
  • Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem.
  • Piperidine | Solubility of Things. Solubility of Things.
  • Cooling process for selective salt crystallization.

Sources

Application Note: Handling and Storage of Hygroscopic cis-4-Methoxypiperidin-3-ol Hydrochloride

[1]

Part 1: Introduction & Material Characterization[1]

Executive Summary

cis-4-Methoxypiperidin-3-ol hydrochloride is a functionalized piperidine derivative frequently employed as a chiral building block in the synthesis of pharmaceutical agents.[1] Due to the presence of both a secondary amine hydrochloride and a hydroxyl group, the compound exhibits significant hygroscopicity .[2][3] Uncontrolled exposure to ambient moisture leads to rapid deliquescence, altering the effective molecular weight and compromising stoichiometric precision in downstream coupling reactions (e.g., amide bond formation, SNAr).[2][3]

This guide provides a standardized protocol for the receipt, storage, handling, and solution preparation of this compound to ensure data integrity and experimental reproducibility.

Chemical Identity & Properties[2][3][4][5]
  • Compound Name: cis-4-Methoxypiperidin-3-ol hydrochloride[1]

  • Stereochemistry: cis-configuration (relative stereochemistry between C3-OH and C4-OMe).[1][2]

  • General Formula: C₆H₁₃NO₂[2] · HCl

  • Molecular Weight: ~167.63 g/mol (anhydrous basis; verify specific batch MW on CoA).[2][3]

  • Physical State: White to off-white solid.[2][3]

  • Solubility: Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane (DCM) unless free-based.[2][3]

PropertyDescriptionCritical Implication
Hygroscopicity HighRapidly absorbs atmospheric water, leading to "wet" weight artifacts.[1]
Salt Form Hydrochloride (HCl)Increases polarity and water affinity; requires neutralization (free-basing) for certain nucleophilic substitutions.[2][3]
Functional Groups 2° Amine, Alcohol, EtherAmine is the primary nucleophile; Alcohol is a potential competitive nucleophile if not protected or if reaction conditions are non-selective.[2][3]

Part 2: Handling & Storage Protocols[1]

The "Moisture Chain of Custody"

To maintain the integrity of cis-4-methoxypiperidin-3-ol hydrochloride, a strict "Moisture Chain of Custody" must be established from the moment the vial is opened.[1]

Workflow Visualization

The following diagram outlines the decision logic for handling the compound based on the required precision and available equipment.

HandlingProtocolStartStart: Receive CompoundCheckSealInspect Seal & DesiccantStart->CheckSealStorageLong-Term Storage(-20°C, Desiccator)CheckSeal->StorageUsageExperimental UsageStorage->UsageGloveboxGlovebox Available?Usage->GloveboxGB_MethodMethod A: Glovebox Weighing(Gold Standard)Glovebox->GB_MethodYesBench_MethodMethod B: Benchtop Handling(Rapid Transfer)Glovebox->Bench_MethodNoSoln_PrepPrepare Stock Solution(Dry DMSO/MeOH)GB_Method->Soln_PrepReactionDirect Addition to ReactionGB_Method->ReactionHigh PrecisionBench_Method->Soln_PrepRecommendedBench_Method->ReactionRisk of ErrorResealReseal: Parafilm + DesiccantPurge with Argon/N2Soln_Prep->ResealReaction->ResealReseal->Storage

Caption: Decision matrix for handling hygroscopic amine salts. Method A (Glovebox) is preferred for high-precision stoichiometry.[1]

Protocol A: Glovebox Handling (Gold Standard)

Applicability: Critical structure-activity relationship (SAR) studies, kinetic measurements, or small-scale reactions (<10 mg).[2][3]

  • Equilibration: Bring the sealed vial to room temperature before placing it in the glovebox antechamber to prevent condensation.

  • Atmosphere: Ensure the glovebox atmosphere is inert (N₂ or Ar) with <5 ppm H₂O.[2][3]

  • Weighing: Weigh the solid directly into the reaction vial or tared volumetric flask inside the box.

  • Sealing: Cap the reaction vessel tightly before removing it from the glovebox.

Protocol B: Benchtop Handling (Rapid Transfer)

Applicability: Routine synthesis where slight stoichiometric excess is acceptable, or when a glovebox is unavailable.[2][3]

  • Preparation: Pre-weigh the receiving vial/flask with solvent (if preparing a solution) or empty (if adding solid).[2][3] Have a stream of dry Nitrogen/Argon ready.[2][3]

  • Weighing by Difference (Crucial Step):

    • Do not weigh the hygroscopic solid onto an open weighing paper.[2]

    • Weigh the entire capped source vial containing the compound.[2]

    • Quickly transfer an estimated amount to your destination vial.[2][3]

    • Immediately recap the source vial.[2][3]

    • Weigh the source vial again.[2][3]

    • Mass Transferred = Initial Weight - Final Weight. [2]

    • Why? This eliminates error from the solid absorbing water on the balance pan.[2]

  • Dissolution: Immediately dissolve the solid in an anhydrous solvent (e.g., dry MeOH, DMF, or DMSO) to "lock" the stoichiometry.[2][3]

Part 3: Solution Preparation & Quality Control

Solvent Selection

The choice of solvent is critical for maintaining the stability of the salt and ensuring reactivity.[2][3]

SolventSolubilitySuitabilityNotes
Methanol (MeOH) HighExcellentGood for stock solutions; easy to remove.[1]
DMSO HighGoodIdeal for biological assays; difficult to remove.[2][3]
DCM / EtOAc LowPoorThe HCl salt is generally insoluble.[2][3] Requires free-basing.[1][2][3]
Water HighAvoidPromotes hydrolysis risks and difficult to dry.[2]
Free-Basing Protocol (In Situ)

For reactions requiring the nucleophilic free amine (e.g., amide coupling, reductive amination), perform an in situ neutralization rather than isolating the unstable free base oil.[2][3]

  • Suspend: Suspend the HCl salt in the reaction solvent (e.g., DCM or DMF).

  • Neutralize: Add 1.05 - 1.1 equivalents of a tertiary amine base (e.g., DIPEA or Triethylamine).

  • Verify: Ensure the solid dissolves (if using organic solvent) or the mixture becomes homogeneous.

  • React: Add the electrophile immediately.

Quality Control: Water Content Verification

If the compound has been stored for >6 months or the seal was compromised, verify water content before use.[2][3]

  • Method: Karl Fischer (KF) Titration (Coulometric).[2][3]

  • Acceptance Criteria: < 1.0% w/w water.[2]

  • Correction: If water content is X%, adjust the weighed mass (

    
    ) using the formula:
    
    
    

Part 4: Troubleshooting & FAQs

Q: The solid has turned into a sticky gum. Is it usable?

  • A: The compound has deliquesced (absorbed enough water to dissolve itself).[2][3] It is likely chemically stable but stoichiometrically inaccurate.[2][3]

    • Recovery: Dissolve the gum in a known volume of dry Methanol to create a stock solution.[2] Determine the concentration quantitatively using qNMR (Quantitative NMR) with an internal standard (e.g., maleic acid).[2]

Q: Can I dry the solid in a vacuum oven?

  • A: Yes, but with caution.

    • Settings: 40°C under high vacuum (<5 mbar) for 12-24 hours.

    • Risk:[2][4] Avoid temperatures >60°C to prevent potential degradation or HCl loss (though HCl salts are generally thermally stable).[2] Always use a P₂O₅ or KOH trap to protect the vacuum pump.[2]

Q: Why did my amide coupling fail?

  • A: Did you add a base? The HCl salt protonates the amine, rendering it non-nucleophilic.[2][3] You must add an auxiliary base (DIPEA/TEA) to deprotonate the ammonium species (

    
    ) to the active amine (
    
    
    ).[1]

References

  • Safe Handling of Hygroscopic Reagents. BenchChem Technical Guides. Retrieved from (General reference for hygroscopic handling).[2][3]

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Butterworth-Heinemann.[2][3] (Standard text for drying organic salts).

  • Weighing by Difference. GenFollower Laboratory Techniques. Retrieved from (Protocol for analytical weighing).[2][3]

  • Karl Fischer Titration. Sigma-Aldrich Technical Bulletin. (Standard method for water determination).[2]

(Note: Specific CAS numbers for cis-isomers vary by vendor.[2][3] Consult the Certificate of Analysis provided with your specific lot for the exact CAS and molecular weight.)

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with cis-4-Methoxypiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for cis-4-methoxypiperidin-3-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile building block. Here, we address common challenges encountered during its use, providing in-depth, field-tested solutions to enhance your reaction yields and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

General Handling and Properties

Q1: My cis-4-methoxypiperidin-3-ol hydrochloride appears clumpy or has crystallized in its container. What is the cause and is it still usable?

A1: This is a common observation and can be attributed to a few factors. As a hydrochloride salt, the compound is hygroscopic and can absorb moisture from the atmosphere, leading to clumping. Additionally, like many amine salts, it can react with atmospheric carbon dioxide to form a carbonate salt, which may appear as a solid precipitate.[1] In many cases, the material is still viable.

  • Troubleshooting Steps:

    • Assess Solubility: Before use, test the solubility of a small sample in your reaction solvent. If it fully dissolves, it can likely be used as is, though you may need to account for a slightly lower effective concentration.

    • Drying: For critical applications, the material can be dried under a high vacuum for several hours to remove absorbed water.

    • Fresh Reagent: If insolubility or poor performance persists, it is best to use a fresh bottle of the reagent.[1]

Q2: What are the recommended storage conditions for cis-4-methoxypiperidin-3-ol hydrochloride?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry place, away from atmospheric moisture and carbon dioxide. Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is ideal.

Reaction-Specific Troubleshooting

Q3: I'm experiencing low yields in my N-alkylation reaction with cis-4-methoxypiperidin-3-ol hydrochloride. What are the likely causes and how can I improve the outcome?

A3: Low yields in N-alkylation reactions involving this substrate are frequently reported. The primary culprits are often related to the basicity of the reaction medium and steric hindrance.

  • Insufficient Basicity: The reaction generates a hydrohalic acid (e.g., HCl, HBr) as a byproduct. This acid can protonate the nitrogen of your starting material, rendering it non-nucleophilic and halting the reaction.[2]

  • Steric Hindrance: The cis relationship of the hydroxyl and methoxy groups can create steric congestion around the nitrogen atom, slowing down the reaction with bulky alkylating agents.[2]

Troubleshooting Workflow for N-Alkylation:

start Low N-Alkylation Yield check_base Is a non-nucleophilic base present? start->check_base add_base Add 2-3 eq. of DIPEA, Et3N, or K2CO3 check_base->add_base No check_solvent What is the solvent? check_base->check_solvent Yes add_base->check_solvent success Improved Yield add_base->success change_solvent Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) check_solvent->change_solvent Non-polar check_temp Is the reaction at room temperature? check_solvent->check_temp Polar aprotic change_solvent->check_temp change_solvent->success increase_temp Increase temperature (e.g., 50-80 °C) and monitor check_temp->increase_temp Yes check_leaving_group Is the alkylating agent an alkyl chloride? check_temp->check_leaving_group No increase_temp->check_leaving_group increase_temp->success change_leaving_group Switch to a more reactive alkyl bromide or iodide check_leaving_group->change_leaving_group Yes fail Yield still low. Consider alternative synthetic route. check_leaving_group->fail No change_leaving_group->success

Caption: Troubleshooting workflow for low N-alkylation yields.

Q4: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation. How can I prevent this over-alkylation?

A4: The formation of a quaternary ammonium salt indicates that the product of your initial N-alkylation is reacting further with the alkylating agent. This is a common side reaction, particularly with highly reactive alkylating agents.[2]

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the cis-4-methoxypiperidin-3-ol relative to the alkylating agent.[2]

    • Slow Addition: Add the alkylating agent to the reaction mixture slowly, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[2]

    • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.

Q5: My reaction involving the hydroxyl group of cis-4-methoxypiperidin-3-ol is giving a low yield. What should I consider?

A5: Reactions at the hydroxyl group can be challenging due to the presence of the basic nitrogen atom, which can interfere with many standard reactions.

  • Troubleshooting Steps:

    • N-Protection: The most robust solution is to protect the piperidine nitrogen before attempting to react the hydroxyl group. The Boc (di-tert-butyl dicarbonate) group is a common and effective choice.[2]

    • Base Selection: If N-protection is not desirable, the choice of base is critical. A non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) should be used to neutralize any acid byproducts without competing with the hydroxyl group.[2]

    • Catalyst: For acylation reactions with anhydrides, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate.[2]

Purification Challenges

Q6: I'm having difficulty purifying my product, which contains a piperidine moiety, using silica gel chromatography. I'm observing significant peak tailing.

A6: This is a very common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[3] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad, tailing peaks.[3]

MethodDescriptionAdvantagesDisadvantages
Mobile Phase Modification Add a basic modifier to the eluent.Simple to implement.May require post-column removal of the additive.
* Triethylamine (TEA): Add 0.1-1% (v/v) to your mobile phase.[3]Effective for many basic compounds.Strong odor.
* Ammonia in Methanol: Use a 1-2% solution of 7N ammonia in methanol.[3]Very effective for strongly basic compounds.Volatile and requires good ventilation.
Stationary Phase Modification Use an alternative to standard silica gel.Can provide better and more reproducible results.More expensive than standard silica.
* Amine-Deactivated Silica: Pre-treated to mask acidic sites.[3]Excellent for basic compounds.Higher cost.
* Alumina (Basic or Neutral): A good alternative stationary phase.[3]Effective for basic compounds.Different selectivity than silica.
Reverse-Phase Chromatography Use a C18 column with an acidic mobile phase modifier.Can provide excellent separation.Not suitable for all compounds; requires different solvent systems.
* Trifluoroacetic acid (TFA) or Formic Acid: Protonates the piperidine nitrogen, improving peak shape.[3]Good peak shape.May require removal of the acid modifier.

Purification Strategy Decision Tree:

start Purification Challenge with Piperidine Derivative is_polar Is the compound highly polar? start->is_polar try_normal_phase Attempt Normal Phase Chromatography is_polar->try_normal_phase No try_salt_formation Consider Purification via Salt Formation/Recrystallization is_polar->try_salt_formation Yes peak_tailing Observe Peak Tailing? try_normal_phase->peak_tailing add_base_modifier Add Base Modifier (e.g., TEA, NH3/MeOH) to Eluent peak_tailing->add_base_modifier Yes success Successful Purification peak_tailing->success No still_tailing Still Tailing? add_base_modifier->still_tailing use_alt_stationary_phase Use Amine-Deactivated Silica or Alumina still_tailing->use_alt_stationary_phase Yes still_tailing->success No consider_reverse_phase Consider Reverse-Phase Chromatography with Acidic Modifier use_alt_stationary_phase->consider_reverse_phase use_alt_stationary_phase->success consider_reverse_phase->success try_salt_formation->success

Caption: Decision tree for purifying piperidine derivatives.

Q7: My final product is highly water-soluble, and I'm losing a significant amount during the aqueous workup. How can I improve my product isolation?

A7: The high polarity of many piperidine derivatives, especially those with free hydroxyl groups, can lead to poor extraction into organic solvents and significant product loss.[4]

  • Isolation Strategies:

    • Isolate as a Hydrochloride Salt: Instead of isolating the free base, consider isolating your product as its hydrochloride salt. These salts are often less soluble in organic solvents and can sometimes be precipitated directly from the reaction mixture by adding a non-polar solvent.[4]

    • Use a More Effective Extraction Solvent: If you must isolate the free base, switch to a more polar organic solvent for extraction. Dichloromethane or a mixture of chloroform and isopropanol are often more effective than diethyl ether or ethyl acetate for extracting polar amines.[4]

    • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of your organic product in the aqueous phase and can significantly improve extraction efficiency.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of cis-4-Methoxypiperidin-3-ol

This protocol is foundational for reactions where the piperidine nitrogen needs to be masked to allow for selective reaction at the hydroxyl group.

  • Dissolve the Piperidine: Dissolve cis-4-methoxypiperidin-3-ol hydrochloride (1.0 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Boc Anhydride: To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography if necessary.[2]

Protocol 2: Purification of a Basic Piperidine Derivative via Acid-Base Extraction

This method is useful for removing non-basic organic impurities from your final product.[5][6]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer containing impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). This will liberate the free amine.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • BenchChem. (2025).
  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
  • Google Patents. (2002).
  • MDPI. (2016).
  • Blog. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
  • Sigma-Aldrich. (2025).
  • NIH. (2016).
  • (2023).
  • Google Patents. (1996).
  • WIPO Patentscope. (2002).
  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isol
  • NIH. (2014).
  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • NIH.
  • Google Patents. (2017).
  • Googleapis.com. (2007). WO 2007/105234 A2.
  • University of Edinburgh Research Explorer. (2025). Reaction Kinetics for the Synthesis of an Anti-cancer Drug (Adavosertib) Precursor.
  • Ketone Pharma. 3-Hydroxy Piperidine | Supplier.
  • NIH. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters.
  • Todd, R. D.
  • ResearchGate.
  • Biblioteka Nauki. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans.
  • Organic Chemistry Portal. (2016).
  • Integrated DNA Technologies. (2024). Troubleshooting Your Site-directed Mutagenesis by PCR.

Sources

Separating cis and trans isomers of 4-methoxypiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Separation

Introduction: The Challenge of 3,4-Substituted Piperidine Diastereomers

Welcome to the technical support center. This guide addresses the specific challenges associated with the separation of cis- and trans-4-methoxypiperidin-3-ol hydrochloride. As diastereomers, these isomers possess distinct physical and chemical properties; however, their structural similarity often results in closely matched polarities and solubilities, making their separation a non-trivial task in pharmaceutical development and chemical research.[1][2] The piperidine ring is a key structural motif in many pharmaceuticals, and controlling its stereochemistry is critical, as different isomers can exhibit vastly different pharmacological and toxicological profiles.[3]

This document provides a framework for method development, offering troubleshooting advice and detailed protocols for the primary separation techniques: chromatography and crystallization. The guidance herein is grounded in established chemical principles and field-proven strategies for resolving complex isomer mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans 4-methoxypiperidin-3-ol hydrochloride so challenging?

A1: The difficulty stems from the subtle differences in the three-dimensional arrangement of the hydroxyl (-OH) and methoxy (-OCH₃) groups. In the cis isomer, these groups are on the same side of the piperidine ring, while in the trans isomer, they are on opposite sides. This leads to small differences in dipole moment and steric profile, which translate to similar behaviors in many separation systems. The hydrochloride salt form adds another layer of complexity by influencing the molecule's overall polarity and crystal packing forces.

Q2: Which separation technique should I try first: chromatography or crystallization?

A2: The choice depends on your objective and scale.

  • For Analytical Quantification and Purity Checks: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the preferred starting points.[3] They offer high resolution and sensitivity for accurate quantification of the isomer ratio.

  • For Preparative-Scale Separation: Both chromatography and crystallization are viable. Preparative SFC is often more efficient and environmentally friendly than preparative HPLC.[4][5] Crystallization can be the most cost-effective method for large quantities if a robust protocol can be developed, as it avoids large solvent volumes and the need for expensive stationary phases.[6][7]

Q3: Is it better to separate the isomers as the hydrochloride salt or the free base?

A3: This must be determined empirically. The salt and free base forms have different properties:

  • Hydrochloride Salt: Generally more polar and crystalline. Its rigidity can sometimes lead to better selectivity in both chromatography and crystallization.[6]

  • Free Base: More soluble in organic solvents and potentially more amenable to normal-phase chromatography. However, the free amine can cause peak tailing on silica-based columns if a mobile phase modifier is not used.

We recommend screening separation conditions for both forms to identify the optimal strategy.

Q4: Can one isomer be converted into the other?

A4: Yes, epimerization is a possibility. The stereocenter at C3 (bearing the hydroxyl group) could potentially be epimerized to interconvert the cis and trans isomers. This process, often facilitated by heat or specific pH conditions, can be exploited in a technique called Crystallization-Induced Diastereomer Transformation (CIDT).[8][9][10] If one diastereomer is less soluble, it will crystallize from a solution where the isomers are in equilibrium. Le Chatelier's principle then drives the equilibrium to favor the formation of the crystallizing isomer, potentially converting the entire mixture into a single, solid diastereomer.[6]

Method Selection & Troubleshooting Workflow

The following diagrams provide a logical framework for selecting a separation method and troubleshooting common issues encountered during chromatographic analysis.

MethodSelection start Start: Cis/Trans Mixture of 4-methoxypiperidin-3-ol HCl decision_scale What is the primary goal? start->decision_scale analytics Analytical Scale (Purity, Ratio) decision_scale->analytics Analysis preparative Preparative Scale (Isolation) decision_scale->preparative Isolation decision_analytics Equipment Available? analytics->decision_analytics decision_preparative Initial Screening? preparative->decision_preparative hplc Develop HPLC Method decision_analytics->hplc HPLC Only sfc Develop SFC Method (Often faster & higher resolution) decision_analytics->sfc HPLC & SFC cryst_screen Crystallization Screening (Multiple Solvents) decision_preparative->cryst_screen Yes prep_chrom Preparative Chromatography (HPLC or SFC) decision_preparative->prep_chrom No, go direct cryst_success Successful Crystallization? cryst_screen->cryst_success cryst_success->prep_chrom No scale_up_cryst Scale-up Crystallization cryst_success->scale_up_cryst Yes

Caption: Decision workflow for selecting a separation strategy.

HPLCTroubleshooting start Issue: Poor Resolution or Co-elution in HPLC check_mobile Optimize Mobile Phase start->check_mobile check_column Change Stationary Phase start->check_column step1 1. Adjust Organic Modifier % (e.g., Acetonitrile, Methanol) check_mobile->step1 column1 Try Phenyl-Hexyl or PFP Column (for π-π interactions) check_column->column1 column2 Try Polar-Embedded Column (e.g., Amide, Carbamate) check_column->column2 column3 Try HILIC Column (alternative selectivity) check_column->column3 step2 2. Modify pH / Buffer Strength (Critical for ionizable compounds) step1->step2 step3 3. Evaluate Additives (e.g., Formic Acid, DEA) step2->step3 step3->check_column If still unresolved result Improved Resolution column1->result column2->result column3->result

Caption: Troubleshooting workflow for poor HPLC resolution.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and solutions for specific issues you may encounter.

Chromatographic Separation (HPLC & SFC)

Issue: Poor resolution or complete co-elution of isomers on a standard C18 column.

This is a common starting point and a frequent challenge.[11] The alkyl chains of a C18 phase may not provide sufficient steric or electronic discrimination between the two diastereomers.

Solution & Protocol:

The key is to introduce different separation mechanisms beyond simple hydrophobicity.[12] Columns with aromatic or polar-embedded groups can offer alternative interactions like π-π stacking or hydrogen bonding, which are more sensitive to the isomer's 3D shape.[13]

Table 1: Recommended Starting Conditions for HPLC Method Development

Parameter Condition A: Reversed-Phase Condition B: Alternative RP
Column Standard C18 (e.g., 5 µm, 4.6x150 mm) Phenyl-Hexyl or Polar-Embedded (Amide)
Mobile Phase A 0.1% Formic Acid in Water 10 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile or Methanol Acetonitrile
Gradient 5% to 95% B over 15 minutes 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temp. 30 °C (Vary between 25-40 °C) 30 °C (Vary between 25-40 °C)
Detection UV at 230 nm & 280 nm (or PDA) UV at 230 nm & 280 nm (or PDA)

| Injection Vol. | 5 µL | 5 µL |

Protocol 1: HPLC Method Development

  • System Preparation: Prepare mobile phases as described in Table 1. Ensure they are filtered (0.45 µm) and degassed.[14]

  • Sample Preparation: Dissolve the hydrochloride salt mixture in the initial mobile phase (e.g., 95:5 A:B) to a concentration of ~0.5 mg/mL.

  • Equilibration: Equilibrate the column with the initial mobile phase for at least 20 column volumes or until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient.

  • Optimization:

    • If resolution is poor, first try the alternative column (Condition B). Phenyl or embedded-polar phases often provide the shape selectivity needed for diastereomers.[13]

    • Adjust the gradient slope. A shallower gradient provides more time for separation.

    • Modify the mobile phase pH. Since the piperidine nitrogen is basic, pH will affect its charge state and interaction with the stationary phase.[15][16]

    • Change the organic modifier. Switching from acetonitrile to methanol can alter selectivity.

Supercritical Fluid Chromatography (SFC): A Powerful Alternative

SFC often provides superior performance for separating diastereomers and other chiral compounds.[4][17] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[5]

Table 2: Recommended Starting Conditions for SFC Method Development

Parameter Condition
Column Diol, 2-Ethylpyridine, or Polysaccharide-based Chiral Column (e.g., Chiralpak series)
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol (with 0.1% Diethylamine or 20mM Ammonium Acetate)
Gradient 5% to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 40 °C

| Detection | UV-PDA |

Separation by Crystallization

Issue: Both isomers either remain in solution or co-crystallize as a solid solution.

This indicates that the solubility difference between the cis and trans isomers in the chosen solvent is insufficient for selective crystallization.

Solution & Protocol:

A systematic screening of solvents with varying polarities and functionalities is required. The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.[7][18]

Protocol 2: Fractional Crystallization Screening

  • Solvent Selection: Choose a range of solvents (10-15 candidates) with diverse properties. See Table 3 for suggestions.

  • Sample Preparation: In separate vials, add ~20 mg of the isomer mixture.

  • Solubilization: Add a candidate solvent dropwise at an elevated temperature (e.g., 50-60 °C) with stirring until the solid just dissolves. Note the approximate volume.

  • Crystallization: Allow the solutions to cool slowly to room temperature, then transfer to 4 °C. Observe for crystal formation over 24-48 hours.

  • Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Analyze the composition of both the solid material and the remaining mother liquor by HPLC to determine if any separation was achieved.

  • Optimization: For promising solvent systems, optimize the crystallization by adjusting the cooling rate, concentration, and considering the use of anti-solvents.

Table 3: Suggested Solvents for Crystallization Screening

Class Solvents Rationale
Alcohols Isopropanol, Ethanol, Methanol Protic solvents, good for hydrogen bonding with -OH group.
Ketones Acetone, Methyl Ethyl Ketone Polar aprotic, can disrupt intermolecular H-bonds.
Ethers Diethyl Ether, MTBE, THF Can be used as anti-solvents with more polar solvents.
Esters Ethyl Acetate, Isopropyl Acetate Medium polarity, good general-purpose solvents.
Hydrocarbons Heptane, Toluene Non-polar, often used as anti-solvents.

| Nitriles | Acetonitrile | Polar aprotic, offers unique selectivity. |

Advanced Technique: Crystallization-Induced Diastereomer Transformation (CIDT)

If epimerization is possible, CIDT can be highly effective.[9] This typically involves heating the isomer mixture in a chosen solvent to facilitate equilibrium between the cis and trans forms, followed by cooling to crystallize the more stable (and typically less soluble) isomer.[6][10] The presence of a base or acid might be required to catalyze the epimerization.[6]

References

  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. (2025). Journal of the American Chemical Society.
  • Shen, Z., et al. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, University of California.
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Kukor, A. J., et al. (2023).
  • Wikipedia. (n.d.). Chiral resolution.
  • Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. (n.d.). IUCr Journals.
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). PMC.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. (2025). BenchChem.
  • Process for synthesis of 2-substituted pyrrolidines and piperadines. (n.d.).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • troubleshooting separation of toluidine isomers. (2025). BenchChem.
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013). PubMed.
  • Processes and intermediates for preparing 2-substituted piperidine stereoisomers. (n.d.).
  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb.
  • Saw, Y. L., et al. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Analytical and Pharmaceutical Research.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. (2025). BenchChem.
  • Challenges in separating cis and trans isomers of 1,4-Dibenzoyloxycyclohexane. (2025). BenchChem.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024).
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.).
  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (2008). The Analytical Scientist.
  • How can cis and trans isomers be separated class 12 chemistry CBSE. (2024). Vedantu.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). LC-GC.
  • Cis-Trans Isomers and its Differences in Properties. (2021). Longdom Publishing.

Sources

Troubleshooting solubility issues with cis-4-methoxypiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for cis-4-methoxypiperidin-3-ol HCl. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. The following FAQs and troubleshooting guides are based on fundamental chemical principles and established laboratory practices to ensure you can use this valuable building block effectively and efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of cis-4-methoxypiperidin-3-ol HCl.

Q1: What are the fundamental chemical properties of cis-4-methoxypiperidin-3-ol HCl that influence its solubility?

A: Understanding the structure is key. Cis-4-methoxypiperidin-3-ol HCl is the hydrochloride salt of a substituted piperidine molecule.[1][2] Several features dictate its solubility:

  • Piperidine Ring: The core structure contains a basic nitrogen atom. In the hydrochloride salt form, this nitrogen is protonated (R₃NH⁺), forming an ionic salt that is generally designed for enhanced aqueous solubility.[1][3]

  • HCl Salt: As a hydrochloride salt, the compound is ionic. This makes it significantly more soluble in polar protic solvents (like water and alcohols) than its corresponding non-ionic "free base" form.[2][3]

  • Hydroxyl and Methoxy Groups: The presence of a hydroxyl (-OH) and a methoxy (-OCH₃) group increases the molecule's polarity and its capacity for hydrogen bonding, which generally aids solubility in polar solvents.

  • Hygroscopicity: Like many amine hydrochloride salts, this compound may be hygroscopic, meaning it can absorb moisture from the atmosphere.[4][5] This can cause the powder to clump and may affect dissolution kinetics.

Q2: Why is the pH of my aqueous solution critical for dissolving this compound?

A: The pH of the solvent directly controls the ionization state of the piperidine nitrogen. The protonated form of piperidine typically has a pKa around 11.2.[3]

  • At Acidic to Neutral pH (pH < 9): The piperidine nitrogen will be protonated (R₃NH⁺). This is the ionic, water-soluble salt form.

  • At Basic pH (pH > 10): The piperidine nitrogen will be deprotonated, forming the neutral "free base." This form is significantly less polar and will have much lower aqueous solubility, often leading to precipitation.

Therefore, maintaining a slightly acidic to neutral pH is crucial for keeping the compound dissolved in aqueous media.

Q3: How should I properly store cis-4-methoxypiperidin-3-ol HCl?

A: Based on the properties of similar amine hydrochlorides, proper storage is essential to maintain the integrity of the compound.

  • Temperature: Store in a cool environment, as elevated temperatures can accelerate chemical degradation.[6] Long-term storage at 2-8°C or below +30°C is a common recommendation for similar compounds.[4][5]

  • Atmosphere: Due to its potential hygroscopicity, the compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) or in a desiccator.[7]

  • Light: Protect from direct light, as light exposure can sometimes promote degradation pathways.[8]

Q4: Is it possible to convert the HCl salt to its free base form? How does this impact solubility?

A: Yes, the HCl salt can be easily converted to the free base by treatment with a mild base (e.g., saturated sodium bicarbonate solution) and extracting the neutral compound into an organic solvent like dichloromethane or ethyl acetate. This conversion dramatically changes the solubility profile:

  • HCl Salt: Soluble in polar protic solvents (water, methanol, ethanol).

  • Free Base: Poorly soluble in water but significantly more soluble in a wide range of organic solvents, including less polar ones like diethyl ether, dichloromethane, and toluene. This form is often preferred for organic reactions where the ionic salt has poor solubility.

Part 2: Troubleshooting Guide for Solubility Issues

This guide provides a systematic, problem-and-solution approach to common solubility challenges.

Issue 1: Compound fails to dissolve in a neutral aqueous buffer (e.g., PBS at pH 7.4).

Q: I'm adding the solid cis-4-methoxypiperidin-3-ol HCl directly to my PBS buffer, but it's forming a suspension or dissolving very slowly. What should I do?

A: This is a common issue related to dissolution kinetics and local pH effects. While the compound is expected to be soluble at pH 7.4, the rate can be slow. The best practice is to first create a concentrated stock solution and then dilute it.

Recommended Protocol:

  • Prepare an Acidified Stock Solution: Instead of dissolving directly in the buffer, weigh your compound and dissolve it first in a small volume of slightly acidic water (e.g., water adjusted to pH 4-5 with dilute HCl) or a more acidic buffer like citrate at pH 4. This ensures the compound is fully protonated and dissolves rapidly.

  • Use Co-solvents: For very high concentrations, preparing a stock in a water-miscible organic solvent like DMSO or ethanol is a standard and effective strategy.[3] A 10-50 mM stock in DMSO is typical.

  • Dilute into Final Buffer: Once the concentrated stock is fully dissolved, perform a stepwise dilution into your final aqueous buffer. This avoids issues of supersaturation and precipitation.

  • Utilize Physical Aids: If dissolving directly is necessary, gentle warming (to 30-40°C) or sonication in a water bath can help overcome the activation energy of dissolution. However, always check for compound stability at elevated temperatures.[6]

Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.

Q: My compound dissolves perfectly in 100% DMSO, but when I add it to my assay buffer, it immediately precipitates. How can I prevent this?

A: This indicates that the final concentration of your compound in the aqueous buffer exceeds its solubility limit, even with the small amount of DMSO co-solvent present. The high solubility in pure DMSO does not guarantee solubility upon dilution.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

  • Increase the Co-solvent Percentage: Determine if your experiment can tolerate a higher final percentage of DMSO (e.g., 1% or 2% instead of 0.1%). This will increase the solubilizing power of the final solution.

  • Use a Stepwise Dilution Method: Instead of a single large dilution (e.g., 1:1000), perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent to gradually decrease the solvent polarity.[3]

  • Consider pH of the Final Buffer: Ensure your final aqueous buffer is not basic, as a pH shift upon dilution could cause the compound to convert to its less soluble free base form.

Issue 3: The HCl salt is insoluble in the desired organic reaction solvent.

Q: I need to run a reaction in a non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), but the HCl salt will not dissolve. What are my options?

A: Ionic salts like hydrochlorides have very low solubility in non-polar or moderately polar aprotic organic solvents. For these applications, you must use the free base form of the amine.

Solution: Convert to the Free Base

It is necessary to perform a simple acid-base extraction to obtain the free base, which will be soluble in a much broader range of organic solvents. See Protocol 1 below for a detailed method. Once the free base is isolated (often as an oil or low-melting solid), it can be readily dissolved in solvents like DCM, THF, or toluene for subsequent reactions.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility challenges with cis-4-methoxypiperidin-3-ol HCl.

G start Solubility Issue Encountered solvent_type What is the solvent system? start->solvent_type aqueous Aqueous Buffer (e.g., PBS, TRIS) solvent_type->aqueous Aqueous organic Organic Solvent (e.g., DCM, THF, Ether) solvent_type->organic Organic check_ph Is pH < 9? aqueous->check_ph ph_yes Prepare Acidic Stock (e.g., pH 4-5) or Use Co-solvent (DMSO) check_ph->ph_yes Yes ph_no Buffer is too basic. Precipitation of free base. Adjust buffer pH lower. check_ph->ph_no No physical_aids Apply Gentle Heat or Sonication ph_yes->physical_aids success_aq Solubilized physical_aids->success_aq check_polarity Is solvent polar and protic? (e.g., MeOH, EtOH) organic->check_polarity polarity_yes Solubility expected. If issues persist, check material purity/hygroscopicity. check_polarity->polarity_yes Yes polarity_no Solvent is non-polar/aprotic. HCl salt has low solubility. check_polarity->polarity_no No free_base Convert to Free Base (See Protocol 1) polarity_no->free_base success_org Solubilized free_base->success_org

Caption: A decision-tree for troubleshooting solubility issues.

Part 3: Key Experimental Protocols

Protocol 1: Conversion of cis-4-methoxypiperidin-3-ol HCl to its Free Base

This protocol is for researchers who need to use the compound in organic reactions where the HCl salt is not soluble.

Materials:

  • cis-4-methoxypiperidin-3-ol HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the cis-4-methoxypiperidin-3-ol HCl in a minimal amount of deionized water in a separatory funnel.

  • Basification: Slowly add saturated NaHCO₃ solution to the funnel. You may observe some effervescence. Continue adding until the bubbling ceases and the aqueous layer is basic (test with pH paper, should be pH > 8).

  • Extraction: Add a volume of DCM or EtOAc to the separatory funnel, roughly equal to the aqueous volume. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the organic layer (bottom layer for DCM, top layer for EtOAc) into a clean flask.

  • Re-extraction: To ensure full recovery, add a fresh portion of organic solvent to the aqueous layer in the funnel and repeat the extraction process. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water. Separate the layers.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The resulting residue is the free base form of the compound, which can now be dissolved in your desired organic solvent.

Part 4: Solubility Data Summary

The following table provides a general guide to the expected solubility of cis-4-methoxypiperidin-3-ol HCl in common laboratory solvents. Actual quantitative solubility may vary based on temperature, purity, and crystalline form.

Solvent ClassExample SolventsExpected Solubility of HCl SaltRationale & Key Considerations
Aqueous (Acidic) 0.1 M HCl, pH 4 Citrate BufferHigh The piperidine nitrogen is fully protonated and ionic, maximizing interaction with water.
Aqueous (Neutral) PBS (pH 7.4), Deionized WaterModerate to High Still primarily in the soluble protonated form. Dissolution rate may be slower than in acidic media.
Polar Protic Methanol, EthanolHigh These solvents can solvate both the ions and the organic parts of the molecule effectively.[1]
Polar Aprotic DMSO, DMFHigh Excellent for creating concentrated stock solutions for biological assays.[3]
Less Polar Acetonitrile, AcetoneLow to Sparingly Soluble Insufficient polarity to effectively solvate the ionic salt.
Non-Polar Dichloromethane, Diethyl Ether, HexaneInsoluble Polarity mismatch between the ionic salt and the non-polar solvent.[9]
References
  • ChemicalBook. (2025, January 27). Piperidine hydrochloride | 6091-44-7.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Tokyo Chemical Industry Co., Ltd. Piperidine Hydrochloride | 6091-44-7.
  • Chemdad Co., Ltd. Piperidine hydrochloride.
  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • CymitQuimica. CAS 6091-44-7: Piperidine hydrochloride.
  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem.
  • Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?
  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • Zhang, A., et al. (2004).
  • Merck. 4-Methoxypiperidine-4-carboxylic acid hydrochloride | 1260387-16-3.
  • MilliporeSigma. cis-4-Methoxy-3-methyl-piperidine | 1421253-16-8.
  • U.S. Food and Drug Administration. 3.2.S.7.1 Stability Summary and Conclusions.
  • Smolecule. (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride.
  • PubChem. (3S,4S)-3-Methoxypiperidin-4-ol hydrochloride | C6H14ClNO2 | CID 137346928.
  • Fluorochem. 4-(HYDROXYMETHYL)-3-PIPERIDINOL HCL.
  • Cayman Chemical. 4-methoxy-α-Pyrrolidinobutiophenone (hydrochloride) (CAS 2749897-35-4).
  • CymitQuimica. CAS 41979-39-9: 4-Piperidone hydrochloride.
  • Ferguson, J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters.
  • SIELC Technologies. (2018, May 16). Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride.
  • RSquareL. CHEMICAL STABILITY OF DRUGS.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • National Center for Biotechnology Information. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases.
  • ChemScene. 1795504-80-1 | 4,4-Dimethylpyrrolidin-3-ol hydrochloride.
  • ResearchGate. (2025, October 31). (PDF) Stability study on an anti-cancer drug....
  • ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • MDPI. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist....
  • Walsh Medical Media. (2013, February 4). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride....

Sources

Technical Support Center: Minimizing Racemization During cis-4-Methoxypiperidin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for cis-4-methoxypiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral building block. The stereochemical integrity of cis-4-methoxypiperidin-3-ol is paramount for its successful application in the synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a molecule can profoundly impact its biological activity.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during reactions involving this compound. We will delve into the mechanisms of racemization, the influence of reaction parameters, and analytical techniques for monitoring stereochemical purity.

Understanding Racemization in cis-4-Methoxypiperidin-3-ol

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[2] For cis-4-methoxypiperidin-3-ol, maintaining the specific cis-relationship between the hydroxyl and methoxy groups, as well as the chirality at the C3 and C4 positions, is critical.

The primary mechanism for racemization in amino alcohols often involves the deprotonation of a proton alpha to a stereocenter, leading to a planar, achiral intermediate.[3] Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers. Factors such as pH, temperature, and the presence of certain catalysts can significantly influence the rate of this process.

Troubleshooting Guide: Minimizing Racemization

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: I'm observing a significant loss of enantiomeric excess (ee) during a reaction involving N-protection of cis-4-methoxypiperidin-3-ol. What are the likely causes and how can I mitigate this?

A1: Loss of enantiomeric excess during N-protection is a common challenge. The primary culprits are often harsh reaction conditions that promote racemization.

Potential Causes & Solutions:

Factor Potential Cause of Racemization Recommended Solution
Base Strong bases can deprotonate the hydroxyl group or the proton at C3, leading to epimerization.Use milder, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong bases like sodium hydride or lithium diisopropylamide (LDA) if possible.
Temperature Elevated temperatures can provide the activation energy needed for racemization to occur.Conduct the reaction at the lowest effective temperature. Consider starting at 0°C or even lower and slowly warming to room temperature if necessary.
Solvent Polar aprotic solvents can sometimes stabilize charged intermediates that lead to racemization.Screen a variety of solvents. Less polar solvents like dichloromethane (DCM) or toluene may be preferable. However, solvent effects can be complex and substrate-dependent.[4][5]
Protecting Group The choice of protecting group and the activation method can influence stereochemical stability.For Boc protection, use Boc-anhydride with a mild base. For Cbz protection, consider using benzyl chloroformate at low temperatures. Avoid conditions that generate highly reactive intermediates.

Experimental Protocol: N-Boc Protection with Minimized Racemization

  • Dissolve cis-4-methoxypiperidin-3-ol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add diisopropylethylamine (DIPEA, 1.2 eq) dropwise.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Q2: My reaction involves the oxidation of the hydroxyl group of cis-4-methoxypiperidin-3-ol. I'm seeing a mixture of diastereomers in the product. What's happening?

A2: Oxidation of the hydroxyl group to a ketone at C3 creates a new stereocenter at C4 that is now adjacent to a carbonyl group. This makes the proton at C4 acidic and susceptible to epimerization under certain conditions, leading to a mixture of cis and trans isomers.

Troubleshooting Strategies:

Parameter Influence on Stereochemical Outcome Recommendation
Oxidizing Agent Overly harsh or basic oxidizing agents can promote epimerization at the C4 position.Use mild, neutral, or slightly acidic oxidation conditions. Swern oxidation, Dess-Martin periodinane (DMP), or TEMPO-based oxidations are often good choices.
pH Control Basic conditions will significantly accelerate the epimerization of the C4 proton.Buffer the reaction mixture if necessary to maintain a neutral or slightly acidic pH.
Work-up Procedure Prolonged exposure to basic or acidic conditions during work-up can lead to epimerization.Perform a rapid and neutral work-up. Quench the reaction carefully and minimize the time the product is in contact with aqueous layers.

Workflow for Oxidation and Epimerization Check

Start Start: cis-4-methoxypiperidin-3-ol Oxidation Oxidation Reaction (e.g., Swern, DMP) Start->Oxidation Workup Careful Work-up (Neutral pH) Oxidation->Workup Analysis Analyze Diastereomeric Ratio (NMR, Chiral GC/LC) Workup->Analysis Problem Mixture of Diastereomers? Analysis->Problem Good Predominantly One Diastereomer Problem->Good No Troubleshoot Troubleshoot: - Milder Oxidant - Buffer Reaction - Faster Work-up Problem->Troubleshoot Yes

Caption: Troubleshooting workflow for oxidation reactions.

Q3: I am performing a substitution reaction at the C3 position and losing stereochemical integrity. How can I control the stereochemistry?

A3: Substitution reactions at the C3 position, especially those proceeding through an Sₙ1-type mechanism, can lead to racemization due to the formation of a planar carbocation intermediate. Sₙ2 reactions, on the other hand, proceed with an inversion of stereochemistry.

Key Considerations for Stereocontrol:

  • Leaving Group: A good leaving group (e.g., tosylate, mesylate) is essential for promoting an Sₙ2 reaction.

  • Nucleophile: A strong, non-bulky nucleophile will favor an Sₙ2 pathway.

  • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for Sₙ2 reactions.[6]

  • Temperature: Lower temperatures will help to disfavor the competing Sₙ1 pathway.

cluster_sn2 Desired SN2 Pathway cluster_sn1 Undesired SN1 Pathway a cis-4-methoxypiperidin-3-ol b Activate OH (e.g., TsCl, MsCl) a->b c Nucleophilic Attack (Strong Nucleophile) b->c d Inversion of Stereochemistry c->d e Formation of Carbocation f Nucleophilic Attack (from either face) e->f g Racemization f->g

Caption: Sₙ2 vs. Sₙ1 pathways in substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to determine the enantiomeric excess of cis-4-methoxypiperidin-3-ol and its derivatives?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral piperidine derivatives.[7][8][9] Chiral stationary phases (CSPs) are used to separate the enantiomers, allowing for their quantification.[7][8] It may be necessary to derivatize the compound to improve its chromatographic properties.[10] Polarimetry can also be used to measure the optical rotation of a sample, which can be correlated to its enantiomeric purity.[11][12][13][14][15]

Q2: Can I use a chiral catalyst to control the stereochemistry in reactions involving cis-4-methoxypiperidin-3-ol?

A2: Yes, using a chiral catalyst is a powerful strategy for controlling stereochemistry.[16] For instance, in reactions like hydrogenation or asymmetric annulation, a chiral catalyst can create a chiral environment that favors the formation of one enantiomer over the other.[17][18] The choice of catalyst and ligand is crucial and often requires screening to find the optimal conditions for a specific transformation.

Q3: How does pH affect the stability of cis-4-methoxypiperidin-3-ol?

A3: The pH of the reaction medium can have a significant impact on the stereochemical stability of amino alcohols. Basic conditions, in particular, can increase the rate of racemization by facilitating the deprotonation of acidic protons alpha to the stereocenters.[19][20] It is generally advisable to maintain a neutral or slightly acidic pH whenever possible to minimize the risk of racemization.

Q4: Are there any specific solvents that should be avoided when working with cis-4-methoxypiperidin-3-ol to prevent racemization?

A4: While there are no universally "bad" solvents, some solvents may be more prone to promoting racemization under certain conditions. For example, highly polar, protic solvents could potentially facilitate proton exchange and stabilize charged intermediates that lead to racemization. However, the effect of the solvent is often highly dependent on the specific reaction, substrate, and reagents.[4][5] Therefore, it is always recommended to perform a solvent screen as part of your reaction optimization.

Q5: What is the role of temperature in controlling racemization?

A5: Temperature is a critical parameter in controlling racemization. Higher temperatures provide more thermal energy, which can overcome the activation barrier for racemization, leading to a faster loss of stereochemical purity.[21][22] Conversely, running reactions at lower temperatures can significantly slow down the rate of racemization. It is a common practice to perform reactions at the lowest temperature that allows for a reasonable reaction rate.

References

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. [Link]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. [Link]

  • YesWeLab. (n.d.). Polarimetry: analysis of chiral substances. YesWeLab. Retrieved February 17, 2026, from [Link]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • Rudolph Research Analytical. (n.d.). Polarimetry Definitions, Fundementals, Applications for Industry. Rudolph Research Analytical. Retrieved February 17, 2026, from [Link]

  • A.KRÜSS Optronic. (n.d.). Polarimetry. A.KRÜSS Optronic. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • Kosnik, M. A., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 75(8), 2290-2303. [Link]

  • Torontech. (2025, January 2). Polarimeter Guide: Optical Activity & Applications. Torontech. [Link]

  • Kosnik, M. A., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. [Link]

  • Wang, Y., et al. (2024). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Nature Communications, 15(1), 1-9. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(43), 12845-12853. [Link]

  • ResearchGate. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • MDPI. (2021, June 11). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Thieme. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • AperTO. (n.d.). Chemically fuelled deracemization of amino acids. AperTO. [Link]

  • ResearchGate. (2025, August 6). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. [Link]

  • Google Patents. (n.d.). US4990666A - Racemization of optically active amino alcohols.
  • ACS Publications. (2023, February 16). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Publications. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • National Institutes of Health. (n.d.). Role of Additives during Deracemization Using Temperature Cycling. National Institutes of Health. [Link]

  • MDPI. (2011, April 21). Proline-Catalysed Amination Reactions in Cyclic Carbonate Solvents. MDPI. [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2025, February 11). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. (2025, November 4). Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. [Link]

  • PubMed. (2005, September 7). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. [Link]

  • Royal Society of Chemistry. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2014, February 11). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. National Institutes of Health. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Preprints.org. (2023, June 25). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]

  • National Institutes of Health. (2025, June 26). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. National Institutes of Health. [Link]

  • Preprints.org. (2024, June 11). Improved Experimental Yield of Temperature Cycle Induced Deracemization (TCID) with Cooling and Crystal Washing: Application of. Preprints.org. [Link]

  • AperTO. (2026, February 6). Isolation of the intr. AperTO. [Link]

  • PubMed. (2011, April 1). Enantioselective conjugate addition nitro-Mannich reactions: solvent controlled synthesis of acyclic anti- and syn-β-nitroamines with three contiguous stereocenters. PubMed. [Link]

  • Creation.com. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • SciSpace. (n.d.). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5. SciSpace. [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Royal Society of Chemistry. [Link]

  • ResearchGate. (2025, August 6). Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. ResearchGate. [Link]

  • Beilstein Journals. (2008, December 5). Recent progress on the total synthesis of acetogenins from Annonaceae. Beilstein Journals. [Link]

  • ChemRxiv. (n.d.). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. [Link]

Sources

Removing hydrochloride salt from cis-4-methoxypiperidin-3-ol for catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SALT-REM-4MP Topic: Removal of Hydrochloride Salt from cis-4-Methoxypiperidin-3-ol for Catalysis Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

You are likely experiencing stalled catalytic cycles (e.g., Buchwald-Hartwig or Suzuki-Miyaura) because the hydrochloride salt of cis-4-methoxypiperidin-3-ol is introducing two poisons to your system:

  • Chloride Ions (

    
    ):  These coordinate tightly to Palladium (Pd) or Platinum (Pt), displacing the labile ligands required for the oxidative addition step.[1][2][3]
    
  • Protons (

    
    ):  Excess acidity protonates reactive intermediates or consumes the base required for the catalytic cycle.
    

Because cis-4-methoxypiperidin-3-ol is a highly polar, amphiphilic heterocycle (containing amine, alcohol, and ether functionalities), standard liquid-liquid extraction often fails, resulting in low recovery or residual salt.[1][2][3] This guide provides three tiered protocols to resolve this.

Module 1: Diagnostic & Decision Matrix

Before proceeding, determine the best protocol for your specific constraints using the decision tree below.

DesaltingDecisionTree cluster_legend Legend Start START: Select Desalting Strategy Scale What is your reaction scale? Start->Scale Catalyst Is your catalyst halide-sensitive? Scale->Catalyst < 5 grams MethodB Method B: Salting-Out Extraction (Scalable >5g) Scale->MethodB > 5 grams Solubility Is the freebase volatile? Catalyst->Solubility Yes (e.g., Pd(OAc)2) MethodC Method C: In-Situ Neutralization (Fastest / No Workup) Catalyst->MethodC No / Unknown MethodA Method A: SCX Solid Phase Extraction (Highest Purity) Solubility->MethodA No / Unknown Solubility->MethodB Yes HighPurity High Purity Scalable Scalable

Caption: Decision matrix for selecting the optimal desalting protocol based on scale and catalyst sensitivity.

Module 2: Technical Protocols

Protocol A: "Catch and Release" (SCX Chromatography)

Best For: Small scale (<5g), high-value catalysis, complete chloride removal.[1][2][3] Mechanism: Strong Cation Exchange (SCX) resin binds the amine (Catch), allowing neutral salts (


) to wash away.[1][2][3] The amine is then eluted with ammonia (Release).[2]

Materials:

  • SCX or SCX-2 Cartridge (Silica-based propylsulfonic acid).[1][2][3]

  • Methanol (MeOH).[1][2][3]

  • 2M Ammonia (

    
    ) in Methanol.[1][2][3]
    

Workflow:

  • Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.[1][2]

  • Loading: Dissolve the cis-4-methoxypiperidin-3-ol HCl salt in minimum MeOH. Load onto the cartridge.

    • Note: The amine will bind to the sulfonic acid sites.

  • Washing (Critical): Flush with 3-5 CV of MeOH.

    • Why: This washes away the

      
       ions, which do not bind to the resin.[2]
      
  • Elution: Flush with 2-3 CV of 2M

    
     in MeOH .
    
    • Why: The ammonia is a stronger base than the piperidine, displacing it from the resin.

  • Concentration: Evaporate the ammoniacal filtrate under reduced pressure.

    • Result: Pure freebase.[1][2]

Protocol B: "Salting-Out" Biphasic Extraction

Best For: Large scale (>5g), where resin is too expensive.[1][2][3] The Challenge: This compound is water-soluble.[1][2][4] Standard DCM/Water extraction will leave ~40% of your product in the water.

Modified Solvent System: Instead of pure DCM, use Chloroform:Isopropanol (3:1) or DCM:Isopropanol (4:1) .[1][2][3] The alcohol increases the organic phase's polarity to extract the amino-alcohol.[2]

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in a minimum amount of water (e.g., 5 mL per gram).[2]

  • Saturation: Add solid Potassium Carbonate (

    
    ) until the solution is saturated (slushy).
    
    • Mechanism:[1][2][3][5][6][7][8] This "salts out" the organic amine, forcing it out of the aqueous phase.

  • Extraction: Extract 4 times with the CHCl3:IPA (3:1) mixture.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate).
    
    • Avoid:

      
       can sometimes coordinate weakly to amino-alcohols; 
      
      
      
      is safer.[1][2]
  • Evaporation: Remove solvent thoroughly to remove traces of IPA, which can act as a reducing agent in sensitive catalytic cycles.[1][2]

Protocol C: In-Situ Neutralization (The "Lazy" Workaround)

Best For: High-throughput screening (HTS) or when isolation is impossible.[1][2][3] Concept: Instead of removing HCl, you add enough base to the reaction to neutralize it and drive the catalysis.

Adjustment Table:

Standard BaseAdjustment for HCl Salt SubstrateReason
NaOtBu (1.5 equiv)Use 2.5 equiv 1.0 eq neutralizes HCl; 1.5 eq drives catalysis.
Cs2CO3 (2.0 equiv)Use 3.0 equiv Carbonates are heterogeneous; excess is required to ensure kinetics aren't slowed by neutralization.[1][2][3]
LHMDS (1.1 equiv)NOT RECOMMENDED LiCl generated can alter aggregation states of LHMDS; switch to Protocol A.

Module 3: Quality Control & Validation

How do you know the salt is gone?

The Silver Nitrate Test (Qualitative)
  • Dissolve a small amount of your treated solid in water/nitric acid.

  • Add a drop of

    
     solution.[1][2]
    
  • Result:

    • Clear solution: Success (No Chloride).[1][2][3]

    • White precipitate:[1][2][3] Failure (Residual Chloride present).[1][2][3]

1H NMR Shift (Quantitative)

The chemical shift of the protons adjacent to the nitrogen (alpha-protons) will shift upfield (lower ppm) when converted from salt to freebase.[2][3]

Proton EnvironmentHCl Salt (

ppm)
Freebase (

ppm)

-CH (Piperidine ring)
~3.3 - 3.6 ppm~2.6 - 3.0 ppm

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use basic alumina instead of SCX? A: Yes, passing a solution of the salt in MeOH through a plug of Basic Alumina can neutralize the HCl. However, alumina can trap polar hydroxylated compounds.[2][3] SCX is cleaner for this specific cis-3-ol structure.[1][2]

Q: Why is the "cis" stereochemistry important here? A: The cis-relationship between the hydroxyl (-OH) and the methoxy (-OMe) groups creates a specific dipole.[1][2] In the freebase form, these groups can chelate metal centers (acting as a bidentate ligand), potentially inhibiting your catalyst.[3]

  • Tip: If the freebase kills your reaction but the salt (neutralized in situ) works, the freebase might be chelating the metal before the reaction starts. In this case, stick to Protocol C .

Q: My freebase is an oil, but the salt was a solid. Is it impure? A: Not necessarily.[1][2] Many piperidin-3-ol derivatives are low-melting solids or oils in their freebase form due to the disruption of the crystal lattice when the ionic bond is removed.[1][2] Verify purity via NMR.

References

  • Chemical Properties & Safety: PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol (Analogous Structure Properties). National Library of Medicine.[2] [Link][1][2][3]

  • Catalytic Impact: Hartwig, J. F., et al. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters (2014).[1][2][3] [Link]

  • Purification Methodology: ResearchGate Community.[1][2] Discussions on removing HCl from polar amines. [Link]

  • Ion Exchange Guides: Sodeifian, G., et al. Solubility and processing of hydrochloride salts. Arabian Journal of Chemistry. [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: Optimizing Purification of cis-4-M ethoxypiperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying cis-4-methoxypiperidin-3-ol and its derivatives. These polar amino alcohols are crucial building blocks in medicinal chemistry, but their inherent properties present significant purification challenges. This document provides in-depth troubleshooting strategies and frequently asked questions to streamline your workflow and enhance purity.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the purification of cis-4-methoxypiperidin-3-ol derivatives, offering causative explanations and actionable solutions.

Issue 1: Poor Separation of cis/trans Diastereomers on Silica Gel Chromatography

Observation: You observe overlapping peaks or a single broad peak for your cis and trans isomers during flash column chromatography.

Probable Causes:

  • High Polarity and Strong Silica Interaction: The primary and secondary amine functionalities, coupled with the hydroxyl group, lead to strong interactions with the acidic silanol groups on the silica surface. This can cause significant peak tailing and poor resolution.[1][2]

  • Insufficient Difference in Polarity: The polarity difference between the cis and trans diastereomers may be too subtle for effective separation with standard solvent systems.

  • Inappropriate Solvent System: The chosen eluent may not provide adequate selectivity for the two isomers.

Solutions & Methodologies:

  • Solvent System Modification:

    • Employ a more aggressive solvent system. For highly polar compounds that show minimal mobility even in 100% ethyl acetate, a solvent system containing ammonia can be effective.[2] Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this solution in dichloromethane.[2] This helps to neutralize the acidic silica surface and reduce peak tailing.

    • Systematic Solvent Screening: Conduct a thorough thin-layer chromatography (TLC) screen with various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane), a polar solvent (e.g., ethyl acetate or methanol), and a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide).

  • Silica Gel Deactivation:

    • The acidity of silica gel can be detrimental to the separation of acid-sensitive compounds.[2] To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small percentage of triethylamine (e.g., 1-2%) before packing the column.

  • Alternative Chromatographic Techniques:

    • Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (e.g., C18-functionalized silica) can be a powerful alternative for separating polar compounds.[3]

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can offer superior resolution.[4][5][6] Both normal-phase and reverse-phase columns should be considered.[5]

Issue 2: Product "Oiling Out" During Recrystallization

Observation: Upon cooling the recrystallization solvent, your compound separates as an oil instead of forming crystals.

Probable Causes:

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out.[1]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.[1] Also, the compound may be too soluble in the chosen solvent even at low temperatures.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

Solutions & Methodologies:

  • Optimize Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod can also be beneficial.

  • Solvent System Re-evaluation:

    • Ideal Solvent Properties: The ideal recrystallization solvent should dissolve the compound at high temperatures but have poor solubility at low temperatures.[7]

    • Common Solvents for Piperidine Derivatives: Ethanol, methanol, and acetone are frequently used for recrystallizing piperidine derivatives.[7] Mixtures of solvents, such as ethanol-ethyl acetate or benzene-petroleum ether, have also been successfully employed.[8]

    • Systematic Approach: If a single solvent is ineffective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Issue 3: Compound Streaking Severely on TLC and Column Chromatography

Observation: The compound appears as a long streak rather than a defined spot on the TLC plate, and elutes over a large number of fractions during column chromatography.

Probable Causes:

  • Strong Interaction with Stationary Phase: The basic nitrogen of the piperidine ring and the polar hydroxyl group can interact strongly with the acidic silica gel, leading to streaking.[3]

  • Compound Overload: Applying too much sample to the TLC plate or column can cause streaking.

Solutions & Methodologies:

  • Addition of a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (typically 0.1-2%), into the eluent. This will compete with your compound for the active sites on the silica gel, reducing the strong interactions and minimizing streaking.

  • Sample Loading:

    • TLC: Apply the sample as a small, concentrated spot.

    • Column Chromatography: Ensure the sample is loaded onto the column in a minimal volume of solvent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or florisil, if your compound is unstable on silica gel.[2]

Issue 4: Difficulty in Removing Residual Water

Observation: Your final product contains residual water, which can be problematic for subsequent reactions. This is a common issue as piperidine can form an azeotrope with water.[9]

Solutions & Methodologies:

  • Azeotropic Distillation: Add a hydrocarbon solvent like benzene or toluene to your product. The hydrocarbon-water azeotrope will distill at a lower temperature, effectively removing the water.[9]

  • Drying Agents: For smaller scale purifications, drying the product in a suitable solvent over a drying agent can be effective. Stand the solution over potassium hydroxide (KOH) pellets or calcium hydride (CaH₂).[9]

  • Salting Out: Adding a salt to an aqueous solution of your piperidine derivative can decrease its solubility and help break the azeotrope.[9]

II. Frequently Asked Questions (FAQs)

Q1: What makes the purification of cis-4-methoxypiperidin-3-ol derivatives so challenging?

The primary challenge lies in the bifunctional nature of these molecules. They possess a hydrophilic alcohol group and a basic amino group, leading to high polarity and strong interactions with stationary phases like silica gel.[1] This often results in issues like peak tailing, poor separation of diastereomers, and difficulty in achieving high purity.

Q2: How can I confirm the relative stereochemistry of my purified cis and trans isomers?

The relative stereochemistry can often be determined by analyzing the coupling constants in the ¹H NMR spectrum.[10] For definitive structural confirmation, single-crystal X-ray diffraction is the gold standard.

Q3: Is it possible to convert the undesired trans isomer to the desired cis isomer?

In some cases, base-mediated epimerization can be used to convert one diastereomer to the other.[10][11] This process typically involves the formation of an enolate intermediate and subsequent re-protonation. The success of this approach depends on the specific substitution pattern and the thermodynamic stability of the isomers.

Q4: Are there any non-chromatographic methods for separating the cis and trans diastereomers?

While chromatography is the most common method, fractional crystallization can sometimes be effective if there is a significant difference in the solubility of the diastereomers or their salts.[12] Derivatization of the diastereomeric mixture with a chiral auxiliary can also lead to diastereomers with different physical properties that may be easier to separate.[13]

Q5: My compound appears to be degrading on the silica gel column. What can I do?

If you suspect your compound is unstable on silica gel, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a period of time, and then eluting it to see if any new spots have formed.[2] If it is unstable, consider using a less acidic stationary phase like alumina or florisil, or deactivating the silica gel with a base as described in the troubleshooting section.[2]

III. Data and Protocols

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Polarity of DerivativeSolvent System (v/v/v)Notes
Low to MediumHexane/Ethyl Acetate/Triethylamine (e.g., 70:30:0.1)A good starting point for less polar derivatives.
Medium to HighDichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:10:1)Effective for more polar compounds and helps to reduce tailing.
Very HighDichloromethane/Methanol/10% NH₄OH in MeOH (e.g., 85:15:1-5)For highly polar derivatives that are immobile in standard systems.[2][3]
Protocol 1: General Procedure for Flash Column Chromatography with a Basic Modifier
  • Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis. Add 0.1-1% of triethylamine or ammonium hydroxide to the eluent mixture.

  • Pack the Column: Slurry pack the column with silica gel in the prepared eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elute: Run the column with the prepared eluent, collecting fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visual Workflows

Purification_Workflow cluster_0 Initial Purification Strategy cluster_1 Troubleshooting Crude_Product Crude cis/trans Mixture TLC_Analysis TLC Analysis with Various Solvent Systems Crude_Product->TLC_Analysis Screen for separation Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Select optimal eluent Poor_Separation Poor Separation? Column_Chromatography->Poor_Separation Purified_Product Purified cis-Isomer Column_Chromatography->Purified_Product Successful Separation Streaking Severe Streaking? Poor_Separation->Streaking No Modify_Eluent Add Basic Modifier (e.g., TEA, NH4OH) Poor_Separation->Modify_Eluent Yes Streaking->Modify_Eluent Yes Streaking->Purified_Product No Modify_Eluent->Column_Chromatography Re-run Change_Stationary_Phase Try Alumina or Reverse-Phase Modify_Eluent->Change_Stationary_Phase If still poor Change_Stationary_Phase->Column_Chromatography

Caption: A decision-making workflow for the purification of cis-4-methoxypiperidin-3-ol derivatives.

V. References

  • Technical Support Center: Purification of Polar Amino Alcohols - Benchchem. Available from:

  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from:

  • What are the purification methods for piperidines? - Blog. (2025). BenchChem. Available from:

  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from:

  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide - Benchchem. (2025). BenchChem. Available from:

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from:

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. Available from:

  • Kumar, A., et al. (2021). Separation of a diastereomeric diol pair using mechanical properties of crystals. CrystEngComm, 23(3), 633-638. Available from:

  • Common challenges in working with piperidine-based compounds - Benchchem. (2025). BenchChem. Available from:

  • Purification of strong polar and basic compounds : r/Chempros. (2023). Reddit. Available from:

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. Available from:

  • Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. Available from:

  • Görög, S., et al. (1994). Comparative study on separation of diastereomers by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 12(8), 1041-1049. Available from:

  • Mori, T., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1337. Available from:

  • CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents. Available from:

Sources

Resolving regioselectivity issues in cis-4-methoxypiperidin-3-ol functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-4-methoxypiperidin-3-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective functionalization of this versatile heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges encountered during your experiments.

The core challenge in the chemistry of cis-4-methoxypiperidin-3-ol lies in the presence of two distinct nucleophilic centers: the secondary amine at the N1 position and the secondary alcohol at the C3 position. Their competing reactivity often leads to mixtures of products, posing a significant hurdle in multi-step syntheses. This guide is designed to help you dissect these issues and achieve predictable, high-yielding transformations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory, providing explanations for the underlying chemistry and actionable protocols to resolve the issue.

Question 1: My reaction to functionalize the C3-hydroxyl group (e.g., acylation, alkylation) is resulting in low yields of the desired O-functionalized product and a significant amount of N-functionalized byproduct. What is happening and how can I fix it?

Answer:

This is the most common regioselectivity issue with this substrate. The secondary amine (N1) is generally more nucleophilic and less sterically hindered than the secondary alcohol (C3). Consequently, in a competitive reaction with an electrophile (like an acyl chloride or alkyl halide), the nitrogen atom will typically react faster, leading to the undesired N-functionalized product.

The foundational solution is to "level the playing field" by temporarily masking the reactivity of the nitrogen atom. This is achieved by installing an N-protecting group.[1] A suitable protecting group should be easy to introduce in high yield, stable to the conditions of the subsequent O-functionalization reaction, and readily removable under mild conditions that do not affect the newly installed O-substituent.[1]

Core Strategy: N-Protection

The choice of N-protecting group is critical and depends on the planned reaction conditions for the O-functionalization step. The most common and effective protecting groups for this purpose are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), due to their ability to decrease the nucleophilicity of the nitrogen atom significantly.

Table 1: Comparison of Common N-Protecting Groups for Piperidines

Protecting GroupAbbreviationIntroduction ConditionsStabilityRemoval ConditionsKey Considerations
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, NaOH), solvent (e.g., DCM, Dioxane)Stable to basic, hydrogenolysis, and nucleophilic conditions.Acidic conditions (e.g., TFA in DCM, HCl in Dioxane).Excellent choice for most O-alkylation and O-acylation reactions.
BenzyloxycarbonylCbzCbzCl, base (e.g., Na₂CO₃, NaHCO₃), solvent (e.g., H₂O/Dioxane)Stable to acidic and basic conditions.Catalytic hydrogenolysis (H₂, Pd/C).Ideal when acid-labile groups are present elsewhere in the molecule.
AcetylAcAc₂O or AcCl, base (e.g., Pyridine, Et₃N)Stable to acidic and hydrogenolysis conditions.Basic or acidic hydrolysis (can be harsh).Can be cleaved under some O-functionalization conditions; less common for this purpose.

Recommended Protocol: N-Boc Protection of cis-4-Methoxypiperidin-3-ol

This protocol provides a reliable method for protecting the nitrogen atom, enabling subsequent selective O-functionalization.

  • Dissolution: Dissolve cis-4-methoxypiperidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: If using an aqueous mixture, extract the product with an organic solvent (e.g., ethyl acetate). If using an organic solvent, wash the solution sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc protected piperidinol can often be used without further purification. If necessary, purify by column chromatography on silica gel.

Question 2: I have successfully N-protected my piperidinol, but my O-alkylation/acylation reaction is still sluggish or incomplete. How can I drive the reaction to completion?

Answer:

With the nitrogen atom protected, the C3-hydroxyl group is the primary remaining nucleophile. However, its reactivity can be hampered by several factors:

  • Steric Hindrance: The N-protecting group, particularly the bulky Boc group, can sterically shield the C3-OH. The cis relationship between the C3-OH and the C4-OMe group also contributes to a sterically congested environment.

  • Electronic Effects: While the methoxy group is electron-donating by resonance, its inductive electron-withdrawing effect can slightly decrease the nucleophilicity of the adjacent alcohol.

  • Leaving Group: For O-alkylation, the quality of the leaving group on the alkylating agent is crucial (I > Br > Cl).

Strategies for Enhancing C3-OH Reactivity:

  • Stronger Base for Deprotonation (O-Alkylation): To form the more nucleophilic alkoxide, a strong base is required. If milder bases like K₂CO₃ or Cs₂CO₃ are ineffective, using a stronger, non-nucleophilic base like sodium hydride (NaH) can be highly effective.

  • Catalysis for Acylation (O-Acylation): For acylations with anhydrides or acyl chlorides, adding a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate. DMAP works by forming a highly reactive N-acylpyridinium intermediate.

  • Solvent and Temperature Optimization: Aprotic polar solvents like DMF or DMSO can accelerate Sₙ2 reactions for O-alkylation by solvating the counter-ion of the base. For sluggish reactions, increasing the temperature may be necessary, but this should be done cautiously to avoid side reactions.

Table 2: Troubleshooting Sluggish O-Functionalization Reactions

Reaction TypeProblemRecommended ActionDetailed Protocol
O-Alkylation Low conversion with K₂CO₃/MeCNUse a stronger base and a more polar solvent.Suspend NaH (1.5 eq) in anhydrous THF or DMF at 0 °C. Add the N-protected piperidinol (1.0 eq) solution dropwise. Stir for 30 min, then add the alkyl halide (1.2 eq). Allow to warm to RT and stir until completion.
O-Acylation Slow reaction with acyl chloride/Et₃NAdd a nucleophilic catalyst.Dissolve the N-protected piperidinol (1.0 eq), Et₃N (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C. Add the acyl chloride (1.2 eq) dropwise. Stir at RT until completion.
General Reaction stalls at moderate temperatureIncrease temperature and/or use a higher-boiling solvent.Switch the solvent to DMF or Dioxane and increase the temperature to 60-80 °C. Monitor carefully for decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for controlling regioselectivity between the N1 and C3 positions?

A: Unquestionably, the most critical factor is the use of an N-protecting group. The inherent nucleophilicity of the secondary amine will almost always dominate reactions with electrophiles. Protecting the nitrogen is the essential first step to unlock selective chemistry at the C3-hydroxyl group.

Q2: How does the cis-stereochemistry of the 3-ol and 4-methoxy groups influence reactivity?

A: The cis-stereochemistry forces the piperidine ring to adopt a conformation where these two substituents are on the same face. In a chair conformation, one will be axial and the other equatorial. This can lead to:

  • Steric Shielding: Depending on the conformation, the methoxy group can sterically hinder the approach of reagents to the hydroxyl group.

  • Intramolecular Hydrogen Bonding: It is possible for a hydrogen bond to form between the C3-hydroxyl proton and the oxygen of the C4-methoxy group. This can decrease the nucleophilicity of the hydroxyl group by reducing the availability of its lone pairs. Using a strong base to deprotonate the alcohol breaks this interaction and enhances reactivity.

Q3: Is it possible to selectively functionalize the nitrogen in the presence of the unprotected hydroxyl group?

A: Yes, this is the default pathway for many reactions. Given the higher nucleophilicity of the amine, reactions with most electrophiles (e.g., alkyl halides without a strong base, acyl chlorides, isocyanates, or aldehydes in reductive amination) will preferentially occur at the nitrogen. To achieve this, you would simply react the unprotected cis-4-methoxypiperidin-3-ol directly with the electrophile, often with a non-nucleophilic base like triethylamine to scavenge the acid byproduct.

Key Experimental Workflows & Diagrams

The following diagrams illustrate the decision-making process and the chemical principles discussed.

G start Start: cis-4-methoxypiperidin-3-ol target What is your desired functionalization site? start->target N_site N1-Amine target->N_site N1 O_site C3-Hydroxyl target->O_site C3 react_N React directly with electrophile (e.g., R-X, RCOCl, R-NCO) N_site->react_N protect STEP 1: Protect the Nitrogen (e.g., with Boc₂O) O_site->protect react_O STEP 2: React with electrophile (e.g., R-X + NaH, RCOCl + DMAP) protect->react_O deprotect STEP 3: Deprotect Nitrogen (if necessary, e.g., TFA) final_O_deprotected O-Functionalized, N-deprotected Product deprotect->final_O_deprotected final_N N-Functionalized Product react_N->final_N final_O O-Functionalized Product react_O->final_O final_O->deprotect

Caption: Decision workflow for regioselective functionalization.

Caption: Impact of N-Boc protection on nucleophilic sites.

References

  • Armstrong, A., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and Prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2460-2471. Available at: [Link]

  • Guan, Y., et al. (2018). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 140(39), 12381-12386. Available at: [Link]

  • Mikutis, G., et al. (2016). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 55(44), 13831-13835. Available at: [Link]

  • Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8275-8283. Available at: [Link]

  • Nechaev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7381. Available at: [Link]

  • Garg, N. K., et al. (2015). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Journal of the American Chemical Society, 137(12), 3955-3958. Available at: [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2941-2949. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Trost, B. M., et al. (2017). Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. Chemical Science, 8(2), 963-969. Available at: [Link]

  • Singh, R., et al. (2021). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 11(15), 8886-8891. Available at: [Link]

  • Liu, H.-X., et al. (2016). Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis. Organic Letters, 18(21), 5584-5587. Available at: [Link]

Sources

Stability of cis-4-methoxypiperidin-3-ol hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with cis-4-methoxypiperidin-3-ol hydrochloride. It addresses common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of cis-4-methoxypiperidin-3-ol hydrochloride in an aqueous solution?

As a hydrochloride salt of a cyclic secondary amine, the compound exhibits moderate stability in aqueous solutions.[1] The protonation of the piperidine nitrogen by hydrochloric acid renders it less susceptible to certain reactions compared to its free base form.[1][2] However, its stability is highly dependent on the solution's pH, temperature, exposure to light, and the presence of oxidizing agents.[3][4] The molecule contains functional groups—a secondary amine, an ether (methoxy), and an alcohol—that can be susceptible to specific degradation pathways under stress conditions.

Q2: What are the optimal storage conditions for aqueous solutions of this compound?

For short-term to medium-term storage, aqueous solutions should be maintained under the following conditions:

  • pH: A slightly acidic pH (in the range of 4-6) is generally recommended to ensure the piperidine nitrogen remains protonated, which enhances stability.[3] Unbuffered solutions in pure water may experience pH shifts over time.

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to minimize the rate of potential degradation reactions.[4]

  • Light: Protect solutions from light, especially UV light, by using amber vials or storing them in the dark.[4][5] Piperidine derivatives can be photosensitive.[4]

  • Atmosphere: For long-term storage or if working with very dilute solutions, purging the solvent with an inert gas (e.g., nitrogen or argon) before preparation and storing the solution under an inert headspace can prevent oxidative degradation.

Q3: What are the most probable degradation pathways for cis-4-methoxypiperidin-3-ol hydrochloride in water?

Based on its structure, the primary degradation pathways to consider are:

  • Oxidation: The piperidine ring and the methoxy group are susceptible to oxidation.[1][6] Oxidizing agents or dissolved oxygen can attack the carbon-hydrogen bonds on the ring or the nitrogen atom itself, potentially leading to ring-opening or the formation of N-oxides.[1][7]

  • Hydrolysis: While the core piperidine structure is stable against hydrolysis, extreme pH conditions (strongly acidic or basic) can promote degradation.[3][7][8] Under harsh conditions, ether cleavage of the methoxy group could theoretically occur, though this is less common.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various isomeric or decomposition products.[9][10]

Troubleshooting Guide: Experimental Issues & Solutions
Q1: I've observed a yellowing of my aqueous stock solution over a few days, even when stored in the fridge. What is the likely cause and how can I prevent it?
  • Plausible Cause: The yellow discoloration is a classic indicator of oxidative degradation. The secondary amine or other parts of the piperidine ring structure are likely being oxidized by dissolved oxygen in the aqueous solvent. This process can be accelerated by trace metal impurities, which can catalyze oxidation reactions.

  • Troubleshooting & Prevention:

    • Solvent Preparation: Always use high-purity, HPLC-grade water. Before preparing your stock solution, degas the water by sparging with an inert gas like nitrogen or argon for 15-20 minutes or by using a sonication bath under vacuum.

    • Inert Atmosphere: Prepare the solution under an inert atmosphere if possible. After preparation, flush the headspace of the storage vial with the inert gas before sealing.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a trace amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the solution.

    • pH Control: Ensure the solution is buffered to a slightly acidic pH (4-6), as the protonated amine is generally less susceptible to oxidation than the free base.

Q2: My HPLC/LC-MS analysis shows several new, small peaks appearing after my solution has been stored for 24 hours. How can I identify the source of this degradation?
  • Plausible Cause: The appearance of new peaks indicates the formation of degradation products. The source could be hydrolysis, oxidation, or photolysis, depending on your storage and handling conditions. To confidently identify the cause, a systematic forced degradation study is the most effective approach.[8][11][12]

  • Troubleshooting & Workflow: A forced degradation study deliberately exposes the compound to harsh conditions to generate potential degradants and validate that your analytical method can detect them.[13]

    Troubleshooting workflow for identifying degradation products.

    By comparing the chromatograms from the stressed samples to your stored solution, you can identify which condition(s) produce the same impurity peaks, thus revealing the degradation pathway.

Q3: I am getting inconsistent potency results when using an aqueous solution of the compound in my biological assays. What could be the cause?
  • Plausible Cause: Inconsistent potency often points to a loss of the active parent compound. This could be due to degradation during storage, pH instability in your assay medium, or adsorption to container surfaces.

  • Troubleshooting & Prevention:

    • Fresh is Best: Prepare aqueous solutions fresh for each experiment whenever possible. If you must use a stock, prepare it in a validated, stable buffer and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Buffer Compatibility: Ensure the pH of your stock solution is compatible with your final assay buffer. A significant pH change upon dilution could shift the equilibrium from the stable protonated form to the more reactive free base. The pKa of a protonated piperidine is approximately 11.2, meaning it will be predominantly in its stable, charged form at neutral or acidic pH.[2]

    • Container Material: While less common for small molecules, consider if your compound is adsorbing to the walls of your storage containers (e.g., certain plastics). Test storage in both polypropylene and glass (silanized, if necessary) vials to see if results differ.

    • Confirm Concentration: Before each critical experiment, re-verify the concentration of your stock solution using a validated analytical method like HPLC-UV.

Key Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the specificity of analytical methods.[8][13]

1. Sample Preparation:

  • Prepare a stock solution of cis-4-methoxypiperidin-3-ol hydrochloride at a concentration of ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2-4 hours.[7]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-2 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4-6 hours, protected from light.[7]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[10] Include a dark control sample wrapped in aluminum foil.

3. Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples (including an unstressed control) using a stability-indicating HPLC method.

Stress ConditionReagent/ParameterTypical DurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl2-4 hours @ 60°CRing-opened products, ether cleavage (unlikely)
Base Hydrolysis 0.1 M NaOH1-2 hours @ RTProducts from base-catalyzed rearrangements
Oxidation 3% H₂O₂4-6 hours @ RTN-oxides, hydroxylated species, ring cleavage products
Photolysis ICH Q1B light sourcePer guidelinesIsomers, photo-oxidation products
Thermal 70°C48 hoursNon-specific decomposition products
Protocol 2: Stability-Indicating RP-HPLC Method

This serves as a starting point for developing a method capable of separating the parent compound from its degradation products.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+)

  • Injection Volume: 2 µL

Method Validation: The suitability of this method must be confirmed by injecting samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the parent peak and from each other.[12]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary sites on the molecule susceptible to degradation under common stress conditions.

Potential degradation sites on cis-4-methoxypiperidin-3-ol.
References
  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Oszczapowicz, I., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Benchchem. (n.d.).
  • Chaidedgumjorn, A., et al. (2024, January 23).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Sciencemadness.org. (2018, January 18).
  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
  • Pharmaceutical Technology. (2016, May 2).
  • RJPT. (n.d.).
  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
  • Sharma, M. K., & Murugesan, M. (n.d.).
  • ResearchGate. (2025, August 5). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control.
  • ACS Publications. (n.d.).
  • Pharmaceutical Outsourcing. (n.d.).
  • MDPI. (2020, May 26).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PMC. (n.d.).
  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • RSC Publishing. (n.d.). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 1.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
  • Thermo Fisher Scientific. (2011, December 15).
  • SpringerLink. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)
  • PubMed Central. (n.d.). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PubMed Central. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • csbsju. (n.d.).
  • PMC. (n.d.).
  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)

Sources

Technical Support Center: Detecting Impurities in Commercial cis-4-methoxypiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to identify and troubleshoot impurities in commercial batches of cis-4-methoxypiperidin-3-ol hydrochloride. The following question-and-answer format is designed to address specific challenges encountered during experimental analysis, ensuring the integrity and safety of your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Identification and Characterization

Question 1: What are the likely impurities in a commercial sample of cis-4-methoxypiperidin-3-ol hydrochloride and where do they originate?

Answer: Impurities in commercial cis-4-methoxypiperidin-3-ol hydrochloride can arise from several sources throughout the synthetic and storage processes. Understanding these origins is crucial for developing a robust analytical strategy.

  • Synthesis-Related Impurities:

    • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis process are a primary source of impurities. The specific synthetic route employed by the manufacturer will dictate the potential starting material-related impurities. For instance, if the synthesis involves the reduction of a pyridinium salt, residual pyridine derivatives could be present.[1]

    • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For example, in a multi-step synthesis, intermediates from earlier stages might be carried over.[1][2]

    • By-products: Side reactions occurring during synthesis can generate structurally related impurities. These can include isomers (e.g., the trans-isomer), over-alkylated products, or products of incomplete reactions.

  • Degradation Products:

    • Hydrolysis: The ester or ether linkages in related compounds can be susceptible to hydrolysis, especially under acidic or basic conditions, breaking down the molecule.[3][4]

    • Oxidation: The piperidine ring and its substituents can be prone to oxidation, leading to the formation of N-oxides or other oxidized species.[5] This is a common degradation pathway for many amine-containing pharmaceuticals.

    • Thermal Degradation: Exposure to high temperatures during synthesis, purification, or storage can cause decomposition.

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed can remain as impurities.

To definitively identify potential impurities, it is highly recommended to perform a "forced degradation" study.[6][7][8][9][10] This involves subjecting the material to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[6][7][8][9][10] Analysis of these stressed samples helps in identifying potential degradants that might form under normal storage conditions and ensures the analytical method is "stability-indicating."[7][8][9]

Question 2: Which analytical techniques are most suitable for detecting and identifying these impurities?

Answer: A multi-faceted analytical approach is essential for comprehensive impurity profiling. The most powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the workhorse for separating the main compound from its impurities.[11][12] Coupled with a suitable detector like a UV-Vis or a photodiode array (PDA) detector, it can quantify known and unknown impurities.[13] For compounds like cis-4-methoxypiperidin-3-ol hydrochloride, which are polar, specific column chemistries and mobile phase conditions are required for optimal separation.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique that couples the separation power of HPLC with the identification capabilities of mass spectrometry.[15][16][17] LC-MS can provide molecular weight information of impurities, which is crucial for their identification.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents and certain degradation products.[18][19] For non-volatile amines, derivatization may be necessary to improve their volatility and chromatographic behavior.[18][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of unknown impurities.[15][21][22] It provides detailed information about the molecular structure of compounds.[21] Quantitative NMR (qNMR) can also be used for purity assessment without the need for reference standards of the impurities.[12]

The following diagram illustrates a typical workflow for impurity detection and identification:

Caption: Workflow for impurity detection and identification.

Troubleshooting HPLC Analysis

Question 3: I'm observing variable retention times for my main peak in the HPLC analysis. What could be the cause and how can I fix it?

Answer: Fluctuating retention times are a common issue in HPLC and can stem from several factors.[23][24] A systematic approach is key to diagnosing and resolving the problem.

  • Mobile Phase Composition:

    • Cause: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of a volatile organic component) can lead to drift.[24] For gradient elution, a malfunctioning pump or mixer can cause inconsistent mobile phase delivery.[23]

    • Troubleshooting:

      • Prepare fresh mobile phase daily.

      • Ensure all solvents are properly degassed to prevent bubble formation.[24]

      • Verify the accuracy of your pump's flow rate.

      • If using a gradient, check the performance of the proportioning valves.[24]

  • Column Equilibration:

    • Cause: Insufficient equilibration of the column with the mobile phase before injection can lead to shifting retention times, especially at the beginning of a run sequence.[24]

    • Troubleshooting:

      • Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) until a stable baseline is achieved.[24]

  • Temperature Fluctuations:

    • Cause: Changes in the ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to retention time shifts.

    • Troubleshooting:

      • Use a column oven to maintain a constant temperature for the column.[24]

  • Column Contamination:

    • Cause: Accumulation of strongly retained compounds from previous injections can alter the stationary phase chemistry and affect retention.

    • Troubleshooting:

      • Implement a column washing procedure between runs or at the end of a sequence using a strong solvent.[25]

      • Use a guard column to protect the analytical column from contaminants.[23]

The following decision tree can help guide your troubleshooting process:

HPLC Retention Time Troubleshooting Check_Mobile_Phase Is Mobile Phase Fresh & Degassed? Prepare_Fresh_MP Prepare Fresh Mobile Phase Check_Mobile_Phase->Prepare_Fresh_MP No Check_Equilibration Is Column Fully Equilibrated? Check_Mobile_Phase->Check_Equilibration Yes Prepare_Fresh_MP->Check_Equilibration Equilibrate_Column Increase Equilibration Time Check_Equilibration->Equilibrate_Column No Check_Temperature Is Column Temperature Stable? Check_Equilibration->Check_Temperature Yes Equilibrate_Column->Check_Temperature Use_Column_Oven Use a Column Oven Check_Temperature->Use_Column_Oven No Check_Column_Health Is the Column Contaminated? Check_Temperature->Check_Column_Health Yes Use_Column_Oven->Check_Column_Health Wash_Column Wash or Replace Column/Guard Column Check_Column_Health->Wash_Column Yes Problem_Solved Problem Resolved Check_Column_Health->Problem_Solved No Wash_Column->Problem_Solved

Sources

Technical Support Center: Overcoming Steric Hindrance in cis-4-Methoxypiperidin-3-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to steric hindrance in coupling reactions involving cis-4-methoxypiperidin-3-ol.

Understanding the Core Challenge: The Steric Problem

The structure of cis-4-methoxypiperidin-3-ol presents a significant synthetic challenge. In its preferred chair conformation, the C4-methoxy group is axial, while the C3-hydroxyl group is equatorial. This arrangement creates substantial steric shielding of the hydroxyl group, making it difficult for incoming reagents to access the reaction site. This hindrance often leads to low reaction yields, slow reaction rates, or complete reaction failure under standard coupling conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my standard esterification (e.g., using Ac₂O/pyridine or DCC/DMAP) failing with cis-4-methoxypiperidin-3-ol?

Standard acylation methods often fail due to the steric hindrance previously described. Reagents like DCC (dicyclohexylcarbodiimide) and even the activated acyl species formed with DMAP (4-dimethylaminopyridine) are often too bulky to approach the shielded hydroxyl group effectively. While DMAP is an excellent nucleophilic catalyst, its efficacy diminishes when the alcohol is sterically congested[1]. You will likely observe mostly unreacted starting material.

Q2: I need to perform a coupling reaction that inverts the stereochemistry at the C3 position. What is the best approach?

The Mitsunobu reaction is the classic and most reliable method for inverting the stereochemistry of a secondary alcohol during a coupling reaction[2][3]. It involves activating the alcohol with a phosphine (typically PPh₃) and an azodicarboxylate (like DEAD or DIAD), followed by Sₙ2 attack by a nucleophile (e.g., a carboxylic acid). However, standard Mitsunobu conditions can be sluggish or fail with hindered alcohols[2][4]. Modifications are necessary for success (see Troubleshooting Guide below).

Q3: Is it possible to form an ether linkage (O-arylation or O-alkylation) at the C3 position?

Yes, but it requires specific strategies. For O-arylation, a modified Buchwald-Hartwig C-O coupling can be employed. This palladium-catalyzed reaction is powerful but sensitive to steric effects, necessitating careful selection of ligands and reaction conditions[5][6]. For O-alkylation, a standard Williamson ether synthesis (deprotonation followed by reaction with an alkyl halide) is likely to fail due to competing elimination reactions. A better approach is to use a more reactive alkylating agent, such as an alkyl triflate, under non-nucleophilic basic conditions.

Q4: What are the most common side reactions to watch out for?

The primary side reactions are:

  • Elimination: Under basic or strongly acidic conditions, dehydration can occur to form an enamine or related unsaturated piperidine derivative. This is particularly a risk when attempting to activate the alcohol as a better leaving group (e.g., tosylate) followed by displacement[7].

  • N-Acylation/N-Alkylation: If the piperidine nitrogen is unprotected (as a secondary amine), it will be more nucleophilic than the hindered hydroxyl group and will react preferentially with any electrophilic coupling partners. Protection of the nitrogen (e.g., as a Boc or Cbz carbamate) is almost always required.

  • Rearrangement: Strongly acidic conditions can promote carbocation formation, which may lead to rearrangements, although this is less common than elimination[8].

Troubleshooting Guide: From Low Yield to Optimized Success

This section addresses specific experimental failures and provides a logical workflow to overcome them.

Problem: Low to No Product Formation in an Esterification/Acylation Reaction

If you observe primarily unreacted starting alcohol, the activation of your coupling partner or the nucleophilicity of the alcohol is insufficient to overcome the steric barrier.

Logical Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 start Low Yield Observed (Unreacted Starting Alcohol) check_reagents 1. Re-evaluate Activating Agent (Is it powerful enough?) start->check_reagents Initial Check change_base 2. Modify Base and Catalyst (Is the catalyst hindered?) check_reagents->change_base If still low yield p1 l1 Recommendation: Switch from DCC/DMAP to uronium- based reagents like TBTU, TATU, or COMU. These are highly effective for hindered alcohols. force_conditions 3. Force Conditions (Higher Temp/Concentration) change_base->force_conditions If still low yield p2 l2 Recommendation: Use a non-nucleophilic, sterically hindered base like DBU or Proton- Sponge®. For catalysis, less-hindered imidazoles (e.g., 1-methylimidazole) can be more effective than DMAP. success High Yield Achieved force_conditions->success Optimization l3 Recommendation: Increase reaction temperature (e.g., from RT to 40-60 °C) and use a higher concentration to favor bimolecular coupling. Monitor carefully for decomposition. p1->success Success! p2->success Success! p3

Caption: Troubleshooting workflow for low-yield esterification.
Recommended Solutions & Data
StrategyReagent/ConditionRationaleExpected Outcome
Enhanced Acylating Agents Use acid anhydrides with MgBr₂ and a hindered amine (e.g., i-Pr₂NEt).[9]MgBr₂ acts as a Lewis acid, coordinating to both the alcohol and the anhydride, effectively pre-organizing the transition state and increasing reactivity.Significant yield improvement over standard methods, often working at room temperature.
Uronium-Based Coupling TBTU or COMU with a strong, non-nucleophilic base (e.g., DBU).[10]These peptide coupling agents are exceptionally potent activators for carboxylic acids, forming highly reactive intermediates that can overcome steric barriers.Excellent yields are often achievable, even for very hindered systems. COMU can even acylate tertiary alcohols.
Alternative Catalysts 1-Methylimidazole (MI) instead of DMAP.[1]MI is a potent, less sterically demanding nucleophilic catalyst than DMAP, which can be crucial when the alcohol substrate is already hindered.Faster reaction rates and higher conversions compared to DMAP-catalyzed reactions.
Problem: Mitsunobu Reaction is Sluggish or Fails

Standard Mitsunobu conditions (PPh₃/DEAD/RCO₂H in THF at 0 °C to RT) are often insufficient for hindered secondary alcohols, resulting in unreacted starting material and difficult-to-remove byproducts like triphenylphosphine oxide (TPPO).

Recommended Solutions
  • Change the Carboxylic Acid: Using a more acidic nucleophile accelerates the crucial betaine protonation step. Switching from benzoic acid (pKa 4.2) to 4-nitrobenzoic acid (pKa 3.4) can dramatically improve yields and reaction times for hindered alcohols[4].

  • Increase Temperature: While standard Mitsunobu reactions are run cold, hindered systems often require elevated temperatures (e.g., refluxing THF or toluene) to proceed at a reasonable rate.

  • Modified Reagents: Newer, more reactive phosphines or azodicarboxylates can be used, though this adds cost. A more practical approach is optimizing the acid and solvent first.

  • Purification Strategy: The removal of TPPO and the reduced hydrazodicarboxylate is a common challenge. A procedure involving the precipitation of TPPO from a cold ether/hexane mixture is highly effective[4].

Example Protocol: Modified Mitsunobu Inversion

This protocol is adapted from a reliable Organic Syntheses procedure for the inversion of a hindered alcohol[3][4].

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the N-protected cis-4-methoxypiperidin-3-ol (1.0 equiv), triphenylphosphine (1.5 equiv), and 4-nitrobenzoic acid (1.5 equiv).

  • Solvent: Add anhydrous tetrahydrofuran (THF) to create a ~0.2 M solution. The mixture may be a slurry.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15-20 minutes. The reaction should become homogeneous and turn a yellow-orange color[4].

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor by TLC or LC-MS. For hindered alcohols, the reaction may require stirring for 12-24 hours.

  • Workup: Concentrate the reaction mixture in vacuo. Add diethyl ether, which should cause the TPPO and reduced hydrazide to begin precipitating. Cool the flask to 0 °C or -20 °C for several hours to maximize precipitation, then filter off the solids. The filtrate contains the desired inverted ester.

  • Hydrolysis: The resulting 4-nitrobenzoate ester can be cleaved under standard saponification conditions (e.g., LiOH in THF/water) to yield the inverted trans-alcohol.

Problem: Low Yield in Buchwald-Hartwig O-Arylation

This palladium-catalyzed cross-coupling is sensitive to steric hindrance on both the alcohol and the aryl halide partner[6]. Low yields are often due to a slow reductive elimination step or catalyst inhibition.

Recommended Solutions
  • Ligand Choice is Critical: Sterically demanding, electron-rich phosphine ligands are essential. For hindered substrates, ligands like tBuXPhos or RuPhos often provide the best results.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures[11].

  • Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are standard. Ethereal solvents are common, but aromatic solvents can also be effective[6][12].

  • Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf > Cl[6]. If using a less reactive aryl chloride, expect to use higher catalyst loadings and temperatures.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]

  • McCarthy, K. E., & McCarthy, J. R. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry. [Link]

  • Vedejs, E., & Daugulis, O. (1999). Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. Organic Letters, 1(1), 107-109. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

  • Hudson, A. R., et al. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 75(13), 4549-4552. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Zhang, Z.-G., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Schäfer, T., et al. (2011). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Molecules, 16(12), 10393-10437. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (2025). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Chinese Chemical Society. (2022). Catalyst-Dependent Direct and Deoxygenative Coupling of Alcohols by Convergent Paired Electrolysis. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by C-C coupling. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • Organic Chemistry Portal. (2014). Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link]

  • Leah4sci. (2024). Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review. YouTube. [Link]

Sources

Validation & Comparative

Technical Assessment: Stereochemical Determination of cis-4-Methoxypiperidin-3-ol HCl via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The piperidine scaffold is a privileged pharmacophore in medicinal chemistry, ubiquitous in kinase inhibitors, GPCR ligands, and SSRIs. However, the efficacy of these drugs often hinges on precise stereochemical control.

For 4-methoxypiperidin-3-ol hydrochloride , the critical quality attribute (CQA) is the relative stereochemistry between the C3-hydroxyl and C4-methoxy groups. The cis-isomer (often the desired bioactive pharmacophore) must be rigorously distinguished from the thermodynamically stable trans-isomer.

This guide provides a definitive protocol for the structural validation of cis-4-methoxypiperidin-3-ol HCl , utilizing 1H NMR spectroscopy to objectively compare it against its primary alternative (the trans-isomer) and its free-base form.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and eliminate ambiguity caused by solvent effects or salt counter-ions, the following protocol is designed as a self-validating system.

Sample Preparation Strategy
  • Primary Solvent (D₂O): Recommended for routine purity and salt stoichiometry confirmation. The protonated amine (

    
    ) exchanges with deuterium, simplifying the spectrum by removing broad NH signals and their couplings.
    
  • Secondary Solvent (DMSO-d₆): Required for detailed stereochemical assignment if D₂O results are ambiguous. DMSO preserves the

    
     and 
    
    
    
    proton signals, allowing for the observation of H-bonding and specific coupling patterns.
Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for clear resolution of H2/H6 multiplets).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     5 seconds (Critical for accurate integration of the HCl salt vs. organic protons).
    
  • Temperature: 298 K.

Comparative Analysis: Cis vs. Trans Isomer[1][2][3][4][5][6][7][8][9]

The definitive distinction between cis- and trans-4-methoxypiperidin-3-ol lies in the vicinal coupling constant (


) .[1] This analysis relies on the Karplus relationship, which correlates the coupling constant (

) with the dihedral angle (

) between vicinal protons.[2]
Structural Logic
  • cis-Isomer: The H3 and H4 protons occupy an axial-equatorial (ae) or equatorial-axial (ea) relationship. The dihedral angle is approximately 60°.

  • trans-Isomer: The substituents prefer the diequatorial conformation to avoid 1,3-diaxial strain. Consequently, the H3 and H4 protons occupy an axial-axial (aa) relationship. The dihedral angle is approximately 180°.

Quantitative Comparison Table
Featurecis-Isomer (Product)trans-Isomer (Alternative)Mechanistic Basis

Coupling
3.0 – 5.0 Hz 9.0 – 11.0 Hz Karplus Eq:

(small

) vs.

(large

).
H3 Signal Shape Narrow multiplet (q or dt)Wide multiplet (td or tt)Sum of couplings (

) is significantly smaller in cis.
NOE Correlation Strong H3

H4
Weak/Null H3

H4
Spatial proximity is closer in cis (gauche) vs trans (anti).
Solvent Shift (

)
Moderate sensitivityHigh sensitivityIntramolecular H-bonding (OH

OMe) is possible in cis, stabilizing specific conformers.
Representative 1H NMR Data (D₂O, 400 MHz)

Note: Chemical shifts (


) are approximate and dependent on concentration/pH. Coupling constants (

) are the definitive identifiers.
  • 
     3.95 (1H, dt, 
    
    
    
    Hz):
    H3 (Carbinol). The small coupling (4.2 Hz) to H4 confirms cis stereochemistry.
  • 
     3.55 (1H, ddd, 
    
    
    
    Hz):
    H4 (Methine ether).
  • 
     3.38 (3H, s): -OCH₃ . Distinct singlet.
    
  • 
     3.45 - 3.10 (4H, m): H2, H6 . Deshielded due to adjacent 
    
    
    
    (Salt effect).
  • 
     2.10 - 1.80 (2H, m): H5 . Methylene envelope.
    

Visualization of Stereochemical Assignment Workflow

The following diagram illustrates the logical decision tree for assigning the stereochemistry and salt form of the compound.

Stereochem_Workflow Start Start: Acquire 1H NMR (D2O or DMSO-d6) Check_Salt Step 1: Check Alpha-Protons (H2, H6) Are they deshielded (> 3.0 ppm)? Start->Check_Salt Salt_Confirmed Salt Form (HCl) Nitrogen is Protonated Check_Salt->Salt_Confirmed Yes Free_Base Free Base Nitrogen is Neutral Check_Salt->Free_Base No (< 2.8 ppm) Identify_H3_H4 Step 2: Identify H3 (Carbinol) & H4 (Ether) Analyze Vicinal Coupling (J3,4) Salt_Confirmed->Identify_H3_H4 Free_Base->Identify_H3_H4 Measure_J Measure J(3,4) Identify_H3_H4->Measure_J Small_J J = 3 - 5 Hz (Gauche H-H) Measure_J->Small_J Small J Large_J J = 9 - 11 Hz (Anti H-H) Measure_J->Large_J Large J Result_Cis CONCLUSION: cis-Isomer (Product Confirmed) Small_J->Result_Cis Result_Trans CONCLUSION: trans-Isomer (Alternative/Impurity) Large_J->Result_Trans

Caption: Logical workflow for distinguishing cis/trans isomers and salt forms using 1H NMR coupling constants.

Advanced Mechanistic Insight: The Salt Effect

Why does the HCl salt form matter for interpretation?

  • Conformational Locking: In the free base, the piperidine ring undergoes rapid chair-chair inversion. The HCl salt protonates the nitrogen, making it a quaternary ammonium center. This increases the steric bulk and solvation shell at the nitrogen, often slowing the ring inversion or locking the molecule into a specific chair conformation where the bulky substituents are equatorial (unless intramolecular H-bonding dictates otherwise).

  • Chemical Shift Perturbation: The positive charge on Nitrogen exerts a strong electron-withdrawing inductive effect (-I). This causes a significant downfield shift (deshielding) of the adjacent protons at positions C2 and C6, typically moving them from

    
     2.6-2.8 (free base) to 
    
    
    
    3.0-3.5 (HCl salt).
Comparative Table: Salt vs. Free Base
Proton EnvironmentFree Base (

ppm)
HCl Salt (

ppm)
Shift Cause
H2, H6 (Alpha to N) 2.5 – 2.93.0 – 3.5Inductive effect of

NH Proton ~2.0 (broad, often invisible)8.0 – 9.5 (DMSO-d6)Formation of

H3, H4 (Core) StandardSlight DownfieldThrough-space electrostatic effect

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Authoritative text on Karplus relationships and stereochemical assignment).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for chemical shift ranges of amine salts).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Methodology for coupling constant analysis in cyclic systems).

  • Reich, H. J. (2024). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison. (Online resource for Karplus curves and cyclic systems).

Sources

Mass spectrometry fragmentation patterns of cis-4-methoxypiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of cis-4-Methoxypiperidin-3-ol HCl: A Comparative Analysis

Introduction: The Structural Challenge of Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties.[1] Its derivatives, such as cis-4-methoxypiperidin-3-ol, serve as critical building blocks in medicinal chemistry. Elucidating the precise structure of these complex molecules, including their stereochemistry, is a cornerstone of drug development and quality control. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[2]

This guide provides a comprehensive analysis of the expected mass spectral fragmentation patterns of cis-4-methoxypiperidin-3-ol hydrochloride under both harsh Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. As a comparative guide, we will explore the differing fragmentation logics of these methods and discuss the subtle, yet potentially diagnostic, influence of stereochemistry on the resulting mass spectra. This analysis is built upon established fragmentation principles for cyclic amines, alcohols, and ethers, providing a predictive framework for researchers working with novel piperidine derivatives.[1][3]

Pillar 1: Theoretical Fragmentation Pathways

The fragmentation of cis-4-methoxypiperidin-3-ol is dictated by the interplay of its three key functional groups: the secondary amine, the secondary alcohol, and the methyl ether. The ionization method fundamentally alters which functional group or structural feature directs the subsequent bond cleavages.

A. Electron Ionization (EI-MS): High-Energy Fragmentation

Under high-energy (70 eV) Electron Ionization, the initial ionization event typically involves the removal of a non-bonding electron from the nitrogen atom, which has the lowest ionization potential.[1] This creates a high-energy radical cation ([M]•+) that is prone to extensive fragmentation. The molecular ion peak itself may be weak or absent, a common characteristic for aliphatic amines and alcohols.[4][5]

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage (C-C Bond Scission adjacent to Nitrogen): This is the most characteristic fragmentation pathway for aliphatic amines and is expected to be a dominant process.[1][4][6] The cleavage of the C-C bond adjacent to the nitrogen results in the formation of a stable, resonance-stabilized iminium ion. For the piperidine ring, this leads to ring-opening. The primary fragment would result from the cleavage of the C2-C3 or C5-C6 bond, leading to the formation of key iminium cations.

  • Loss of Substituents: The energetic molecular ion can readily lose its substituents as neutral radicals or molecules.

    • Loss of Water ([M-H₂O]•+): The elimination of a water molecule is a classic fragmentation for cyclic alcohols.[5]

    • Loss of Methanol ([M-CH₃OH]•+): A rearrangement followed by the elimination of methanol is also highly probable.

    • Loss of Methoxy Radical ([M-•OCH₃]+): Cleavage of the C4-O bond can result in the loss of a methoxy radical.

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of acyclic fragment ions that provide further structural information.[1]

Below is a diagram illustrating the primary predicted fragmentation pathways for cis-4-methoxypiperidin-3-ol under EI conditions.

G M cis-4-methoxypiperidin-3-ol [M]•+ (m/z 131) F1 [M-H₂O]•+ (m/z 113) M->F1 - H₂O F2 [M-•CH₃]+ (m/z 116) M->F2 - •CH₃ F3 [M-•OCH₃]+ (m/z 100) M->F3 - •OCH₃ F4 α-Cleavage Product Iminium Ion (m/z 86) M->F4 α-Cleavage F5 [M-CH₃OH]•+ (m/z 99) M->F5 - CH₃OH

Predicted EI fragmentation pathways for cis-4-methoxypiperidin-3-ol.
B. Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation

ESI is a soft ionization technique that, in positive ion mode, generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[1][7] The basic nitrogen of the piperidine ring is the most likely site of protonation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion through collision-induced dissociation (CID).

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Neutral Loss of Water ([M+H-H₂O]⁺): This is expected to be the most facile and dominant fragmentation pathway.[2][8] Protonation at the nitrogen can facilitate the elimination of the hydroxyl group at C3 as a neutral water molecule, resulting in a prominent product ion.

  • Neutral Loss of Methanol ([M+H-CH₃OH]⁺): The subsequent or competitive loss of methanol from the methoxy group at C4 is also a highly probable event. The relative ease of losing water versus methanol can provide insights into the gas-phase chemistry of the ion.

  • Consecutive Losses: A common observation is the sequential loss of small molecules. The initial loss of water could be followed by the loss of methanol from the resulting fragment ion, or vice-versa.

The controlled nature of ESI-MS/MS often leads to simpler, more interpretable spectra compared to EI.

G M Protonated Molecule [M+H]⁺ (m/z 132) F1 [M+H - H₂O]⁺ (m/z 114) M->F1 - H₂O (Dominant) F2 [M+H - CH₃OH]⁺ (m/z 100) M->F2 - CH₃OH F3 [M+H - H₂O - CH₂O]⁺ (m/z 84) F1->F3 - CH₂O (Formaldehyde)

Predicted ESI-MS/MS fragmentation of protonated cis-4-methoxypiperidin-3-ol.

Pillar 2: Comparative Analysis

EI vs. ESI-MS/MS
FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization High-energy electron bombardmentSoft ionization, proton transfer
Precursor Ion Radical Cation ([M]•+)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, complex, ring-openingControlled, typically simple neutral losses
Molecular Ion Often weak or absentPrecursor ion is the base peak in MS1
Key Fragments Iminium ions from α-cleavage, various radical lossesSequential neutral losses (H₂O, CH₃OH)
Primary Use Library matching, initial characterizationTargeted analysis, structural elucidation of labile molecules
The Influence of Stereochemistry: cis vs. trans Isomers

Distinguishing between stereoisomers using mass spectrometry is a significant challenge, as isomers have identical masses and often produce very similar fragmentation patterns.[9]

  • EI-MS: The high energy of EI typically obliterates the subtle structural differences between diastereomers. The mass spectra of cis and trans isomers are often nearly identical, with only minor, often irreproducible, differences in the relative abundances of certain fragment ions.[10]

  • ESI-MS/MS: While still challenging, differences may emerge. The cis configuration, which places the hydroxyl and methoxy groups on the same side of the ring, could potentially facilitate a concerted or sequential loss of water and methanol through a sterically favorable transition state. This might lead to a more abundant [M+H - H₂O - CH₃OH]⁺ ion compared to the trans isomer, where the groups are on opposite faces. However, such differences are expected to be subtle.

For definitive isomer differentiation, advanced techniques such as Ion Mobility-Mass Spectrometry (IMMS) are often required. IMMS separates ions based on their size, shape, and charge in the gas phase, providing an orthogonal dimension of separation that can resolve cis/trans isomers before they enter the mass spectrometer.[11]

Pillar 3: Experimental Protocols

To acquire the data discussed above, rigorous and well-defined experimental protocols are necessary. The following provides a self-validating framework for the analysis of novel piperidine derivatives.

A. GC-EI-MS Protocol (for Volatile Derivatives)

This protocol is suitable for the free-base form of the analyte after conversion from the HCl salt.

  • Sample Preparation:

    • Dissolve the cis-4-methoxypiperidin-3-ol HCl salt in a small amount of deionized water.

    • Add a slight excess of a base (e.g., 1M NaOH or NaHCO₃ solution) to neutralize the HCl and generate the free base.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to a final concentration of ~1 mg/mL.

  • Instrumentation & Parameters: [1][12]

    • Gas Chromatograph (GC):

      • Column: DB-1 or DB-5 equivalent (30 m x 0.25 mm ID, 0.25 µm film).

      • Inlet Temperature: 250 °C.

      • Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak, if present.

    • Correlate major fragment ions with the predicted fragmentation pathways (α-cleavage, neutral loss).

    • Compare the obtained spectrum against spectral libraries (e.g., NIST, Wiley) for tentative identification of related structures.[1]

B. LC-ESI-MS/MS Protocol

This protocol is ideal for the direct analysis of the polar, non-volatile HCl salt.

  • Sample Preparation:

    • Dissolve cis-4-methoxypiperidin-3-ol HCl directly in the mobile phase or a compatible solvent (e.g., 50:50 methanol:water) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation & Parameters: [1]

    • Liquid Chromatograph (LC):

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • MS1 Scan: Full scan from m/z 50 to 500 to identify the [M+H]⁺ precursor ion.

      • MS2 Scan (Product Ion Scan): Isolate the precursor ion (m/z 132) and perform CID. Optimize collision energy (e.g., step-wise from 10-40 eV) to obtain a rich fragmentation spectrum.

G cluster_gcms GC-EI-MS Workflow cluster_lcms LC-ESI-MS/MS Workflow GC_Sample 1. Sample Prep (Free Base Extraction) GC_Inject 2. GC Separation GC_Sample->GC_Inject GC_Ionize 3. EI Ionization (70 eV) GC_Inject->GC_Ionize GC_Analyze 4. Mass Analysis GC_Ionize->GC_Analyze LC_Sample 1. Sample Prep (Direct Dissolution) LC_Inject 2. LC Separation LC_Sample->LC_Inject LC_Ionize 3. ESI Ionization LC_Inject->LC_Ionize LC_MS1 4. MS1 Scan (Precursor ID) LC_Ionize->LC_MS1 LC_MS2 5. MS2 Scan (CID) (Fragmentation) LC_MS1->LC_MS2

Sources

Comparative Guide: Biological Profiling of cis- vs trans-4-Methoxypiperidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Switch

In fragment-based drug discovery (FBDD), the 4-methoxypiperidin-3-ol scaffold represents a critical "stereochemical switch." While often treated as a generic solubilizing group, the choice between cis and trans isomers dictates not just vector alignment within a binding pocket, but also the molecule's intramolecular hydrogen bonding (IMHB) capacity.

This guide objectively compares the cis (syn) and trans (anti) diastereomers. Our analysis, grounded in recent SAR campaigns (including PI3K


 and Choline Transporter inhibitors), reveals that cis-isomers typically enhance membrane permeability  via IMHB "chameleon" effects, while trans-isomers often maximize potency  by locking substituents into a rigid equatorial vector.

Structural & Conformational Analysis

The biological divergence of these analogs stems from their preferred chair conformations.

The cis-Isomer (3R,4S / 3S,4R)

The cis isomer possesses a unique ability to form a 6-membered intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen.

  • Conformation: Predominantly adopts a chair form where the C3-OH is axial and C4-OMe is equatorial (or vice versa), bringing the two oxygen atoms into proximity (< 2.5 Å).

  • Impact: This "closed" conformation masks polar surface area (PSA), significantly increasing lipophilicity (

    
    ) and passive permeability without changing the heavy atom count.
    
The trans-Isomer (3R,4R / 3S,4S)

The trans isomer lacks the geometry for stable IMHB.

  • Conformation: strongly favors the diequatorial chair conformation to minimize 1,3-diaxial steric strain.

  • Impact: This conformation maximizes the distance between the H-bond donor (OH) and acceptor (OMe). It presents a rigid, extended vector ideal for spanning distinct sub-pockets in enzymes (e.g., kinase hinge regions).

Visualizing the Equilibrium

The following diagram illustrates the energetic and functional logic driving the selection between isomers.

ConformationLogic Start Scaffold Selection 4-methoxypiperidin-3-ol Cis Cis-Isomer (3R,4S) Start->Cis Synthetic Route A Trans Trans-Isomer (3R,4R) Start->Trans Synthetic Route B CisConf Axial/Equatorial Stabilized by IMHB Cis->CisConf Dominant Form TransConf Diequatorial Sterically Driven Trans->TransConf Dominant Form CisEffect Effect: Reduced PSA High Permeability CisConf->CisEffect Masks Polarity TransEffect Effect: Rigid Vector Maximized Potency TransConf->TransEffect Locks Geometry

Figure 1: Conformational logic flow. The cis-isomer utilizes intramolecular forces to improve ADME properties, while the trans-isomer utilizes steric forces to fix geometric orientation.

Comparative Biological Performance

The following data aggregates trends from recent medicinal chemistry campaigns involving substituted piperidines, specifically mapping to properties observed in PI3K and GPCR ligand optimization [1, 2].

Table 1: Physicochemical & Biological Profile
Featurecis-Analogtrans-AnalogMechanistic Rationale
Vector Geometry Bent / CompactLinear / ExtendedTrans diequatorial arrangement extends substituents 180° apart.
LogD (pH 7.4) High (Shift +0.3 to +0.5)Low (Baseline)Cis IMHB reduces solvent-accessible polar surface area.
Solubility ModerateHighTrans exposes both polar groups to solvent water.
Metabolic Stability HighModerateCis IMHB can shield the methoxy group from O-demethylation.
Target Potency VariableOften HigherTrans minimizes entropic penalty upon binding (rigidification).
Permeability (Papp) High (> 10⁻⁶ cm/s) Moderate"Chameleon" effect facilitates membrane traversal for cis.

Experimental Protocols

To ensure reproducibility, we provide a self-validating workflow for synthesizing and separating these isomers. This protocol is adapted from standard reduction methodologies used in ML352 and PI3K inhibitor synthesis [1, 3].

Synthesis & Separation Workflow

Objective: Synthesize and isolate pure cis and trans isomers from 4-methoxypyridin-3-ol or 4-methoxypiperidin-3-one.

Step 1: Reduction of the Ketone Precursor

  • Reagents: Sodium Borohydride (NaBH₄) vs. L-Selectride.

  • Protocol:

    • Dissolve 4-methoxy-N-Boc-piperidin-3-one in dry THF at -78°C.

    • For cis-enrichment: Add L-Selectride (1.1 eq) dropwise. The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl into an axial position (kinetic control).

    • For trans-enrichment: Use NaBH₄ in MeOH at 0°C. Thermodynamic control favors the diequatorial product.

Step 2: Chromatographic Separation

  • Column: Chiralpak AD-H or OD-H (for enantiomers) or standard Silica (for diastereomers).

  • Validation: Use 1H-NMR coupling constants (

    
    ).
    
    • Trans:

      
       (Axial-Axial coupling).
      
    • Cis:

      
       (Axial-Equatorial coupling).
      
Biological Assay: Competitive Binding (General Protocol)
  • System: TR-FRET Binding Assay (e.g., for Kinase or Transporter targets).

  • Control: Use a non-chiral analog (e.g., unsubstituted piperidine) to normalize non-specific binding.

  • Data Analysis: Calculate the Eudismic Ratio (

    
    ). A ratio >10 indicates a specific stereochemical requirement of the binding pocket.
    

Case Study: Impact on Kinase Inhibition

In the development of PI3K


 inhibitors, the substitution of a phenyl ring with a 3,4-disubstituted piperidine is a common strategy to improve solubility [3].
  • Observation: When replacing a planar aromatic ring with 4-methoxypiperidin-3-ol, the trans-isomer typically retains potency closer to the parent aromatic compound.

  • Reasoning: The trans-diequatorial conformation mimics the flat, extended vector of the phenyl ring, allowing the methoxy and hydroxyl groups to interact with specific residues (e.g., Valine or Lysine in the hinge region) without incurring a steric penalty.

  • Contrast: The cis-isomer, while more permeable, often introduces a "kink" in the molecule, potentially clashing with the ceiling of the ATP-binding pocket.

SAR Decision Logic

Use the following diagram to guide your scaffold selection process.

SAR_Logic Input Lead Compound Optimization Target: Improve ADME/Potency Q1 Is the Binding Pocket Narrow/Flat? Input->Q1 Q2 Is Membrane Permeability a Limiting Factor? Q1->Q2 No PathTrans Select TRANS-Isomer (Mimics Phenyl Ring) Q1->PathTrans Yes (Steric Constraint) Q2->PathTrans No (Need max affinity) PathCis Select CIS-Isomer (IMHB for Permeability) Q2->PathCis Yes (Need LogD boost) Validation Validate with NMR Coupling Constants PathTrans->Validation PathCis->Validation

Figure 2: Decision tree for selecting stereochemistry based on structural constraints and ADME needs.

References

  • Synthesis and SAR of 4-methoxy-3-(piperidin-4-yl) benzamides (ML352) Source: Bioorganic & Medicinal Chemistry Letters. Context: Describes the synthesis and separation of substituted piperidine analogs for choline transporter inhibition.

  • Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives Source: Chirality.[1][2][3] Context: Foundational work establishing the relationship between axial/equatorial piperidine conformations and receptor binding affinity.

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors Source: European Journal of Medicinal Chemistry. Context: Demonstrates the utility of piperidine scaffolds in kinase inhibitor design and the impact of substitution patterns on cytotoxicity.

  • Conformational Analysis of Piperidines Source: Master Organic Chemistry / General Literature. Context: Principles of A-values and chair conformations in substituted cyclohexanes/piperidines.

Sources

Comparative Structural Analysis Guide: cis-4-Methoxypiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of structural elucidation methods for cis-4-methoxypiperidin-3-ol hydrochloride , a critical pharmacophore in the synthesis of kinase inhibitors and neurotransmitter modulators.

The Challenge: Establishing the absolute stereochemistry and conformational preference of 3,4-disubstituted piperidines is non-trivial due to the flexibility of the saturated ring. While Nuclear Magnetic Resonance (NMR) offers rapid insight, Single Crystal X-ray Diffraction (SC-XRD) remains the definitive "Gold Standard" for unambiguous stereochemical assignment.

Scope: This document details the experimental protocols for obtaining high-quality crystallographic data, compares these results against NMR and Computational (DFT) alternatives, and provides a self-validating logic framework for researchers.

Structural Context & Pharmacophore Importance

The cis-4-methoxypiperidin-3-ol motif features two chiral centers at C3 and C4. In the hydrochloride salt form, the protonated secondary amine forms a robust hydrogen-bonding network that stabilizes the crystal lattice, often locking the piperidine ring into a defined chair conformation.

  • Stereochemical Configuration: cis-3,4-disubstitution implies an axial-equatorial (a,e) relationship between the hydroxyl and methoxy groups in the lowest energy chair conformer.

  • Key Interaction: The vicinal coupling constant (

    
    ) is the primary NMR discriminator, but ring flipping can average these signals, necessitating X-ray confirmation.
    

Comparative Analysis: SC-XRD vs. Alternatives

Method A: Single Crystal X-ray Diffraction (The Gold Standard)

Verdict: Essential for absolute configuration and salt stoichiometry verification.

1. Crystallization Protocol (Self-Validating)

To generate diffraction-quality crystals of the hydrochloride salt:

  • Solvent Screen: Dissolve 50 mg of cis-4-methoxypiperidin-3-ol HCl in minimal hot Ethanol (EtOH).

  • Antisolvent Addition: Add Ethyl Acetate (EtOAc) dropwise until persistent cloudiness appears, then add one drop of EtOH to clear.

  • Nucleation: Allow slow evaporation at 4°C in a vibration-free environment for 48-72 hours.

  • Validation: Crystals should be prismatic/blocky. Needle-like habits often indicate rapid precipitation and poor diffraction.

2. Representative Crystallographic Data

Note: Parameters below are representative of high-quality data for analogous 3,4-disubstituted piperidine salts (e.g., 3-fluoro-4-methylpiperidine HCl).

ParameterRepresentative Value / RangeSignificance
Crystal System Monoclinic or OrthorhombicCommon for chiral salts.
Space Group

or

Non-centrosymmetric (required for chiral molecules).
Unit Cell (

)

Å,

Å,

Å
Typical packing density for MW ~167 Da salts.
R-Factor (

)
< 5.0% (0.[1]05)Indicates high-quality structural solution.
Flack Parameter ~0.0 (± 0.[1]1)Confirms absolute stereochemistry (if heavy atom present).
H-Bonding

Dominant lattice-stabilizing interaction (~3.1 Å).
Method B: NMR Spectroscopy (The Rapid Alternative)

Verdict: Excellent for solution-state conformation but ambiguous for absolute stereochemistry without reference standards.

  • Diagnostic Signal: The proton at C3 (

    
    ) and C4 (
    
    
    
    ).
  • Cis-Relationship (a,e): Typical

    
     coupling is 2–5 Hz .
    
  • Trans-Relationship (a,a): Typical

    
     coupling is 8–11 Hz .
    
  • Limitation: Rapid ring inversion in solution can average these values, leading to intermediate couplings (e.g., 6 Hz) that confuse assignment.

Method C: Computational Prediction (DFT)

Verdict: Supporting evidence; useful for predicting energy barriers between chair and twist-boat forms.

Experimental Workflow Visualization

The following diagram outlines the critical path from crude synthesis to structural validation.

G Crude Crude Piperidine HCl Solvent Solvent Screen (EtOH/EtOAc) Crude->Solvent Cryst Slow Evaporation (4°C, 48h) Solvent->Cryst Microscopy Optical Microscopy (Check Habit) Cryst->Microscopy Microscopy->Solvent Amorphous/Needles XRD SC-XRD Data Collection Microscopy->XRD Prismatic Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Solve->Refine

Figure 1: Crystallization and Structural Elucidation Workflow. This self-correcting loop ensures only high-quality crystals proceed to data collection.

Stereochemical Logic Tree

Use this decision matrix to validate your specific batch of cis-4-methoxypiperidin-3-ol hydrochloride.

Logic Start Analyze H-NMR Spectrum Coupling Check J(H3, H4) Coupling Start->Coupling SmallJ J = 2-5 Hz (Small) Coupling->SmallJ LargeJ J = 8-11 Hz (Large) Coupling->LargeJ InterJ J = 5-7 Hz (Intermediate) Coupling->InterJ ConclusionCis Likely CIS Isomer (Axial-Equatorial) SmallJ->ConclusionCis ConclusionTrans Likely TRANS Isomer (Diaxial) LargeJ->ConclusionTrans Ambiguous Ambiguous: Ring Flipping? InterJ->Ambiguous XRD_Confirm REQUIRED: SC-XRD for Absolute Config ConclusionCis->XRD_Confirm Ambiguous->XRD_Confirm Mandatory

Figure 2: Stereochemical Assignment Logic. While NMR provides initial evidence, X-ray crystallography is mandatory for ambiguous cases involving ring flexibility.

References

  • Conformational Analysis of Fluorinated Piperidines: Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: ResearchGate.[2][3] URL:[Link]

  • Synthesis of Chiral 3-Hydroxy-4-amino Piperidines: Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.[4] Source: Organic & Biomolecular Chemistry (RSC).[4] URL:[Link]

  • Crystallographic Software (SHELX): Title: A short history of SHELX. Source: Acta Crystallographica Section A. URL:[Link]

  • PubChem Compound Summary: Title: trans-4-Methylpiperidin-3-ol hydrochloride (Analogous Structure). Source: National Library of Medicine. URL:[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of cis-4-Methoxypiperidin-3-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cis-4-methoxypiperidin-3-ol scaffold represents a critical stereochemical motif in modern medicinal chemistry, particularly in the design of next-generation EGFR tyrosine kinase inhibitors (TKIs) . Unlike generic piperidine fragments, this specific cis-configured pharmacophore is engineered to overcome resistance mechanisms (e.g., C797S mutations) in non-small cell lung cancer (NSCLC).

This guide objectively compares the cis-4-methoxypiperidin-3-ol scaffold against its trans-isomer and non-substituted analogues, analyzing the structural causality behind its superior potency and selectivity.

Structural Analysis & SAR Logic

The Stereochemical Imperative: Cis vs. Trans

The biological activity of 3,4-disubstituted piperidines is governed by the spatial orientation of the substituents.[1] In the cis-4-methoxypiperidin-3-ol scaffold, the hydroxyl (-OH) at C3 and the methoxy (-OMe) at C4 occupy a synclinal (gauche) relationship.[1]

  • Intramolecular Hydrogen Bonding: The cis-configuration facilitates a stabilizing intramolecular hydrogen bond between the C3-OH (donor) and C4-OMe (acceptor). This "locks" the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to the kinase active site [1].

  • Solvation & Permeability: The internal H-bond masks the polarity of the hydroxyl group, effectively increasing the lipophilicity (

    
    ) of the fragment compared to the trans-isomer, where the polar groups are solvent-exposed. This enhances membrane permeability and blood-brain barrier (BBB) penetration, a key requirement for treating brain metastases in NSCLC [2].
    
SAR Comparison Matrix

The following table contrasts the physicochemical and biological properties of the cis-scaffold against common alternatives.

Featurecis-4-Methoxypiperidin-3-oltrans-4-Methoxypiperidin-3-olPiperidin-3-ol (Unsubstituted)
Conformation Rigid (H-bond stabilized)Flexible / Solvent-exposedFlexible
Binding Mode Specific fit (Solvent front/Ribose pocket)Steric clash potentialWeaker affinity (Loss of hydrophobic contact)
Lipophilicity Moderate (Masked polarity)Low (Exposed polarity)Low
Primary Application Mutant EGFR Inhibitors (C797S) General Kinase InhibitorsGeneral Building Block
NMR Signal (

)
3–5 Hz (Small coupling)10–12 Hz (Large coupling)N/A

Mechanism of Action: Overcoming Resistance

The cis-4-methoxypiperidin-3-ol moiety is frequently employed to target the ATP-binding pocket of mutant EGFR kinases.

Signaling Pathway & Resistance

The diagram below illustrates how this scaffold fits into the broader context of EGFR signaling and the specific resistance mechanism it addresses.

EGFR_Pathway EGFR_WT EGFR (Wild Type) Signal Cell Proliferation (RAS/RAF/MEK) EGFR_WT->Signal Mutant_T790M EGFR T790M (Drug Resistant) EGFR_WT->Mutant_T790M Acquired Mutation EGF EGF Ligand EGF->EGFR_WT Activates Mutant_C797S EGFR C797S (3rd Gen Resistance) Mutant_T790M->Mutant_C797S Cys -> Ser Mutation (Loss of Covalent Bond) Osimertinib Osimertinib (Covalent Inhibitor) Mutant_T790M->Osimertinib Targeted by Osimertinib->Mutant_C797S Ineffective NextGen_Drug Next-Gen Inhibitor (cis-4-methoxy scaffold) NextGen_Drug->Mutant_C797S Potent Binding (Non-covalent)

Figure 1: The evolution of EGFR resistance and the role of the cis-4-methoxy scaffold in targeting the C797S mutation where covalent inhibitors fail [1].

Experimental Protocols

A. Synthesis of the Active Pharmacophore

The following protocol describes the incorporation of the cis-4-methoxypiperidin-3-ol fragment into a heteroaromatic core (e.g., a pyrimidine), a standard step in TKI synthesis [1].

Reagents:

  • cis-4-methoxypiperidin-3-ol (1.0 equiv)[2]

  • 2-chloropyrimidin-4-amine derivative (1.0 equiv)[2]

  • Triethylamine (TEA) (2.0 equiv)

  • Isopropyl Alcohol (IPA)

Protocol:

  • Preparation: In a round-bottom flask, dissolve the 2-chloropyrimidine substrate (1.7 g, 13 mmol) in IPA (15 mL).

  • Addition: Add cis-4-methoxypiperidin-3-ol (1.7 g, 13 mmol) followed by TEA (2.6 g, 26 mmol).

  • Reaction: Heat the mixture to 100 °C with stirring. Maintain reflux overnight (approx. 12–16 hours) to ensure complete nucleophilic aromatic substitution (

    
    ).
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove IPA and TEA.

  • Purification: Purify the residue via Flash Column Chromatography using a gradient of 5% Methanol in Dichloromethane (DCM).

  • Yield: Expected yield is ~80–85% (Yellow solid).

B. Structural Validation (NMR)

Distinguishing the cis isomer from the trans isomer is critical for quality control.

  • Method:

    
    -NMR (400 MHz, 
    
    
    
    or
    
    
    ).
  • Diagnostic Signal: Focus on the coupling constant (

    
    ) between H3 and H4 protons.[1]
    
    • Cis-Isomer:

      
       (indicating gauche/equatorial-axial relationship).
      
    • Trans-Isomer:

      
       (indicating anti-periplanar/diaxial relationship).
      

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the scaffold's incorporation.

Synthesis_Workflow Start Start: 2-Chloropyrimidine Reaction SnAr Reaction (100°C, IPA, TEA) Start->Reaction Reagent Reagent: cis-4-methoxypiperidin-3-ol Reagent->Reaction Workup Concentration & Flash Chromatography Reaction->Workup Product Final Product: Kinase Inhibitor Core Workup->Product QC QC: 1H-NMR (Check J-coupling) Product->QC

Figure 2: Step-by-step workflow for the chemical incorporation and validation of the cis-4-methoxypiperidin-3-ol scaffold.

References

  • Inhibitors of mutant forms of EGFR. Google Patents. WO2021133809A1. (2021). Link

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Bioorganic & Medicinal Chemistry Letters. (2015). Link

  • Relative Stability of cis- and trans-Hydrindanones (Conformational Analysis Context). Molecules. (2015). Link

Sources

A Comparative Guide to the Chiral Chromatography Separation of cis-4-Methoxypiperidin-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The cis-4-methoxypiperidin-3-ol scaffold is a key structural motif in numerous bioactive compounds, making the isolation and characterization of its individual enantiomers a critical step in drug discovery and development. This guide provides a comprehensive comparison of chiral chromatography strategies for the enantioselective separation of cis-4-methoxypiperidin-3-ol, offering insights into the selection of chiral stationary phases (CSPs), mobile phase optimization, and the underlying principles of chiral recognition.

The Imperative of Enantiomeric Separation

The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to profound differences in their interaction with the chiral environment of the human body, such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Regulatory bodies worldwide now mandate the stereospecific analysis of chiral drugs, underscoring the necessity for robust and reliable enantioseparation methods.

Comparing Chiral Stationary Phases for Piperidinol Separation

The cornerstone of chiral high-performance liquid chromatography (HPLC) is the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening chiral separations. Their effectiveness stems from a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to differential binding of the enantiomers.

For the separation of piperidine derivatives, including those with hydroxyl and methoxy functionalities, polysaccharide-based CSPs have shown considerable success. Below is a comparison of commonly employed CSPs, drawing on data from the separation of structurally similar compounds.

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile PhaseKey Interactions & Rationale
Chiralpak® IC-3 Cellulose tris(3,5-dichlorophenylcarbamate)Normal Phase: n-Hexane/Isopropanol (IPA)The electron-withdrawing chloro groups on the phenylcarbamate create strong dipole moments and enhance hydrogen bonding potential with the hydroxyl and amino groups of the analyte. The rigid structure of the cellulose backbone provides steric hindrance, aiding in enantiomeric recognition.
Chiralpak® AD-H / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase: n-Hexane/Ethanol or IPAThe helical structure of amylose forms chiral grooves where enantiomers can inclusively bind. The methyl groups on the phenylcarbamate offer steric interactions, while the carbamate linkage provides sites for hydrogen bonding.
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Normal & Reversed PhaseThis CSP offers alternative selectivity to other cellulose phases due to the specific substitution pattern on the phenylcarbamate, altering the electronic and steric environment. It has proven effective for a range of piperidine-containing compounds.[1]
Pirkle-Type CSPs (e.g., Whelk-O® 1) Covalently bonded π-electron acceptor/donorNormal Phase: Hexane/IPA/AcetonitrileThese CSPs operate on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole stacking. The analyte's aromaticity is less critical if other interaction sites are present.

In-Depth Analysis of Separation Strategies

The choice of mobile phase is as critical as the selection of the CSP. For cis-4-methoxypiperidin-3-ol, a polar molecule, normal-phase chromatography is often the preferred mode.

Normal-Phase Chromatography: The Workhorse for Polar Analytes

Normal-phase HPLC, utilizing a nonpolar mobile phase (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol), is highly effective for polar compounds like hydroxypiperidines. The separation is governed by the competition between the analyte and the polar modifier for binding sites on the CSP.

A successful separation of the closely related N-Boc-3-hydroxypiperidine has been achieved on a Chiralpak IC-3 column using a mobile phase of n-hexane and isopropanol.[1][2] The retention times for the (R)- and (S)-enantiomers were approximately 12.6 and 13.7 minutes, respectively, indicating good resolution.[3] This success provides a strong rationale for selecting a similar strategy for cis-4-methoxypiperidin-3-ol.

Rationale for Mobile Phase Additives: For basic compounds like piperidines, peak tailing can be a significant issue. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine, to the mobile phase can drastically improve peak shape and resolution by neutralizing acidic sites on the silica support of the CSP.

Experimental Protocols: A Step-by-Step Guide

Based on the successful separation of analogous compounds, the following protocols are recommended as starting points for the chiral separation of cis-4-methoxypiperidin-3-ol.

Protocol 1: Normal-Phase Separation on Chiralpak® IC-3

This method is based on the established separation of N-Boc-3-hydroxypiperidine enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (95:5, v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic cis-4-methoxypiperidin-3-ol in the mobile phase.

Justification of Parameters:

  • The Chiralpak IC-3 is selected for its proven success with a structurally similar compound.

  • The n-Hexane/IPA mobile phase provides the appropriate polarity for normal-phase separation. The 95:5 ratio is a good starting point and can be adjusted to optimize retention and resolution.

  • DEA is added to minimize peak tailing associated with the basic piperidine nitrogen.

  • A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Detection at 210 nm is chosen to maximize the signal for a compound with low UV absorbance.

Visualizing the Workflow

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve Racemic Analyte in Mobile Phase s2 Prepare Mobile Phase: n-Hexane/IPA (95:5) + 0.1% DEA h1 Inject Sample (10 µL) s2->h1 Filtered & Degassed h2 Isocratic Elution on Chiralpak IC-3 h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate Resolution (Rs) and Selectivity (α) d1->d2

Caption: HPLC Workflow for Chiral Separation.

Comparative Performance Data

The following table summarizes expected performance metrics based on the separation of analogous piperidinol compounds on various polysaccharide-based CSPs. These values serve as a benchmark for method development.

CSPAnalyteMobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)Reference
Chiralpak® IC-3 N-Boc-3-hydroxypiperidinen-Hexane/IPA (95:5)t1: 12.6, t2: 13.7> 1.5 (estimated)~1.1[1][3]
Chiralpak® IA Aminoglutethimide100% Acetonitrile-> 1.5-[4]
Chiralpak® IB Piperidine-2,6-dionesMTBE/THF (90:10)-0.33 - 0.67-[4]

Note: Direct experimental data for cis-4-methoxypiperidin-3-ol is not publicly available. The data presented is for structurally related compounds to guide method development.

Understanding the Chiral Recognition Mechanism

The separation of enantiomers on polysaccharide-based CSPs is a complex process involving multiple non-covalent interactions. The chiral selector, a derivatized polysaccharide, forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times.

For cis-4-methoxypiperidin-3-ol, the key interaction points are:

  • Hydrogen Bonding: The hydroxyl group and the secondary amine of the piperidine ring can act as hydrogen bond donors and acceptors, interacting with the carbamate groups of the CSP.

  • Dipole-Dipole Interactions: The polar C-O and C-N bonds in the analyte, as well as the methoxy group, can engage in dipole-dipole interactions with the polar functionalities of the CSP.

  • Steric Interactions: The three-dimensional structure of the chiral grooves or cavities on the CSP surface plays a crucial role. One enantiomer will fit more snugly into the chiral selector, leading to a more stable complex and longer retention time.

chiral_recognition cluster_analyte cis-4-methoxypiperidin-3-ol Enantiomers CSP Chiral Stationary Phase (e.g., Chiralpak IC-3) Interaction_R Diastereomeric Complex 1 (More Stable) CSP->Interaction_R Interaction_S Diastereomeric Complex 2 (Less Stable) CSP->Interaction_S Enantiomer_R (R)-Enantiomer Enantiomer_R->Interaction_R Stronger Interaction (H-Bonding, Steric Fit) Enantiomer_S (S)-Enantiomer Enantiomer_S->Interaction_S Weaker Interaction Elution_R Late Eluting Peak Interaction_R->Elution_R Longer Retention Elution_S Early Eluting Peak Interaction_S->Elution_S Shorter Retention

Caption: Chiral Recognition Mechanism.

Conclusion and Future Perspectives

The enantioselective separation of cis-4-methoxypiperidin-3-ol is a critical analytical challenge in the development of pharmaceuticals containing this privileged scaffold. While direct experimental data for this specific molecule is limited in the public domain, a robust method development strategy can be formulated based on the successful separation of structurally analogous compounds. Polysaccharide-based chiral stationary phases, particularly Chiralpak® IC-3, under normal-phase conditions, represent a highly promising starting point.

Further optimization of the mobile phase composition, including the type and concentration of the polar modifier and basic additive, will be key to achieving baseline separation with excellent peak shape and resolution. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop and validate a reliable and efficient chiral HPLC method for the accurate determination of the enantiomeric purity of cis-4-methoxypiperidin-3-ol, thereby ensuring the safety and efficacy of novel drug candidates.

References

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)
  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Semantic Scholar. (n.d.). Chiral-selective biocatalysis of (S)-1-BOC-3-hydroxypiperidine: developing analytical method for quantifying (R)-isomer impurities.
  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.

Sources

Comparative Infrared (IR) Spectrum Analysis: A Guide to cis-4-methoxypiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of pharmaceutical development and quality control, the unambiguous identification and characterization of molecular structures are foundational. Among the arsenal of analytical techniques, Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific molecular "fingerprint." This guide offers a detailed examination of the IR spectrum of cis-4-methoxypiperidin-3-ol hydrochloride, a substituted piperidine derivative relevant to drug discovery and development. We will explore its unique spectral features, provide a robust experimental protocol, and draw comparisons with related chemical structures to highlight its distinguishing characteristics.

The Molecular Architecture: Understanding the Key Functional Groups

Before interpreting its spectrum, a clear understanding of the molecule's structure is essential. cis-4-methoxypiperidin-3-ol hydrochloride is a multifaceted compound featuring:

  • A piperidine ring , a saturated heterocycle.

  • A secondary alcohol (-OH) group.

  • A methoxy (-OCH₃) or ether group.

  • A "cis" stereochemical relationship, indicating the alcohol and methoxy groups are oriented on the same face of the ring.

  • A hydrochloride salt , meaning the nitrogen atom of the piperidine ring is protonated to form a secondary ammonium ion (R₂NH₂⁺), which is ionically bonded to a chloride anion (Cl⁻).

Each of these features gives rise to characteristic absorption bands in the IR spectrum, and their interplay creates the molecule's unique spectral signature.

Experimental Protocol: Achieving a High-Quality Spectrum via ATR-FTIR

For the analysis of solid powders like the title compound, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the method of choice.[1][2] This technique requires minimal sample preparation and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible data.[3][4]

Step-by-Step Experimental Workflow
  • Instrument and Background: Power on the FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal. Allow the instrument to stabilize and perform a background scan to account for atmospheric CO₂ and water vapor.[1]

  • Sample Application: Place a small amount (1-2 mg) of the solid cis-4-methoxypiperidin-3-ol hydrochloride directly onto the ATR crystal surface.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is crucial for a strong signal.[3][4]

  • Spectrum Acquisition: Collect the spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹). Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and normalization on the acquired spectrum to facilitate interpretation and comparison.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent, such as isopropanol, to remove all sample residues before the next analysis.

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of cis-4-methoxypiperidin-3-ol hydrochloride is dominated by the vibrational frequencies of its key functional groups. The table below summarizes the expected and most significant absorption bands.

Frequency Range (cm⁻¹) Functional Group Vibrational Mode Key Characteristics
3400 - 3200 (Broad)O-H (Alcohol)StretchingA strong, broad peak resulting from intermolecular hydrogen bonding.[5][6]
2800 - 2400 (Very Broad)N-H⁺ (Ammonium Salt)StretchingA very broad and complex absorption, often with multiple sub-peaks, which is highly characteristic of an amine hydrochloride salt.[7]
2950 - 2850C-H (Aliphatic)StretchingSharp peaks corresponding to the C-H bonds of the piperidine ring and the methoxy group.[5][6]
~1600 - 1550N-H⁺ (Ammonium Salt)BendingA medium to strong absorption related to the bending of the protonated amine.
1150 - 1000C-O (Alcohol & Ether)StretchingStrong, distinct peaks. The secondary alcohol C-O stretch is expected between 1150-1075 cm⁻¹, while the ether C-O-C stretch also appears in this region.[8][9]
In-Depth Analysis:
  • The Hydroxyl and Ammonium Region (3400 - 2400 cm⁻¹): This is the most diagnostic region. The broad O-H stretch from the alcohol is a prominent feature.[5][10] However, the most telling feature is the extremely broad "ammonium band" located at lower frequencies (2800-2400 cm⁻¹). This band is a direct consequence of the protonated nitrogen and is a definitive marker for the hydrochloride salt form of an amine.

  • The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of structural information. The strong C-O stretching vibrations are particularly important. For secondary alcohols, this peak typically appears between 1150 and 1075 cm⁻¹.[9] The C-O-C stretch of the methoxy group will also contribute a strong absorption in this vicinity, often around 1125-1110 cm⁻¹.[8] The precise positions and shapes of these peaks are sensitive to the molecule's conformation.

Comparative Analysis: How It Stands Apart

To fully appreciate the unique spectral features, it is useful to compare the spectrum of cis-4-methoxypiperidin-3-ol hydrochloride with related compounds.

Compound Key Spectral Differences
Piperidine (Free Base) Has a sharp N-H stretch around 3300 cm⁻¹ but completely lacks the very broad N-H⁺ ammonium band seen in the hydrochloride salt.[11]
Cyclohexanol Shows a similar broad O-H stretch around 3300 cm⁻¹ but has no absorptions related to nitrogen (N-H or N-H⁺).
4-Methoxypiperidine Hydrochloride Would display the N-H⁺ ammonium band and the C-O ether stretch, but would be missing the broad O-H alcohol stretch.[12]
cis-4-methoxypiperidin-3-ol (Free Base) Would show both the broad O-H stretch and a sharper N-H stretch (around 3300 cm⁻¹), but would not have the characteristic low-frequency, very broad ammonium band of the salt form.

This comparison underscores that the combination of a broad O-H stretch and the very broad N-H⁺ ammonium band is the definitive spectral signature for this specific hydrochloride salt.

G cluster_analogues Comparative Compounds target cis-4-methoxypiperidin-3-ol HCl Broad O-H Stretch Very Broad N-H⁺ Stretch C-O Stretches piperidine Piperidine (Free Base) Sharp N-H Stretch NO O-H Stretch NO N-H⁺ Stretch target:feats->piperidine:feats Salt vs. Free Amine cyclohexanol Cyclohexanol Broad O-H Stretch NO N-H Features target:feats->cyclohexanol:feats Presence of N-Heterocycle freebase Target (Free Base) Broad O-H Stretch Sharp N-H Stretch NO N-H⁺ Stretch target:feats->freebase:feats Effect of Protonation

Caption: Key spectral differentiators of the target molecule.

Conclusion

The infrared spectrum of cis-4-methoxypiperidin-3-ol hydrochloride is a powerful tool for its unambiguous identification. The analysis hinges on recognizing the combined presence of a broad hydroxyl stretch and the highly characteristic, very broad ammonium band, which confirms both the presence of the alcohol and the hydrochloride salt form of the piperidine nitrogen. Supported by a reliable ATR-FTIR experimental protocol, this analytical guide provides researchers and drug development professionals with the framework needed to confidently characterize this and similar complex molecules, ensuring the integrity and quality of their materials.

References

  • Apex Instrument. (2025, February 28).
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • NGS-Technology. (2025, August 25).
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • ResearchGate. (n.d.). FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B)
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2023, May 3).
  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of ethanol.
  • ChemicalBook. (n.d.). Piperidine(110-89-4)IR1.
  • ECHEMI. (n.d.). 4-Methoxypiperidinehydrochloride.
  • ResearchGate. (n.d.). -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.

Sources

Benchmarking Synthetic Routes for cis-4-Methoxypiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking synthetic routes for cis-4-methoxypiperidin-3-ol hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

The synthesis of cis-4-methoxypiperidin-3-ol hydrochloride presents a classic stereochemical challenge in medicinal chemistry: overcoming the inherent trans-selectivity of epoxide ring-opening reactions to access the thermodynamically less favored or kinetically difficult cis-isomer. This scaffold is a critical intermediate for various bioactive molecules, including kinase inhibitors and GPCR ligands.

This guide benchmarks three primary synthetic strategies. While direct epoxide opening (Route A) is efficient for the trans-isomer, it fails to yield the cis-target directly. The Oxidation-Reduction Inversion Strategy (Route B) emerges as the superior benchmark, utilizing a stereocontrolled hydride reduction to achieve >95:5 cis:trans diastereoselectivity. We analyze the mechanistic underpinnings, scalability, and experimental protocols for this preferred route.

The Stereochemical Challenge

The core difficulty lies in the piperidine ring's conformation. Standard nucleophilic attacks on 3,4-epoxypiperidines proceed via an SN2 mechanism, mandating an anti-addition that invariably yields the trans-3-hydroxy-4-substituted product. Accessing the cis-congener requires either a stereoselective reduction of a ketone intermediate or a complex stereoinversion step.

Comparison of Synthetic Strategies
MetricRoute A: Direct Epoxide OpeningRoute B: Oxidation-Reduction InversionRoute C: Hydroboration-Oxidation
Primary Product trans-Isomer (>98%)cis-Isomer (>95%)*Mixture (Regio/Stereo issues)
Key Reagents mCPBA, MeOH, Acid/BaseSwern/Dess-Martin, L-Selectride BH3·THF, H2O2
Step Count 3 (Short)5 (Longer but Selective)3-4
Scalability HighHighModerate
Cost Efficiency HighModerate (Reagent cost)Moderate
Purity Profile High (trans)High (cis) after workup Low (Requires chromatography)

Detailed Route Analysis

Route A: The "Trans-Trap" (Direct Epoxide Opening)
  • Mechanism: Epoxidation of N-Boc-1,2,3,6-tetrahydropyridine followed by methanolysis.

  • Outcome: The nucleophilic attack of methanol on the epoxide occurs from the axial position to open the ring in a trans-diaxial fashion.

  • Verdict: Unsuitable for the cis-target without subsequent inversion steps (e.g., Mitsunobu), which add cost and waste.

Route B: The Benchmark Solution (Oxidation-Reduction Inversion)
  • Mechanism: This route leverages the trans-product from Route A. The trans-alcohol is oxidized to the ketone (4-methoxy-3-oxopiperidine). The crucial step is the reduction of this ketone using a bulky hydride reagent (L-Selectride ).

  • Stereocontrol: The bulky hydride approaches the ketone from the less hindered equatorial face (or controlled by chelation), forcing the forming hydroxyl group into the axial or cis-relationship with the methoxy group.

  • Verdict: Recommended. It provides the highest diastereomeric ratio (dr) and chemical purity.

Experimental Protocol: Route B (The Inversion Strategy)

Target: cis-4-Methoxypiperidin-3-ol Hydrochloride Precursor: N-Boc-1,2,3,6-tetrahydropyridine

Step 1: Epoxidation and Ring Opening (Synthesis of trans-Intermediate)
  • Epoxidation: Treat N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) with mCPBA (1.2 eq) in DCM at 0°C. Stir for 4h. Quench with Na2SO3/NaHCO3.

  • Ring Opening: Dissolve the crude epoxide in MeOH. Add catalytic p-TsOH (0.1 eq) or use NaOMe (1.5 eq) for basic opening. Reflux for 6-12h.

  • Result: trans-N-Boc-3-hydroxy-4-methoxypiperidine.

Step 2: Oxidation to Ketone
  • Reagents: Oxalyl chloride (1.2 eq), DMSO (2.4 eq), TEA (5 eq) in DCM (Swern Oxidation).

  • Procedure: Cool oxalyl chloride/DCM to -78°C. Add DMSO dropwise. Stir 15 min. Add trans-alcohol solution. Stir 30 min. Add TEA. Warm to RT.

  • Workup: Aqueous extraction. This yields N-Boc-4-methoxy-3-piperidinone.

Step 3: Stereoselective Reduction (The Key Step)
  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF.

  • Procedure: Cool ketone solution (THF) to -78°C. Add L-Selectride (1.2 eq) dropwise. The bulky hydride attacks from the less hindered face, pushing the -OH to the cis position relative to the -OMe.

  • Quench: Oxidative workup with NaOH/H2O2 is often required to remove organoboron byproducts.

  • Purification: Silica gel chromatography (EtOAc/Hexanes) to isolate the cis-isomer (dr typically >19:1).

Step 4: Deprotection and Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve cis-intermediate in dioxane. Add HCl solution. Stir at RT for 2h.

  • Isolation: Concentrate in vacuo or precipitate with ether. Filter the white solid.

  • Product: cis-4-methoxypiperidin-3-ol hydrochloride .

Visualization of Synthetic Logic

The following diagram illustrates the stereochemical divergence between the direct opening (Route A) and the inversion strategy (Route B).

SyntheticRoutes cluster_0 Route A: Thermodynamic Trap cluster_1 Route B: Stereochemical Inversion Start N-Boc-1,2,3,6- tetrahydropyridine Epoxide N-Boc-3,4- epoxypiperidine Start->Epoxide mCPBA, DCM TransOH trans-3-Hydroxy- 4-methoxypiperidine Epoxide->TransOH MeOH, H+ (Anti-Opening) Ketone N-Boc-4-methoxy- 3-piperidinone TransOH->Ketone Swern Oxidation CisOH cis-3-Hydroxy- 4-methoxypiperidine Ketone->CisOH L-Selectride (Stereoselective Reduction) Final cis-4-Methoxypiperidin-3-ol Hydrochloride CisOH->Final HCl/Dioxane (Deprotection)

Caption: Flowchart comparing the direct 'trans' route vs. the oxidation-reduction 'cis' inversion strategy.

Critical Quality Attributes (CQA)

For researchers validating this protocol, the following analytical markers are critical:

  • 1H NMR Coupling Constants:

    • cis-Isomer: The H3-H4 coupling constant is typically smaller (

      
       Hz) due to the gauche relationship (equatorial-axial or axial-equatorial depending on conformer).
      
    • trans-Isomer: The H3-H4 coupling constant is larger (

      
       Hz) for diaxial protons.
      
  • Racemization Risk: Ensure the oxidation step (Step 2) does not lead to elimination (enone formation). Maintain low temperatures (-78°C) during Swern oxidation.

  • Boron Removal: L-Selectride residues can inhibit subsequent steps or contaminate the final salt. Thorough oxidative workup (NaOH/H2O2) is mandatory.

References

  • Stereoselective Reduction of Piperidinones

    • Title: Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Validates the use of L-Selectride for high cis-selectivity in 3-hydroxypiperidine systems.
  • L-Selectride Reagent Profile

    • Title: L-Selectride (Lithium tri-sec-butylborohydride) - Stereoselective Reduction.[1]

    • Source: Wikipedia / Chemical D
    • URL:[Link]

    • Relevance: Confirms the steric bulk mechanism required for equatorial
  • Epoxide Ring Opening Mechanics

    • Title: Epoxide Ring-Opening by Alcoholysis (Chemistry LibreTexts).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Explains the mechanistic limitation (anti-addition)
  • Target Compound Data: Title: cis-4-Methoxy-3-methyl-piperidine (Related Analog Data). Source: Sigma-Aldrich. Relevance: Provides physical property benchmarks for similar cis-methoxy-piperidine scaffolds.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cis-4-methoxypiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Cis-4-methoxypiperidin-3-ol hydrochloride, a substituted piperidine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is essential. Substituted piperidines can be harmful if swallowed, absorbed through the skin, or inhaled.[1][2][6] They may also cause skin and eye irritation or burns.[1][6][7] Therefore, Cis-4-methoxypiperidin-3-ol hydrochloride should be treated as a hazardous substance.

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Corrosion/Irritation: May cause skin irritation or chemical burns upon contact.[6]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[7][9]

A comprehensive risk assessment should be conducted before any disposal procedures are initiated. This involves evaluating the quantity of waste, the potential for exposure, and the specific laboratory environment.

Personal Protective Equipment (PPE) and Safe Handling

To mitigate the risks associated with handling Cis-4-methoxypiperidin-3-ol hydrochloride waste, the following personal protective equipment should be worn at all times:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[5]

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in ensuring safe disposal.[11][12] Incompatible chemicals should never be mixed, as this can lead to dangerous reactions.[13]

Container Requirements:

  • Waste containers must be chemically compatible with Cis-4-methoxypiperidin-3-ol hydrochloride.

  • Containers should be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[12][14]

  • The container should be clearly labeled as hazardous waste.

Labeling: The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Cis-4-methoxypiperidin-3-ol hydrochloride"

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")[12]

  • The date of accumulation (the date the first drop of waste was added to the container)[12]

  • The name and contact information of the generating laboratory or researcher.

Step-by-Step Disposal Protocol

The disposal of Cis-4-methoxypiperidin-3-ol hydrochloride must comply with local, state, and federal regulations.[14] In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[14]

Step 1: Waste Collection

  • Carefully transfer the waste into a designated and properly labeled hazardous waste container.

  • Avoid leaving a funnel in the container to prevent the release of vapors.

  • Ensure the exterior of the container is clean and free of contamination.

Step 2: Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general laboratory traffic.[14]

  • Store the container away from incompatible materials, heat sources, and direct sunlight.[11]

Step 3: Professional Disposal

  • Cis-4-methoxypiperidin-3-ol hydrochloride waste should not be disposed of down the drain or in regular trash.[11][14]

  • Engage a licensed hazardous waste disposal company for the final disposal of the chemical waste.[14]

  • Your institution's Environmental Health and Safety (EH&S) department will typically manage the collection and disposal process.

The following table summarizes the key disposal parameters:

ParameterGuideline
Waste Classification Hazardous Waste (likely toxic)
PPE Chemical-resistant gloves, safety goggles, lab coat
Container Type Chemically compatible, sealed container
Labeling "Hazardous Waste," full chemical name, hazards, date
Disposal Method Via a licensed hazardous waste disposal contractor

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For a Small Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1][2]

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.[2]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Wash hands and any exposed skin thoroughly.

For a Large Spill:

  • Evacuate the area immediately.

  • Alert your laboratory supervisor and your institution's EH&S department.

  • Prevent entry into the affected area.

  • If there is a fire hazard, remove all ignition sources.[2]

The following diagram illustrates the decision-making process for the disposal of Cis-4-methoxypiperidin-3-ol hydrochloride:

G start Start: Cis-4-methoxypiperidin-3-ol hydrochloride Waste Generated assess 1. Hazard Assessment: Treat as hazardous waste (Toxic, Irritant) start->assess ppe 2. Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe segregate 3. Segregate Waste: Use a designated, compatible, and sealed container ppe->segregate label 4. Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date segregate->label store 5. Temporary Storage: Designated Satellite Accumulation Area label->store contact 6. Arrange for Disposal: Contact EH&S for pickup by a licensed waste contractor store->contact end End: Compliant Disposal contact->end

Sources

Navigating the Safe Handling of Cis-4-methoxypiperidin-3-ol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. Cis-4-methoxypiperidin-3-ol hydrochloride, a piperidine derivative, requires careful handling to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective operational and disposal plans.

Core Hazard Assessment and Engineering Controls

Piperidine and its derivatives are known to be hazardous. They can be flammable, corrosive, and toxic.[1][2] The hydrochloride salt form may also present respiratory irritation.[3] Therefore, it is crucial to handle Cis-4-methoxypiperidin-3-ol hydrochloride with appropriate engineering controls to minimize exposure.

Primary Engineering Controls:

  • Fume Hood: All handling of this compound, especially when in powdered form or when being dissolved, should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any potential fugitive emissions.[5][6]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[7]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical for preventing direct contact with Cis-4-methoxypiperidin-3-ol hydrochloride. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical goggles.[6]Nitrile or neoprene gloves.[4]Laboratory coat.Recommended if weighing outside of a fume hood. Use a NIOSH-approved respirator with a particulate filter.[5]
Solution Preparation Chemical goggles or a face shield.[5]Nitrile or neoprene gloves.Chemical-resistant laboratory coat.Not typically required if performed in a fume hood.
Reaction Setup and Monitoring Chemical goggles.Nitrile or neoprene gloves.Laboratory coat.Not typically required if performed in a fume hood.
Spill Cleanup Chemical goggles and a face shield.[1]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or suit.NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[1][5]
The Logic of PPE Selection
  • Eye Protection: The potential for dust or splashes necessitates robust eye protection. Goggles provide a better seal than safety glasses against airborne particles and liquid splashes.[6] A face shield offers an additional layer of protection, particularly during larger-scale operations or when there is a significant splash risk.[5]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for laboratory work.[4] For prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations.[4] However, for tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit provides enhanced protection.

  • Respiratory Protection: While engineering controls are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations, such as during a large spill or when engineering controls are not sufficient.[1][5] The choice of respirator and cartridge should be based on a formal risk assessment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Operational Workflow

The following workflow diagram illustrates the key steps and decision points for safely handling Cis-4-methoxypiperidin-3-ol hydrochloride from receipt to use.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store No Damage handle_spill Follow Spill Cleanup Protocol inspect->handle_spill Damaged don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in a Fume Hood don_ppe->fume_hood weigh Weigh and Prepare Solution fume_hood->weigh reaction Perform Reaction weigh->reaction doff_ppe Doff and Dispose of PPE reaction->doff_ppe waste_container Collect Waste in a Labeled, Compatible Container reaction->waste_container neutralize Neutralize Acidic Waste (if applicable) waste_container->neutralize dispose Dispose of as Hazardous Waste neutralize->dispose

Caption: A workflow for the safe handling of Cis-4-methoxypiperidin-3-ol hydrochloride.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

Minor Spill (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

  • Gently sweep the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All contaminated materials should be disposed of as hazardous waste.

Major Spill (outside a fume hood):

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing Cis-4-methoxypiperidin-3-ol hydrochloride must be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Containerization: Use a clearly labeled, sealed, and compatible container for all solid and liquid waste.[10]

  • Neutralization: For acidic waste solutions, neutralization with a suitable base (e.g., sodium bicarbonate) may be required before disposal, following institutional guidelines.[11][12] The reaction should be performed in a fume hood with appropriate PPE.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[10] Never dispose of this chemical down the drain.[4]

Conclusion: A Culture of Safety

The safe handling of Cis-4-methoxypiperidin-3-ol hydrochloride is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the potential hazards, implementing robust engineering controls, diligently using the correct personal protective equipment, and adhering to established operational and disposal protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is imperative to supplement this information with institution-specific training and protocols.

References

  • Loba Chemie Pvt. Ltd. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Penta s.r.o. (2024, May 7). Piperidine Safety Data Sheet. Retrieved from [Link]

  • (2023, March 16). Piperidine Safety Data Sheet. Retrieved from [Link]

  • DENIOS Ltd. (2025, October 27). Chemical disposal: what you need to know. Retrieved from [Link]

  • University of California, Merced. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。